molecular formula C11H11BrN2O2 B555194 5-Bromo-DL-tryptophan CAS No. 6548-09-0

5-Bromo-DL-tryptophan

Número de catálogo: B555194
Número CAS: 6548-09-0
Peso molecular: 283.12 g/mol
Clave InChI: KZDNJQUJBMDHJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromotryptophan is a non-proteinogenic alpha-amino acid that is tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a bromo group. It is a bromoindole, a bromoamino acid, a tryptophan derivative and a non-proteinogenic alpha-amino acid. It is a tautomer of a 5-bromotryptophan zwitterion.
5-Bromo-DL-tryptophan has been reported in Aspergillus fumigatus with data available.
RN given refers to (DL)-isomer;  RN for cpd without isomeric designation not available 1/91;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDNJQUJBMDHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863904
Record name 5-Bromotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6548-09-0
Record name 5-Bromo-DL-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6548-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromotryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006548090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6548-09-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-DL-tryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of 5-Bromo-DL-tryptophan?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 5-Bromo-DL-tryptophan. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental methodologies.

Core Chemical Properties

This compound is a halogenated derivative of the essential amino acid DL-tryptophan. The introduction of a bromine atom at the 5-position of the indole ring significantly influences its chemical and biological characteristics.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁BrN₂O₂[1][2]
Molecular Weight 283.12 g/mol [1][2]
Appearance Off-white to light beige fine crystalline powder[3]
Melting Point 264 °C (decomposes)[4]
CAS Number 6548-09-0[4]
Synonyms 2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid, 5-Bromotryptophan, H-DL-Trp(5-Br)-OH[5]

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 5-bromoindole with a protected serine derivative. The following diagram outlines a representative synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 5-Bromoindole 5-Bromoindole Coupling Reaction Coupling Reaction 5-Bromoindole->Coupling Reaction Protected Serine Derivative Protected Serine Derivative Protected Serine Derivative->Coupling Reaction Deprotection Deprotection Coupling Reaction->Deprotection Intermediate Purification (e.g., Crystallization) Purification (e.g., Crystallization) Deprotection->Purification (e.g., Crystallization) This compound This compound Purification (e.g., Crystallization)->this compound

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis

While various specific methods exist, a general procedure for the synthesis of this compound is as follows. A detailed, step-by-step protocol can be found in specialized organic synthesis literature.[6]

  • Coupling: 5-bromoindole is reacted with a suitable N- and O-protected serine derivative, such as N-acetyl-D,L-serine methyl ester, in the presence of a catalyst.

  • Deprotection: The protecting groups are removed from the coupled product. This is often achieved through hydrolysis under acidic or basic conditions.

  • Purification: The crude product is purified, typically by recrystallization from a suitable solvent system, to yield pure this compound.

Spectral Data

Spectroscopic techniques are crucial for the characterization of this compound.

TechniqueKey Features
¹H NMR Signals corresponding to the indole ring protons, the α- and β-protons of the amino acid side chain, and the amine and carboxylic acid protons. The bromine substitution affects the chemical shifts of the aromatic protons.
¹³C NMR Resonances for the carbon atoms of the indole ring, the aliphatic side chain, and the carboxyl group.
IR Spectroscopy Characteristic absorption bands for the N-H and O-H stretching of the amino and carboxyl groups, C=O stretching of the carboxyl group, and aromatic C-H and C=C stretching of the indole ring.
Mass Spectrometry The molecular ion peak corresponding to the mass of this compound, exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by the indole ring and the amino acid functionality. The electron-withdrawing nature of the bromine atom can influence the reactivity of the indole nucleus.

  • Stability: Like tryptophan, this compound is susceptible to degradation under harsh acidic or basic conditions, and upon exposure to light and oxidizing agents.[7][8] The indole ring can be particularly sensitive.[7] For optimal stability, it should be stored in a cool, dark place.

  • Reactivity: The indole ring can undergo electrophilic substitution reactions. The amino and carboxylic acid groups exhibit typical reactions of amino acids, such as peptide bond formation.

Biological Significance and Role in Signaling Pathways

This compound is of significant interest to researchers due to its relationship with the serotonin biosynthetic pathway. Tryptophan is the metabolic precursor to the neurotransmitter serotonin.[9]

Interaction with the Serotonin Pathway

The biosynthesis of serotonin from tryptophan involves a two-step enzymatic process.[9] It is hypothesized that this compound can act as a substrate or inhibitor for the enzymes in this pathway, thereby modulating serotonin levels. Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in this pathway.[10]

The diagram below illustrates the canonical serotonin synthesis pathway and the potential point of interaction for this compound.

G Tryptophan Tryptophan 5-Hydroxytryptophan (5-HTP) 5-Hydroxytryptophan (5-HTP) Tryptophan->5-Hydroxytryptophan (5-HTP) O₂, Tetrahydrobiopterin Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan (5-HTP)->Serotonin (5-HT) Pyridoxal phosphate Tryptophan_Hydroxylase Tryptophan Hydroxylase (TPH) Tryptophan_Hydroxylase->5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) AADC->Serotonin (5-HT) This compound This compound This compound->Tryptophan_Hydroxylase Potential Inhibition/Substrate G cluster_prep Sample Preparation cluster_measurement Measurement cluster_record Data Recording Grind Sample Grind Sample Pack Capillary Tube Pack Capillary Tube (2-3 mm height) Grind Sample->Pack Capillary Tube Place in Mel-Temp Place in Mel-Temp Pack Capillary Tube->Place in Mel-Temp Heat Rapidly (Estimate) Heat Rapidly (Estimate) Place in Mel-Temp->Heat Rapidly (Estimate) Heat Slowly (Precise) Heat Slowly (1-2 °C/min) Place in Mel-Temp->Heat Slowly (Precise) Cool Down Cool Down Heat Rapidly (Estimate)->Cool Down Cool Down->Place in Mel-Temp New Sample Record T_start Record T_start (first liquid drop) Heat Slowly (Precise)->Record T_start Record T_end Record T_end (fully liquid) Record T_start->Record T_end G cluster_prep Assay Preparation cluster_incubation Reaction cluster_detection Detection & Analysis Prepare Reagents Prepare Enzyme, Substrate, and 5-Br-DL-Trp Solutions Plate Setup Set up Microplate with Controls and Test Wells Prepare Reagents->Plate Setup Incubate Incubate at Optimal Temperature and Time Plate Setup->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Signal Measure Signal (e.g., Absorbance, Fluorescence) Add Detection Reagent->Measure Signal Data Analysis Calculate IC₅₀ or Other Activity Metric Measure Signal->Data Analysis

References

5-Bromo-DL-tryptophan structure and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Bromo-DL-tryptophan

For researchers, scientists, and professionals in drug development, this compound is a significant compound with diverse applications. This brominated analog of the essential amino acid tryptophan serves as a crucial tool in biochemical research and as a valuable intermediate in the synthesis of pharmaceuticals.[1] Its unique properties facilitate the study of neurotransmitter pathways, particularly those involving serotonin, and it plays a role in the development of novel therapeutic agents.[1]

Chemical Structure and Molecular Weight

This compound is a non-proteinogenic alpha-amino acid.[2] Its structure consists of a tryptophan core with a bromine atom substituted at the 5th position of the indole ring.

IUPAC Name: 2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid[2]

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₁BrN₂O₂[1][2]
Molecular Weight 283.12 g/mol [1][2]
CAS Number 6548-09-0[1]
Appearance Off-white to light beige or pale yellow fine crystalline powder[1][3]
Purity ≥ 97% (HPLC)[1]
Melting Point 264 °C (decomposes)[3]
SMILES C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N[2]
InChI Key KZDNJQUJBMDHJW-UHFFFAOYSA-N[2]

Experimental Protocols: Chemical Synthesis

A documented method for the synthesis of this compound begins with 5-bromo-3-methylindole.[4][5] The following protocol is a summary of a published synthesis route.[4]

Objective: To synthesize this compound from 5-bromo-3-methylindole.

Materials:

  • 5-bromo-3-methylindole (4)

  • n-Butyl lithium

  • Benzenesulfonyl chloride

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (catalytic amount)

  • Carbon tetrachloride (tetrachloromethane)

  • Diethyl acetamidomalonate

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (for alkaline hydrolysis)

  • Dilute sulfuric acid (H₂SO₄)

Methodology:

  • Protection of the Indole Nitrogen: 5-bromo-3-methylindole (4) is reacted with n-butyl lithium, followed by treatment with benzenesulfonyl chloride to yield 1-benzenesulfonyl-5-bromo-3-methylindole (5). This step protects the indole nitrogen for the subsequent reactions.[4]

  • Bromination of the Methyl Group: The resulting compound (5) is treated with N-bromosuccinimide (NBS) in boiling carbon tetrachloride with a catalytic amount of benzoyl peroxide. This reaction provides 1-benzenesulfonyl-5-bromo-3-bromomethylindole (6) in high yield.[4]

  • Alkylation: The bromomethylindole (6) is used to alkylate diethyl acetamidomalonate in tetrahydrofuran (THF), which results in the intermediate compound (7).[4]

  • Hydrolysis and Decarboxylation: The intermediate (7) undergoes alkaline hydrolysis, followed by treatment with dilute sulfuric acid. This final step yields this compound.[4]

This synthesis pathway is outlined in the diagram below.

G cluster_synthesis Chemical Synthesis of this compound node_4 5-bromo-3-methylindole (4) reagent_1 + n-BuLi + Benzenesulfonyl chloride node_4->reagent_1 node_5 1-benzenesulfonyl-5-bromo-3-methylindole (5) reagent_2 + NBS + Benzoyl peroxide node_5->reagent_2 node_6 1-benzenesulfonyl-5-bromo-3-bromomethylindole (6) reagent_3 + Diethyl acetamidomalonate node_6->reagent_3 node_7 Intermediate (7) reagent_4 1. Alkaline Hydrolysis 2. Dilute H₂SO₄ node_7->reagent_4 node_final This compound reagent_1->node_5 reagent_2->node_6 reagent_3->node_7 reagent_4->node_final G cluster_pathway Biosynthetic Pathway of Tryptophan Derivatives node_tryptophan Tryptophan node_bromo This compound (Synthetic Analog) node_tryptophan->node_bromo Synthetic Derivatization enzyme_1 Tryptophan Hydroxylase node_tryptophan->enzyme_1 node_5htp 5-Hydroxytryptophan (5-HTP) enzyme_2 Aromatic Acid Decarboxylase node_5htp->enzyme_2 node_serotonin Serotonin (5-HT) enzyme_3 Further Enzymatic Steps node_serotonin->enzyme_3 node_melatonin Melatonin enzyme_1->node_5htp enzyme_2->node_serotonin enzyme_3->node_melatonin

References

The Diverse Biological Activities of 5-Bromotryptophan Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromotryptophan, a halogenated derivative of the essential amino acid tryptophan, and its analogs are predominantly found in marine organisms and have garnered significant scientific interest due to their wide spectrum of biological activities. These activities range from potent anticancer and antimicrobial effects to neuroprotective and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the core biological activities of 5-bromotryptophan derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support further research and drug development endeavors.

I. Quantitative Bioactivity Data

The biological activities of 5-bromotryptophan derivatives have been quantified across various studies, demonstrating their potential as therapeutic agents. The following tables summarize key quantitative data for different biological effects.

Anticancer Activity

The cytotoxic effects of 5-bromotryptophan and its derivatives against various cancer cell lines are often evaluated using the MTT assay, with results reported as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Anticancer Activity of 5-Bromotryptophan Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-BromotryptophanA549 (Lung Carcinoma)11.80 ± 0.89[1]
5-BromotryptophanPC3 (Prostate Cancer)< 10[1]
5-BromotryptophanMCF-7 (Breast Cancer)< 10[1]
5-aminophenyl-2-butylthio-1,3,4-oxadiazole (derived from a tryptophan precursor)MCF-7 (Breast Cancer)10.05 ± 1.08[2]
7-hydroxy-L-tryptophan analogNeuroblastoma/CarcinoidVaries (dependent on TPH and AADC expression)[3]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Antimicrobial Activity

The antimicrobial potential of 5-bromotryptophan derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of 5-Bromotryptophan Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Nisin variant with 5-BromotryptophanStaphylococcus aureus LMG15975 (MRSA)Lower than wild-type nisin[4]
Nisin variant with 5-BromotryptophanBacillus cereus CH-85Lower than wild-type nisin[4]
Nisin variant with 6-BromotryptophanLactococcus lactis2-fold higher than wild-type nisin[4]
Tryptophan-derived marine alkaloidsVarious bacteria and fungiPotent activity reported[5]

Note: The exact MIC values can be strain-specific and dependent on the assay conditions.

II. Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of 5-bromotryptophan derivatives.

A. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][6]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-bromotryptophan derivative in cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[7]

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible growth of the microorganism.[8]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.[11]

  • Serial Dilution: Prepare a two-fold serial dilution of the 5-bromotryptophan derivative in a 96-well plate containing broth medium.[10]

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).[9]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16 to 20 hours.[8]

  • MIC Determination: Observe the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[8]

C. Analysis of Apoptosis: Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.[12][13][14]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., cleaved caspases, PARP, Bcl-2 family proteins).

Protocol:

  • Cell Lysis: Treat cells with the 5-bromotryptophan derivative for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., anti-cleaved caspase-3, anti-PARP).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the intensity of the bands to determine changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).[13]

III. Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many 5-bromotryptophan derivatives are still under investigation, evidence suggests their involvement in inducing apoptosis in cancer cells. A related compound, 5-methoxytryptophan, has been shown to induce apoptosis through the PI3K/Akt/FoxO3a signaling pathway.[15] It is plausible that 5-bromotryptophan derivatives may act through similar mechanisms.

Proposed Apoptotic Pathway

The following diagram illustrates a potential signaling pathway through which a 5-bromotryptophan derivative could induce apoptosis, based on findings for related tryptophan metabolites.

apoptosis_pathway 5-Bromotryptophan_Derivative 5-Bromotryptophan_Derivative PI3K PI3K 5-Bromotryptophan_Derivative->PI3K Inhibits Cell_Membrane Akt Akt PI3K->Akt Inhibits FoxO3a FoxO3a Akt->FoxO3a Inhibits Bim Bim FoxO3a->Bim Activates Bax Bax Bim->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Proposed PI3K/Akt/FoxO3a-mediated apoptosis by a 5-bromotryptophan derivative.
Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the biological activity of novel 5-bromotryptophan derivatives often follows a bioassay-guided fractionation approach.

experimental_workflow Crude_Extract Crude_Extract Fractionation Fractionation Crude_Extract->Fractionation Bioassay Bioassay Fractionation->Bioassay Active_Fraction Active_Fraction Bioassay->Active_Fraction Isolation Isolation Active_Fraction->Isolation Pure_Compound Pure_Compound Isolation->Pure_Compound Structure_Elucidation Structure_Elucidation Pure_Compound->Structure_Elucidation Detailed_Bioassays Detailed_Bioassays Pure_Compound->Detailed_Bioassays Lead_Compound Lead_Compound Detailed_Bioassays->Lead_Compound

General workflow for bioassay-guided discovery of active 5-bromotryptophan derivatives.

Conclusion

5-Bromotryptophan derivatives represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects, warrant further investigation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to advance the study of these fascinating marine-derived compounds. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways modulated by these derivatives to facilitate the design of novel and effective therapeutic agents.

References

The Enigmatic Presence of 5-Bromo-DL-tryptophan in the Fungal Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal kingdom is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, halogenated natural products have garnered significant attention due to their often enhanced biological activities. This technical guide delves into the natural occurrence of 5-Bromo-DL-tryptophan, a brominated derivative of the essential amino acid tryptophan, in fungi. While its presence has been reported, comprehensive quantitative data and detailed biosynthetic insights remain areas of active investigation. This document aims to consolidate the current knowledge, provide detailed experimental methodologies for its study, and present visual workflows and pathways to aid researchers in this niche field.

Natural Occurrence of this compound in Fungi

The available scientific literature indicates the presence of this compound as a secondary metabolite in fungi, specifically within the genus Aspergillus.

Table 1: Documented Occurrence of this compound in Fungi

Fungal SpeciesCompoundQuantitative DataReference
Aspergillus fumigatusThis compoundNot reported[1]

Note: To date, specific quantitative data on the concentration or yield of this compound from fungal cultures has not been published in the reviewed literature. The development of robust analytical methods is crucial to address this knowledge gap.

Biosynthesis of this compound in Fungi

The biosynthesis of this compound in fungi is believed to originate from the well-established tryptophan biosynthetic pathway, with a final halogenation step catalyzed by a tryptophan halogenase. Fungi, including Aspergillus fumigatus, synthesize L-tryptophan from chorismate, a key intermediate in the shikimate pathway[2][3]. The bromination of tryptophan is likely carried out by a flavin-dependent halogenase, which utilizes a bromide ion (Br-) to regioselectively brominate the indole ring of tryptophan[4][5][6]. While the specific enzymes responsible for this transformation in Aspergillus fumigatus have not been fully characterized, the general mechanism is understood.

Biosynthesis of this compound cluster_tryptophan_synthesis Tryptophan Biosynthesis Pathway cluster_halogenation Bromination Step Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase CDRP CDRP Anthranilate->CDRP Anthranilate phosphoribosyltransferase PRPP PRPP PRPP->CDRP Indole_3_glycerol_phosphate Indole-3-glycerol phosphate CDRP->Indole_3_glycerol_phosphate PRA isomerase L_Tryptophan L-Tryptophan Indole_3_glycerol_phosphate->L_Tryptophan Tryptophan synthase Serine Serine Serine->L_Tryptophan Five_Bromo_DL_Tryptophan This compound L_Tryptophan->Five_Bromo_DL_Tryptophan Tryptophan Halogenase Bromide Br- Bromide->Five_Bromo_DL_Tryptophan

Caption: Proposed biosynthetic pathway of this compound in fungi.

Experimental Protocols

The following sections outline detailed methodologies for the cultivation of fungi, and the extraction, identification, and quantification of this compound. These protocols are synthesized from established methods for fungal secondary metabolite analysis.

Fungal Cultivation
  • Strain and Media: Aspergillus fumigatus (or other target fungus) is cultured on a suitable solid or liquid medium. Potato Dextrose Agar (PDA) or Czapek-Dox broth are commonly used for fungal cultivation. For inducing secondary metabolite production, nutrient-limiting or stress-inducing media can be employed.

  • Inoculation and Incubation: The fungus is inoculated from a spore suspension or a mycelial plug. Cultures are incubated at a temperature optimal for the specific fungal strain (typically 25-30°C) for a period ranging from 7 to 21 days to allow for sufficient growth and secondary metabolite production.

Extraction of this compound
  • Harvesting: For liquid cultures, the mycelium is separated from the culture broth by filtration. For solid cultures, the mycelial mat is scraped from the agar surface.

  • Solvent Extraction:

    • Mycelium: The harvested mycelium is freeze-dried and ground to a fine powder. The powder is then extracted with an organic solvent such as methanol or ethyl acetate. This process is often repeated multiple times to ensure complete extraction.

    • Culture Filtrate: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.

  • Concentration: The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification and Isolation (Optional)

For the isolation of pure this compound, the crude extract can be subjected to various chromatographic techniques:

  • Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative or semi-preparative HPLC using a C18 column.

Identification and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective identification and quantification of this compound.

1. Sample Preparation:

  • The crude extract or purified fraction is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • The sample is filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

2. LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a standard. The theoretical m/z for the protonated molecule [M+H]+ is approximately 283.01 and 285.01 due to the isotopic pattern of bromine.

3. Quantification:

  • A calibration curve is generated using a certified reference standard of this compound at various concentrations.

  • The concentration of this compound in the fungal extract is determined by comparing its peak area to the calibration curve.

Experimental Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_analysis Analysis Inoculation Inoculation of Aspergillus fumigatus Incubation Incubation (7-21 days) Inoculation->Incubation Harvesting Harvesting of Mycelium and Filtrate Incubation->Harvesting Solvent_Extraction Solvent Extraction (Methanol/Ethyl Acetate) Harvesting->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Sample_Prep Sample Preparation (Dissolving & Filtering) Concentration->Sample_Prep LC_MSMS LC-MS/MS Analysis (C18, ESI+, MRM) Sample_Prep->LC_MSMS Quantification Quantification (Calibration Curve) LC_MSMS->Quantification

References

5-Bromo-DL-tryptophan: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-DL-tryptophan is a synthetic halogenated analog of the essential amino acid L-tryptophan. Its structural similarity to tryptophan allows it to interact with various biological systems that recognize and process the natural amino acid. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, focusing on its role as an enzyme inhibitor and a tool in protein engineering. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.

Core Mechanisms of Action

The biological effects of this compound primarily stem from two distinct mechanisms:

  • Competitive Inhibition of Tryptophan-Metabolizing Enzymes: Due to its structural analogy to tryptophan, this compound can act as a competitive inhibitor of enzymes that utilize tryptophan as a substrate. This interference is particularly relevant in two major metabolic pathways: the serotonin synthesis pathway and the kynurenine pathway.

  • Incorporation into Proteins for Structural and Functional Studies: this compound can be incorporated into proteins in place of tryptophan residues. The unique photophysical properties conferred by the bromine atom make it a valuable probe for investigating protein structure, dynamics, and interactions using fluorescence spectroscopy.[1]

Inhibition of Tryptophan-Metabolizing Enzymes

Inhibition of the Serotonin Synthesis Pathway

The initial and rate-limiting step in the biosynthesis of the neurotransmitter serotonin is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH) .[2] this compound is utilized in research investigating the serotonin pathway, suggesting its potential as an inhibitor of TPH.[1] By competing with the natural substrate, L-tryptophan, for binding to the active site of TPH, this compound can reduce the rate of serotonin synthesis.

Serotonin_Synthesis Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate 5_Bromo_DL_Tryptophan This compound 5_Bromo_DL_Tryptophan->TPH Competitive Inhibitor 5_HTP 5-Hydroxytryptophan (5-HTP) TPH->5_HTP Catalyzes AADC Aromatic L-Amino Acid Decarboxylase (AADC) 5_HTP->AADC Substrate Serotonin Serotonin (5-Hydroxytryptamine) AADC->Serotonin Catalyzes Kynurenine_Pathway Tryptophan L-Tryptophan IDO1 Indoleamine 2,3-Dioxygenase (IDO1) Tryptophan->IDO1 Substrate 5_Bromo_DL_Tryptophan This compound 5_Bromo_DL_Tryptophan->IDO1 Competitive Inhibitor Kynurenine N-Formylkynurenine IDO1->Kynurenine Catalyzes Downstream Downstream Kynurenine Pathway (Immunosuppression) Kynurenine->Downstream Protein_Engineering_Workflow cluster_synthesis Cell-Free Protein Synthesis or Bacterial Expression cluster_analysis Downstream Analysis Plasmid Plasmid with Gene of Interest (containing amber stop codon TAG) Ribosome Ribosome Plasmid->Ribosome mRNA Synthetase_tRNA Engineered Aminoacyl-tRNA Synthetase/tRNA_CUA Pair Synthetase_tRNA->Ribosome Charged tRNA 5_Br_Trp 5-Bromotryptophan 5_Br_Trp->Synthetase_tRNA Charged onto tRNA Protein Recombinant Protein with Site-Specifically Incorporated 5-Bromotryptophan Ribosome->Protein Translation Spectroscopy Fluorescence Spectroscopy Protein->Spectroscopy Crystallography X-ray Crystallography Protein->Crystallography Analysis Structural and Functional Analysis Spectroscopy->Analysis Crystallography->Analysis

References

Spectral properties (UV-Vis, Fluorescence, NMR) of 5-Bromo-DL-tryptophan.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-DL-tryptophan is a halogenated derivative of the essential amino acid tryptophan. The introduction of a bromine atom at the 5-position of the indole ring significantly influences its electronic properties, which in turn alters its spectral characteristics. These unique spectral signatures can be harnessed for various research applications, including its use as a probe in protein structure and dynamics studies, and as an antigelling agent for sickle hemoglobin.[1] This technical guide provides an in-depth overview of the key spectral properties of this compound, focusing on its UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectra. Detailed experimental protocols and a logical workflow for spectral analysis are also presented to aid researchers in their practical applications.

Core Spectral Data

UV-Vis Absorption Data
Compoundλmax (nm)Solvent
DL-Tryptophan~280Water
This compoundNot Available-
Fluorescence Emission Data
CompoundExcitation λ (nm)Emission λmax (nm)Solvent
DL-Tryptophan~280~350Water
This compoundNot AvailableNot Available-
¹H NMR Spectral Data (Reference: DL-Tryptophan in D₂O)
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-α~3.9dd4.9, 7.8
H-β~3.3dd4.9, 14.8
H-β'~3.1dd7.8, 14.8
H-2~7.2s-
H-4~7.6d7.9
H-5~7.1t7.5
H-6~7.0t7.5
H-7~7.4d8.1
NH (indole)~10.9 (in DMSO-d6)s-
NH₂Not typically observed in D₂O--
COOHNot typically observed in D₂O--

Note: Chemical shifts for this compound will differ, particularly for the aromatic protons on the indole ring, due to the electronic effect of the bromine atom.

¹³C NMR Spectral Data (Reference: DL-Tryptophan in D₂O)
CarbonChemical Shift (ppm)
C-α~56
C-β~28
C=O~175
C-2~125
C-3~109
C-3a~128
C-4~119
C-5~122
C-6~120
C-7~112
C-7a~137

Note: The chemical shifts for this compound will be different, especially for the carbons of the indole ring, due to the substituent effect of bromine.

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis, Fluorescence, and NMR spectroscopy for tryptophan analogs like this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., ultrapure water, phosphate buffer pH 7.4)

  • UV-transparent quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in the chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the µM range).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Blanking: Fill a quartz cuvette with the solvent used for sample preparation and place it in the spectrophotometer. Perform a baseline correction or "blank" measurement across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the this compound solution.

  • Data Acquisition: Scan the absorbance of the sample across the same wavelength range.

  • Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission maxima of this compound.

Materials:

  • This compound solution (prepared as for UV-Vis)

  • Fluorescence-grade solvent

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

  • Excitation Spectrum: Set the emission monochromator to an estimated emission maximum (e.g., 360 nm, slightly red-shifted from tryptophan's ~350 nm) and scan a range of excitation wavelengths (e.g., 250-320 nm). The peak of this spectrum is the optimal excitation wavelength.

  • Emission Spectrum: Set the excitation monochromator to the determined optimal excitation wavelength. Scan a range of emission wavelengths (e.g., 300-500 nm). The peak of this spectrum is the emission maximum (λmax).

  • Data Analysis: Record the excitation and emission maxima.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical shifts, coupling constants, and overall structure of this compound.

Materials:

  • This compound powder (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the appropriate deuterated solvent (typically 0.5-0.7 mL). Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument will be tuned and the magnetic field shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. Proton decoupling is usually applied to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_data Data Acquisition & Analysis start This compound (Solid) dissolve Dissolve in Appropriate Solvent start->dissolve prep_nmr Dissolve in Deuterated Solvent start->prep_nmr stock Prepare Stock Solution (e.g., 1 mM) dissolve->stock dilute_uv Dilute for UV-Vis (~10-50 µM) stock->dilute_uv dilute_fluor Dilute for Fluorescence (Abs < 0.1) stock->dilute_fluor uv_vis UV-Vis Spectroscopy dilute_uv->uv_vis fluorescence Fluorescence Spectroscopy dilute_fluor->fluorescence nmr NMR Spectroscopy prep_nmr->nmr get_abs Obtain Absorbance Spectrum (Determine λmax) uv_vis->get_abs get_fluor Obtain Excitation & Emission Spectra (Determine λmax) fluorescence->get_fluor h1_nmr 1H NMR nmr->h1_nmr c13_nmr 13C NMR nmr->c13_nmr get_nmr Acquire FID h1_nmr->get_nmr c13_nmr->get_nmr final_report Comprehensive Spectral Report get_abs->final_report get_fluor->final_report process_nmr Process NMR Data (FT, Phasing, Baseline) get_nmr->process_nmr analyze_nmr Assign Signals (Chemical Shift, Coupling) process_nmr->analyze_nmr analyze_nmr->final_report

Caption: A logical workflow for the spectral characterization of this compound.

References

Solubility Profile of 5-Bromo-DL-tryptophan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-DL-tryptophan, a key intermediate in pharmaceutical development and biochemical research. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and visualizes relevant biochemical pathways.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in published literature. However, information from product specifications and data for structurally related tryptophan derivatives provide valuable insights into its solubility profile.

Table 1: Solubility of this compound and Related Tryptophan Derivatives

CompoundSolventSolubilityNotes
This compound Not SpecifiedSolubleGeneral statements indicate solubility without quantitative data.
DL-Tryptophan octyl ester (hydrochloride)Ethanol~1 mg/mLData for a derivative with an esterified carboxylic acid.
DMSO~25 mg/mL
Dimethyl formamide~15 mg/mL
Aqueous BuffersSparingly solubleRecommended to first dissolve in DMSO.
5-Methyl-DL-tryptophan1 M HCl≥ 100 mg/mL[1]Data for a methylated tryptophan derivative.
DMSO66.67 mg/mL[1]Requires sonication and pH adjustment to 2 with 1 M HCl.[1]
L-TryptophanPBS (pH 7.2)6.25 mg/mL[2]Data for the parent amino acid.
DMSO11 mg/mL[3]

The solubility of tryptophan and its derivatives is significantly influenced by the physicochemical properties of the solvent, temperature, and pH. For instance, the solubility of L-tryptophan in aqueous solutions exhibits a characteristic "U" shape profile with respect to pH, with the lowest solubility observed at its isoelectric point.[4][5][6] It is reasonable to anticipate a similar pH-dependent solubility behavior for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask gravimetric method. This method is suitable for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Thermostatic shaker bath

  • Conical flasks with stoppers

  • Syringe filters (e.g., 0.22 µm pore size)

  • Pipettes and other necessary glassware

  • Evaporating dish

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically, withdraw and analyze samples to confirm that the concentration has plateaued.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding the collection of any solid particles.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish (W1).

    • Transfer a precise volume of the clear filtrate into the pre-weighed evaporating dish and weigh it again (W2).

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

    • Continue drying until a constant weight is achieved, indicating all the solvent has been removed.

    • Allow the evaporating dish to cool to room temperature in a desiccator and weigh it again (W3).

  • Calculation of Solubility:

    • The mass of the dissolved this compound is calculated as: Mass of solute = W3 - W1.

    • The mass of the solvent is calculated as: Mass of solvent = W2 - W3.

    • The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

Visualization of Relevant Metabolic Pathways

This compound, as a derivative of tryptophan, is relevant to the major metabolic pathways of this essential amino acid. The following diagrams illustrate the serotonin and kynurenine pathways, which are central to numerous physiological processes.

Serotonin_Pathway tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp Tryptophan Hydroxylase (TPH) serotonin Serotonin (5-HT) htp->serotonin Aromatic L-Amino Acid Decarboxylase (AADC) melatonin Melatonin serotonin->melatonin Multi-step enzymatic conversion

Figure 1. Serotonin synthesis pathway from L-tryptophan.

The serotonin pathway is crucial for the synthesis of the neurotransmitter serotonin, which plays a significant role in mood regulation, and the hormone melatonin, which is involved in the sleep-wake cycle.[7][8][9]

Kynurenine_Pathway cluster_main Kynurenine Pathway tryptophan L-Tryptophan n_formylkynurenine N'-Formylkynurenine tryptophan->n_formylkynurenine IDO / TDO kynurenine L-Kynurenine n_formylkynurenine->kynurenine Formamidase kynurenic_acid Kynurenic Acid (Neuroprotective) kynurenine->kynurenic_acid KAT hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine KMO quinolinic_acid Quinolinic Acid (Neurotoxic) hydroxykynurenine->quinolinic_acid Kynureninase nad NAD+ quinolinic_acid->nad QPRT

Figure 2. Overview of the Kynurenine pathway of tryptophan metabolism.

The kynurenine pathway is the major route of tryptophan degradation and produces several neuroactive metabolites, including the neuroprotective kynurenic acid and the neurotoxic quinolinic acid, as well as being the de novo synthesis pathway for nicotinamide adenine dinucleotide (NAD+).[10][11][12][13][14] The balance between these metabolites is critical for neurological health.

References

Discovery and history of halogenated tryptophan analogs.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Halogenated Tryptophan Analogs

Introduction

Halogenated organic compounds, once considered rare in nature, are now recognized as a vast and structurally diverse class of metabolites, with over 5,000 identified to date.[1][2] A significant portion of these natural products originate from marine organisms, which thrive in a halide-rich environment.[3] Among these, halogenated indole alkaloids, primarily derived from the amino acid tryptophan, represent a prominent family with a wide spectrum of potent biological activities. The incorporation of halogen atoms—most commonly bromine and chlorine—profoundly influences the physicochemical properties of the parent molecule, often enhancing its lipophilicity, metabolic stability, and binding affinity for biological targets.[3][4] This has made halogenated tryptophan analogs highly valuable as lead compounds in drug discovery, probes in chemical biology, and building blocks for complex molecule synthesis.[5][6] This guide provides a comprehensive overview of the discovery, history of synthesis, and key experimental methodologies associated with these important molecules.

Discovery and Natural Occurrence

The discovery of halogenated tryptophan analogs is intrinsically linked to the exploration of marine natural products. Marine invertebrates, particularly sponges, algae, and ascidians, are prolific producers of these compounds.[3][7] These organisms utilize halogenation as a chemical defense mechanism and for inter-species signaling.[3] Bromoindoles are especially abundant, a phenomenon attributed to the relative ease with which marine organisms can oxidize bromide ions compared to the much more concentrated chloride ions in seawater.[3]

Examples of naturally occurring halogenated indole alkaloids include:

  • Bromoindoles: A wide variety of mono- and poly-brominated indoles have been isolated from marine red algae of the genus Laurencia and sponges of the genus Agelas.[1][2] These compounds have demonstrated significant antibacterial and antifungal activities.[1][4]

  • Meridianins: A class of 3-(2-aminopyrimidinyl)indole alkaloids, often brominated at the C-5 position of the indole ring, isolated from the marine tunicate Aplidium meridianum. They exhibit activities such as protein kinase inhibition.

  • Rebeccamycin and AT2433-A1: These are indolocarbazole antibiotics produced by actinomycetes, which feature a 7-chloro-L-tryptophan moiety derived from enzymatic halogenation.[8]

Evolution of Synthetic Methodologies

The journey to synthesize halogenated tryptophan analogs has progressed from classical organic chemistry techniques to highly specific and sustainable biocatalytic and metabolic engineering approaches.

Chemical Synthesis

Early synthetic routes relied on established methods of indole formation. The Fischer indole synthesis was one of the first methods adapted for this purpose. It involves the cyclization of a halogenated phenylhydrazone with an appropriate aldehyde or ketone under acidic conditions. For instance, 5- and 7-bromo-L-tryptophan have been successfully synthesized via the Fischer cyclization of the corresponding bromophenylhydrazone of 4-acetamido-4,4-bis(ethoxycarbonyl)butanal.[9] While effective, chemical methods often require harsh conditions, multiple protection/deprotection steps, and can suffer from a lack of regioselectivity, resulting in mixtures of isomers and lower overall yields.[10]

Enzymatic Synthesis (Biocatalysis)

The discovery of halogenating enzymes, or halogenases , revolutionized the synthesis of these analogs. Unlike non-specific haloperoxidases, a class of flavin-dependent halogenases (FDHs) was found to catalyze the highly regioselective halogenation of aromatic substrates like tryptophan.[3][11][12]

These enzymes require reduced flavin adenine dinucleotide (FADH₂), molecular oxygen, and a halide salt (e.g., NaCl or NaBr) to function.[13] The FADH₂ cofactor is typically regenerated in situ by a companion enzyme, a flavin reductase .[11][12] The first FAD-dependent halogenase, PrnA, was characterized in 2000 and was shown to selectively chlorinate tryptophan at the C-7 position during the biosynthesis of the antibiotic pyrrolnitrin.[12][14] Since then, a toolbox of tryptophan halogenases with different regioselectivities has been discovered:

  • Tryptophan 7-halogenases (e.g., RebH, PrnA): Install a halogen at the C-7 position.[11][14]

  • Tryptophan 6-halogenases (e.g., SttH, Th-Hal): Install a halogen at the C-6 position.[13]

  • Tryptophan 5-halogenases (e.g., PyrH): Install a halogen at the C-5 position.[15]

Enzymatic methods offer significant advantages, including exceptional regioselectivity, mild aqueous reaction conditions, and the ability to avoid protecting groups.[16]

Metabolic Engineering and De Novo Biosynthesis

More recently, advances in synthetic biology have enabled the creation of microbial cell factories, primarily in Escherichia coli, for the de novo biosynthesis of halogenated tryptophans directly from glucose.[17] This approach involves extensive metabolic engineering, including:

  • Overexpression of genes in the tryptophan biosynthetic pathway to increase precursor supply.

  • Introduction of feedback-resistant mutations to prevent pathway inhibition.

  • Deletion of genes responsible for tryptophan degradation (e.g., tnaA).[17]

  • Co-expression of a specific tryptophan halogenase and a flavin reductase to perform the final halogenation step.[17]

This strategy provides a sustainable and scalable platform for producing a diverse array of halogenated molecules without the need for synthetic indole precursors.[17]

Experimental Protocols and Characterization

Protocol 1: General Procedure for In Vitro Enzymatic Halogenation of L-Tryptophan

This protocol describes a typical batch reaction for the enzymatic synthesis of a halogenated tryptophan using a purified FAD-dependent halogenase and a flavin reductase.

  • Reaction Mixture Preparation: In a reaction vessel, combine the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):

    • L-Tryptophan (substrate): 1-10 mM

    • Tryptophan Halogenase (e.g., RebH): 1-10 µM

    • Flavin Reductase (e.g., Fre): 1-10 µM

    • Flavin Adenine Dinucleotide (FAD): 20-100 µM

    • Nicotinamide Adenine Dinucleotide (NADH) (cofactor for reductase): 2-20 mM

    • Halide Salt (NaCl or NaBr): 50-200 mM

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-37°C) with gentle agitation for 4-24 hours. Ensure adequate aeration for this oxygen-dependent reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at various time points and analyzing them via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: Terminate the reaction by adding a quenching agent (e.g., an organic solvent like acetonitrile or methanol to precipitate the enzymes) or by acidification. Centrifuge the mixture to remove precipitated proteins.

  • Purification: Purify the halogenated tryptophan product from the supernatant using semi-preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and high-resolution mass spectrometry.

Protocol 2: Characterization by Mass Spectrometry

Mass spectrometry is crucial for confirming the successful halogenation of tryptophan.

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Data Interpretation:

    • Molecular Ion Peak: Identify the molecular ion peak [M+H]⁺ corresponding to the mass of the halogenated tryptophan. For example, the expected m/z for 7-chlorotryptophan (C₁₁H₁₁ClN₂O₂) is approximately 239.05.

    • Isotopic Pattern: The key diagnostic feature for chlorine and bromine is their natural isotopic distribution.

      • Chlorine: A compound containing one chlorine atom will exhibit a characteristic M+2 peak (from the ³⁷Cl isotope) that is approximately one-third the intensity of the main M peak (from the ³⁵Cl isotope).[18]

      • Bromine: A compound with one bromine atom will show an M+2 peak (from the ⁸¹Br isotope) that is nearly equal in intensity to the M peak (from the ⁷⁹Br isotope).[18]

Protocol 3: Characterization by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the precise location of the halogen atom on the indole ring.

  • Sample Preparation: Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR: Halogenation causes characteristic shifts in the aromatic proton signals of the indole ring. The absence of a proton signal at a specific position (e.g., H7), coupled with shifts in the adjacent proton signals (e.g., H4, H5, H6), confirms the site of substitution.[19][20]

    • ¹³C NMR: The carbon atom directly attached to the halogen will experience a significant shift in its resonance. For example, bromination typically causes a downfield shift for the directly bonded carbon.

Quantitative Data

The biological activities and synthetic efficiencies of halogenated tryptophan analogs vary significantly with the type and position of the halogen.

Table 1: Biological Activities of Selected Halogenated Tryptophan Analogs

AnalogBiological ActivityOrganism/TargetPotency (EC₅₀/MIC)
7-Bromo-L-tryptophanTrypanocidalTrypanosoma brucei~5 µM (EC₅₀)[21]
7-Chloro-L-tryptophanTrypanocidalTrypanosoma brucei~10 µM (EC₅₀)[21]
5-IodoindoleAntibiofilmEscherichia coli, Staphylococcus aureus-
Di-halogenated IndolesAntifungalCandida species10-50 µg/mL (MIC)[22]
Polybrominated IndolesAntibacterialEnterobacter aerogenes, Salmonella enteritidis-

Table 2: Comparison of Synthetic Methodologies for Halogenated Tryptophans

MethodKey Reagents/ComponentsConditionsRegioselectivityTypical Yields
Chemical Synthesis (Fischer Indole)Halogenated phenylhydrazine, aldehyde/ketone, acid catalystHarsh (high temp, strong acid)Moderate to Low (can form isomers)< 50%[10]
Enzymatic Halogenation (In Vitro)Halogenase, Flavin Reductase, FAD, NADH, Halide SaltMild (aqueous, room temp, neutral pH)High to Excellent (>99%)[14][16]60-95%
Metabolic Engineering (In Vivo)Engineered E. coli, glucose, halide saltStandard fermentation conditionsHigh to Excellent (>99%)Titer-dependent (mg/L to g/L scale)[17]

Signaling Pathways and Biological Relevance

Halogenated tryptophan analogs exert their biological effects through various mechanisms. A notable example is their activity against the parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis.[21] These analogs act as competitive inhibitors of essential metabolic pathways.

In T. brucei, the metabolism of aromatic amino acids, particularly their transamination, is critical for survival.[21] Tryptophan is converted to indolepyruvate by an aromatic aminotransferase. Potent analogs like 7-bromotryptophan compete with natural tryptophan for this enzyme, disrupting the pathway.[21] This leads to a significant reduction in downstream metabolites and cripples the parasite's metabolic function.[21]

Visualizations

Fig 1. Catalytic cycle of a FAD-dependent tryptophan halogenase.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Structure Confirmation Chem Chemical Synthesis (e.g., Fischer Indole) Workup Reaction Workup (Quenching, Centrifugation) Chem->Workup Enz Enzymatic Synthesis (Biocatalysis) Enz->Workup HPLC Purification (Semi-prep HPLC) Workup->HPLC MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) HPLC->MS NMR NMR Spectroscopy (Regiochemistry, Structure) HPLC->NMR

Fig 2. Workflow for synthesis, purification, and characterization.

Metabolic_Disruption Trp L-Tryptophan (Natural Substrate) Enzyme Aromatic Aminotransferase Trp->Enzyme Binds HaloTrp 7-Bromo-Tryptophan (Analog Inhibitor) HaloTrp->Enzyme Competitively Binds Product Indolepyruvate Enzyme->Product Catalyzes Enzyme->Block Downstream Downstream Metabolism Product->Downstream

Fig 3. Competitive inhibition of a key metabolic enzyme.

Conclusion

The field of halogenated tryptophan analogs has evolved dramatically from the initial isolation of complex molecules from marine sources to the rational design of microbial factories for their production. The discovery of highly specific halogenase enzymes was a watershed moment, providing tools for clean and selective synthesis that were previously unattainable with traditional chemistry. These analogs have proven to be more than just chemical curiosities; they are potent bioactive molecules that interfere with critical pathways in pathogens, serve as precursors for pharmaceuticals, and act as versatile probes for protein engineering.[6][13][21] Future research will likely focus on discovering new halogenases with novel specificities, engineering these enzymes to accept non-natural substrates, and further optimizing microbial strains to produce these valuable compounds in a sustainable and economically viable manner.

References

An In-depth Technical Guide to 5-Bromo-DL-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 6548-09-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-DL-tryptophan, a halogenated derivative of the essential amino acid tryptophan. This document consolidates key chemical and physical data, outlines experimental protocols for its synthesis, and explores its significant applications in biomedical research, particularly in the context of sickle cell disease and neuroscience.

Chemical and Physical Properties

This compound is a non-proteinogenic alpha-amino acid characterized by the substitution of a bromine atom at the 5th position of the indole ring of tryptophan.[1] This modification imparts unique properties that make it a valuable tool in various research applications.

PropertyValueSource
CAS Number 6548-09-0[2][3][4]
Molecular Formula C11H11BrN2O2[4]
Molecular Weight 283.12 g/mol [1][2]
Appearance Off-white to light beige fine crystalline powder[3]
Melting Point 264 °C (decomposes)[2]
IUPAC Name 2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid[1][4]
SMILES NC(Cc1c[nH]c2ccc(Br)cc12)C(O)=O[2]
InChI Key KZDNJQUJBMDHJW-UHFFFAOYSA-N[2][4]

Spectral Data:

A proton NMR spectrum for this compound is publicly available and can be accessed through the PubChem database.[1]

Experimental Protocols

Biocatalytic Synthesis of this compound

A modern and efficient method for the synthesis of 5-substituted tryptophan derivatives, including this compound, involves an enzymatic approach using a mutated tryptophan synthase (TrpB) enzyme.[5][6] This method offers high yield and stereoselectivity.

Materials:

  • 5-bromoindole

  • L-serine

  • Mutated TrpB enzyme from Thermotoga maritima (e.g., TmTrpBM145T N167D)[5]

  • Pyridoxal phosphate (PLP)

  • Phosphate buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer (pH 8.0), L-serine, and pyridoxal phosphate.

  • Add the mutated TrpB enzyme to the mixture.

  • Dissolve the 5-bromoindole substrate in a minimal amount of DMSO and add it to the reaction mixture. The final concentration of DMSO should be low (e.g., 5% v/v) to avoid enzyme denaturation.[5]

  • Incubate the reaction at an elevated temperature suitable for the thermophilic enzyme, for example, 75°C.[5]

  • Monitor the reaction progress using a suitable analytical technique, such as HPLC.

  • Upon completion, the product, 5-Bromo-L-tryptophan, can be purified using standard chromatographic techniques. This enzymatic synthesis typically yields the L-enantiomer with high enantioselectivity.[5]

Note: For the synthesis of the DL-racemic mixture, a chemical synthesis approach would be required, or the L-enantiomer could be racemized under specific conditions.

Key Applications in Research and Drug Development

Antigelling Agent for Sickle Cell Disease

5-Bromotryptophan has been identified as a potent inhibitor of the gelation of sickle hemoglobin (HbS).[7] This property makes it a significant lead compound in the development of therapies for sickle cell anemia.[7] The mechanism involves the binding of 5-bromotryptophan to deoxygenated hemoglobin, which is thought to stabilize the protein and prevent the polymerization that leads to red blood cell sickling.[8] Research has shown that dipeptides containing 5-bromotryptophan, such as 5-BrTrp-5-BrTrp, exhibit even greater antigelation potency.[7]

Neuroscience and Serotonin Pathway Research

As a derivative of tryptophan, this compound is a valuable tool for studying the serotonin (5-HT) pathway.[9][10][11] Tryptophan is the metabolic precursor to serotonin, a crucial neurotransmitter involved in mood regulation, cognition, and various physiological processes.[9][12][13] this compound can be used as a probe to investigate the substrate specificity of enzymes in the serotonin synthesis pathway, such as tryptophan hydroxylase.[14] By incorporating a halogenated analog, researchers can study the effects on serotonin production and signaling.

Flavin-Dependent Halogenase Research

This compound is also utilized in studies of flavin-dependent halogenases. These enzymes are of interest for their ability to regioselectively halogenate organic molecules, a process with significant potential in synthetic biology and pharmaceutical development. This compound can serve as a substrate or a product in assays designed to characterize the activity and regioselectivity of these enzymes.[3]

Visualizations

G Biocatalytic Synthesis of 5-Bromo-L-tryptophan cluster_reactants Reactants cluster_enzyme Enzymatic System cluster_conditions Reaction Conditions Reactant1 5-Bromoindole Enzyme Mutated Tryptophan Synthase (TrpB) Reactant1->Enzyme Reactant2 L-Serine Reactant2->Enzyme Product 5-Bromo-L-tryptophan Enzyme->Product Catalysis Cofactor Pyridoxal Phosphate (PLP) Cofactor->Enzyme Buffer Phosphate Buffer (pH 8.0) Buffer->Enzyme Temperature 75°C Temperature->Enzyme

Caption: Workflow for the biocatalytic synthesis of 5-Bromo-L-tryptophan.

G Conceptual Mechanism of 5-Bromotryptophan in Sickle Cell Disease cluster_normal Normal Condition cluster_intervention Intervention with 5-Bromotryptophan HbS_deoxygenated Deoxygenated HbS Polymerization Polymerization HbS_deoxygenated->Polymerization Sickling Red Blood Cell Sickling Polymerization->Sickling BrTrp 5-Bromotryptophan Binding Binding BrTrp->Binding HbS_deoxygenated2 Deoxygenated HbS HbS_deoxygenated2->Binding Stabilized_HbS Stabilized HbS Complex Binding->Stabilized_HbS Inhibition Inhibition of Polymerization Stabilized_HbS->Inhibition

Caption: Action of 5-Bromotryptophan in preventing sickle cell formation.

G Serotonin Synthesis Pathway and Research Target Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-limiting step) Tryptophan->TPH BrTryptophan This compound (Analog for Study) BrTryptophan->TPH Investigative Substrate HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP AADC Aromatic L-amino acid decarboxylase (AADC) HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin

Caption: Role of this compound in serotonin pathway research.

References

A Technical Guide to 5-Bromo-DL-tryptophan Powder for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 5-Bromo-DL-tryptophan is a synthetically modified amino acid derivative of tryptophan. As a brominated analog, it serves as a valuable building block in medicinal chemistry and a crucial tool in biochemical research. Its unique properties make it a compound of interest for applications ranging from peptide synthesis to the development of therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound powder, complete with experimental protocols and logical workflows for its application.

Physicochemical Characteristics

This compound is typically supplied as an off-white to light beige or light grey crystalline powder.[1] Its core structure consists of an indole ring brominated at the 5-position, attached to an alpha-amino acid backbone.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Identifier Value Reference
CAS Number 6548-09-0[1][2]
Molecular Formula C₁₁H₁₁BrN₂O₂[2]
Molecular Weight 283.12 g/mol [2]
IUPAC Name 2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid[2]
Physical Property Value Reference
Appearance Off-white to light beige fine crystalline powder[1]
Melting Point 264 °C (decomposes)[1][3]
Solubility Soluble in DMSO (for L-isomer, specific data for DL not available)[4]
pKa (Predicted) 2.21 ± 0.10[5]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound powder.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard and widely used technique.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is recorded.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound powder is completely dry. If necessary, gently grind the sample to a fine powder using a mortar and pestle.[6]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.[7]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

    • If the approximate melting point is known (around 264 °C), set the apparatus to heat rapidly to about 20 °C below this temperature.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium as the melting point is approached.[7]

    • Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[6]

Solubility Assessment

A qualitative assessment of solubility in various solvents is essential for preparing solutions for analysis and biological assays.

Principle: A small amount of the solute is mixed with a known volume of a solvent to visually determine if it dissolves.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Spatula

  • Solvents (e.g., deionized water, ethanol, DMSO, dilute HCl, dilute NaOH)

Procedure:

  • Sample Preparation: Add a small, pre-weighed amount of this compound powder (e.g., 1-5 mg) to separate test tubes.[9]

  • Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent to each test tube.

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer for at least 30 seconds to facilitate dissolution.

  • Observation: Allow the tubes to stand for a few minutes and visually inspect for any undissolved solid. A clear solution indicates solubility, while a cloudy or precipitated mixture indicates insolubility or partial solubility.[10] For amino acids, warming the solvent or adjusting the pH can influence solubility.[11]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for confirming the chemical structure and identity of this compound.

FTIR spectroscopy identifies the functional groups present in the molecule.

Principle: Infrared radiation is passed through the sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds.

Apparatus:

  • FTIR spectrometer

  • Agate mortar and pestle

  • KBr pellet press or ATR accessory

Procedure (KBr Pellet Method):

  • Sample Preparation: Dry both the this compound sample and potassium bromide (KBr) powder to remove any moisture.

  • Mixing: Mix approximately 1-2 mg of the sample with 100-200 mg of KBr powder in an agate mortar. Grind the mixture to a very fine, homogenous powder.[12]

  • Pellet Formation: Transfer the mixture to a pellet die and apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.[12][13]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

¹H NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms in the molecule.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of the hydrogen atoms to resonate at characteristic frequencies.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of this compound powder in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[14]

  • Filtration: To ensure a homogenous solution and remove any particulate matter that could affect the magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[14]

  • Analysis: Place the NMR tube in the spectrometer's probe and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

UV-Vis spectroscopy is useful for quantitative analysis and for studying the electronic transitions within the indole ring.

Principle: The absorbance of a solution is measured as a function of the wavelength of light. Tryptophan and its derivatives have characteristic absorption maxima in the UV range.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solvent for dissolving the sample (e.g., ethanol, water)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent that is transparent in the UV range.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (obtain a baseline).

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and measure the absorbance over the desired wavelength range (e.g., 200-400 nm). Tryptophan derivatives typically show absorption maxima around 280 nm.[15][16]

Applications and Workflow Visualizations

While this compound is not known to be directly involved in a specific signaling pathway, it is a valuable tool in drug discovery and biochemical research, particularly in the context of sickle cell anemia.

Role in Sickle Cell Anemia Research

This compound has been investigated for its potential as an antigelling agent for hemoglobin S (HbS), the abnormal hemoglobin found in individuals with sickle cell anemia.[3][17] The sickling of red blood cells is caused by the polymerization of deoxygenated HbS.[18] Compounds that can inhibit this polymerization are of therapeutic interest.

Caption: Workflow of this compound as a potential antigelling agent in sickle cell anemia.

General Synthesis Workflow

This compound is synthesized from precursors through a series of chemical reactions. A generalized workflow for its synthesis provides a logical overview of its production for research purposes.

SynthesisWorkflow Start Starting Materials (e.g., 5-Bromoindole derivatives) Intermediate1 Intermediate Formation (e.g., Alkylation) Start->Intermediate1 Reaction 1 Intermediate2 Hydrolysis Intermediate1->Intermediate2 Reaction 2 Product This compound Intermediate2->Product Final Step Purification Purification (e.g., Crystallization) Product->Purification FinalProduct Pure this compound Powder Purification->FinalProduct

Caption: A generalized workflow for the chemical synthesis of this compound powder.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound powder. It should be stored in a tightly sealed container in a cool, dry place, typically at temperatures between 2-8°C.[5] For long-term storage, temperatures of -20°C are recommended.[4] Solutions prepared in solvents like DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted in accordance with established safety protocols and guidelines.

References

The Role of 5-Bromo-DL-tryptophan in Serotonin Pathway Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 5-Bromo-DL-tryptophan in the study of the serotonin (5-hydroxytryptamine, 5-HT) pathway. As a halogenated analog of the essential amino acid L-tryptophan, this compound serves as a valuable research tool for investigating the synthesis, metabolism, and function of serotonin. This document details its presumed mechanism of action as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. While specific kinetic data for this compound is not extensively documented in publicly available literature, this guide outlines the established experimental protocols for characterizing such inhibitors and measuring their impact on the serotonin pathway. Detailed methodologies for enzyme kinetic analysis, in vivo serotonin depletion studies, and analytical techniques for quantifying key metabolites are provided. Furthermore, this guide presents signaling pathway diagrams and experimental workflows to visually articulate the complex processes involved in serotonin research, offering a comprehensive resource for professionals in neuroscience and drug development.

Introduction to the Serotonin Pathway and the Significance of Tryptophan Analogs

The serotonin system is a critical neuromodulatory network that plays a pivotal role in regulating a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1] The synthesis of serotonin begins with the essential amino acid L-tryptophan, which is hydroxylated to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[2] This initial step is the rate-limiting factor in the entire pathway.[2] Subsequently, 5-HTP is decarboxylated to form serotonin.[3]

Given the central role of TPH, its inhibition presents a powerful method for studying the downstream effects of serotonin depletion. Tryptophan analogs, such as this compound, are instrumental in this research. By competing with the natural substrate, L-tryptophan, these molecules can modulate the activity of TPH and, consequently, the levels of serotonin in both the central and peripheral nervous systems. Understanding the interaction of these analogs with TPH provides valuable insights into the enzyme's function and the broader implications of serotonin signaling in health and disease.

This compound: A Tool for Serotonin Pathway Investigation

This compound is a synthetic derivative of tryptophan characterized by the substitution of a hydrogen atom with a bromine atom at the 5th position of the indole ring.[3] This structural modification allows it to be recognized by tryptophan hydroxylase, while potentially impeding the catalytic process.

Presumed Mechanism of Action: Competitive Inhibition of Tryptophan Hydroxylase

Based on the behavior of other tryptophan analogs, it is presumed that this compound acts as a competitive inhibitor of TPH.[2] In this model, this compound binds to the active site of the TPH enzyme, thereby preventing the binding of the natural substrate, L-tryptophan. This inhibition reduces the rate of 5-HTP synthesis and, consequently, lowers the overall production of serotonin. The competitive nature of this inhibition implies that the degree of serotonin depletion can be modulated by the relative concentrations of this compound and L-tryptophan.

cluster_Enzyme Tryptophan Hydroxylase (TPH) TPH_Active_Site Active Site 5-HTP 5-HTP TPH_Active_Site->5-HTP Catalyzes L-Tryptophan L-Tryptophan L-Tryptophan->TPH_Active_Site Binds This compound This compound This compound->TPH_Active_Site Binds & Inhibits Inhibition Binding Competition

Figure 1: Competitive inhibition of TPH by this compound.

Quantitative Data on TPH Inhibition

ParameterDescriptionTypical UnitsSignificance
Km Michaelis constant for the substrate (L-tryptophan). Represents the substrate concentration at which the reaction rate is half of Vmax.µMIndicates the affinity of the enzyme for its substrate.
Vmax Maximum rate of the enzymatic reaction.nmol/mg/minRepresents the catalytic efficiency of the enzyme.
Ki Inhibition constant. The concentration of a competitive inhibitor that doubles the apparent Km of the substrate.µMA measure of the potency of the inhibitor. Lower Ki indicates higher potency.
IC50 Half maximal inhibitory concentration. The concentration of an inhibitor that reduces the enzyme activity by 50%.µMA practical measure of inhibitor effectiveness in a specific assay.

Table 1: Key Kinetic Parameters for TPH Inhibition Studies

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and other TPH inhibitors.

In Vitro Tryptophan Hydroxylase Activity Assay

This protocol is designed to determine the kinetic parameters of TPH inhibition.

Objective: To measure the enzymatic activity of TPH in the presence and absence of this compound to determine Km, Vmax, and Ki.

Materials:

  • Purified TPH enzyme

  • L-tryptophan (substrate)

  • This compound (inhibitor)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Dithiothreitol (DTT)

  • Catalase

  • Aromatic L-amino acid decarboxylase (AADC) inhibitor (e.g., NSD-1015)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

  • HPLC system with fluorescence or electrochemical detection

Procedure:

  • Reaction Mixture Preparation: Prepare a series of reaction mixtures containing a fixed concentration of TPH enzyme, BH4, DTT, catalase, and an AADC inhibitor in the reaction buffer.

  • Substrate and Inhibitor Addition:

    • For Km determination: Vary the concentration of L-tryptophan across a range (e.g., 1-100 µM) in the absence of the inhibitor.

    • For Ki determination: For each of several fixed concentrations of this compound, vary the concentration of L-tryptophan.

  • Enzyme Reaction: Initiate the reaction by adding the TPH enzyme. Incubate at 37°C for a fixed time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Quantification of 5-HTP: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant using HPLC to quantify the amount of 5-HTP produced.

  • Data Analysis: Plot the reaction velocity (rate of 5-HTP formation) against the substrate concentration. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, use a Lineweaver-Burk or Dixon plot to determine the Ki value.

cluster_Prep Preparation cluster_Reaction Reaction cluster_Analysis Analysis Prepare_Mixture Prepare Reaction Mixtures (TPH, BH4, Buffer) Add_Substrate_Inhibitor Add Varying Concentrations of L-Tryptophan & 5-Br-Trp Prepare_Mixture->Add_Substrate_Inhibitor Incubate Incubate at 37°C Add_Substrate_Inhibitor->Incubate Terminate Terminate Reaction (e.g., with Acid) Incubate->Terminate Centrifuge Centrifuge Samples Terminate->Centrifuge HPLC Quantify 5-HTP via HPLC Centrifuge->HPLC Analyze_Data Kinetic Data Analysis (Km, Vmax, Ki) HPLC->Analyze_Data

Figure 2: Workflow for in vitro TPH activity assay.

In Vivo Serotonin Depletion Study

This protocol describes how to assess the effect of this compound on serotonin levels in a living organism.

Objective: To measure the reduction in brain serotonin and its metabolites following the administration of this compound.

Materials:

  • Laboratory animals (e.g., mice or rats)

  • This compound solution for administration (e.g., intraperitoneal injection)

  • Anesthesia

  • Dissection tools

  • Tissue homogenization buffer

  • HPLC system with fluorescence or electrochemical detection

Procedure:

  • Animal Dosing: Administer this compound to a group of animals. A control group should receive a vehicle injection.

  • Time Course: At various time points post-administration (e.g., 1, 4, 12, 24 hours), euthanize a subset of animals from both the treatment and control groups.

  • Tissue Collection: Rapidly dissect the brain and specific brain regions of interest (e.g., hippocampus, striatum, cortex).

  • Tissue Processing: Homogenize the brain tissue in a suitable buffer and centrifuge to separate the supernatant.

  • Neurotransmitter Analysis: Analyze the supernatant using HPLC to quantify the concentrations of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

  • Data Analysis: Compare the levels of 5-HT and 5-HIAA in the this compound treated group to the control group at each time point. Calculate the percentage of depletion.

High-Performance Liquid Chromatography (HPLC) for Serotonin and Metabolites

This is a common analytical method for quantifying the key molecules in the serotonin pathway.

Objective: To separate and quantify L-tryptophan, 5-HTP, serotonin (5-HT), and 5-HIAA from biological samples.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • C18 reverse-phase column

  • Fluorescence or electrochemical detector

Mobile Phase (Example):

  • A mixture of phosphate buffer, methanol, and an ion-pairing agent (e.g., octane sulfonic acid). The exact composition should be optimized for the specific column and analytes.

Procedure:

  • Sample Preparation: Prepare samples as described in the in vitro or in vivo protocols.

  • Injection: Inject a fixed volume of the sample supernatant onto the HPLC column.

  • Separation: The analytes are separated based on their affinity for the stationary phase of the column as the mobile phase is pumped through.

  • Detection: As the separated analytes elute from the column, they are detected by the fluorescence or electrochemical detector.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known standard.

Signaling Pathways and Logical Relationships

The following diagram illustrates the core serotonin synthesis pathway and the points of modulation and analysis.

L-Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) L-Tryptophan->TPH 5-HTP 5-HTP AADC Aromatic L-Amino Acid Decarboxylase (AADC) 5-HTP->AADC Serotonin Serotonin MAO Monoamine Oxidase (MAO) Serotonin->MAO 5-HIAA 5-HIAA TPH->5-HTP AADC->Serotonin MAO->5-HIAA This compound This compound This compound->TPH Inhibits Inhibition Inhibition

Figure 3: The serotonin synthesis pathway and point of inhibition.

Conclusion

This compound is a valuable pharmacological tool for the targeted investigation of the serotonin pathway. By acting as a competitive inhibitor of tryptophan hydroxylase, it allows for the controlled depletion of serotonin, enabling researchers to probe the multifaceted roles of this neurotransmitter in health and disease. The experimental protocols and analytical methods detailed in this guide provide a robust framework for characterizing the effects of this compound and other novel TPH inhibitors. Such studies are essential for advancing our understanding of serotonergic signaling and for the development of new therapeutic strategies for a range of neurological and psychiatric disorders. Further research to quantify the specific kinetic parameters of this compound would be a valuable addition to the field.

References

5-Bromo-DL-tryptophan: A Technical Guide to Safety, Handling, and Hazards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-DL-tryptophan is a synthetically modified amino acid, a derivative of the essential amino acid L-tryptophan. Its unique structure, featuring a bromine atom at the 5th position of the indole ring, imparts specific chemical properties that have made it a valuable tool in various research and development fields. This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with this compound, along with detailed experimental protocols for its key applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₁BrN₂O₂[1][2]
Molecular Weight 283.12 g/mol [1][2]
Appearance Off-white to light beige or light cream fine crystalline powder[3][4]
Melting Point 261 - 267 °C (decomposes)[5][6]
Solubility No specific data available, but likely soluble in aqueous solutions.
Odor Odorless[5]
CAS Number 6548-09-0[1][2]
EC Number 229-464-4[6]

Safety and Hazards

While comprehensive toxicological studies on this compound have not been fully conducted, the available data from safety data sheets and chemical databases indicate several potential hazards that necessitate careful handling.[5]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

Hazard ClassHazard StatementPictogramSignal WordReference(s)
Skin corrosion/irritation (Category 2)H315: Causes skin irritationIrritantWarning[1]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationIrritantWarning[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationIrritantWarning[1]

Note: Quantitative toxicological data such as LD50 (oral, dermal) and LC50 (inhalation) are not available in the public domain. The toxicological properties of this compound have not been thoroughly investigated.

Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize exposure and ensure the stability of the compound.

AspectRecommendationReference(s)
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[5]
Personal Protective Equipment (PPE) - Eye Protection: Wear chemical safety goggles or a face shield. - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). - Body Protection: Wear a laboratory coat. - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[5][6]
Hygiene Practices Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place. For long-term storage, it is recommended to store in a freezer.[5]
Incompatible Materials Strong oxidizing agents.[5]
First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid ProcedureReference(s)
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur.[5]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[5]
Fire-Fighting Measures
AspectRecommendationReference(s)
Suitable Extinguishing Media Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2]
Specific Hazards Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[2][5]
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
Accidental Release Measures
AspectProcedureReference(s)
Personal Precautions Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[5]
Environmental Precautions Should not be released into the environment.[5]
Containment and Cleanup Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[5]

Experimental Protocols and Applications

This compound has been utilized in several areas of research, most notably as an inhibitor of sickle hemoglobin polymerization and as a building block in peptide synthesis.

Inhibition of Sickle Hemoglobin (HbS) Polymerization

Background: Sickle cell disease is a genetic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Upon deoxygenation, HbS molecules polymerize, causing red blood cells to deform into a sickle shape. 5-Bromotryptophan has been identified as a potent inhibitor of this polymerization process.

Experimental Protocol: In vitro Antigelation Assay

This protocol is adapted from the principles described in the literature for assessing the antigelation activity of compounds on HbS.

Materials:

  • Purified Hemoglobin S (HbS)

  • This compound

  • Phosphate buffer (e.g., 1.5 M potassium phosphate, pH 7.35)

  • Sodium dithionite

  • Spectrophotometer with temperature control

Procedure:

  • Preparation of HbS solution: Prepare a stock solution of purified HbS in the phosphate buffer to a final concentration of approximately 10 g/dL.

  • Preparation of Inhibitor Solutions: Prepare a series of stock solutions of this compound in the phosphate buffer at various concentrations.

  • Assay Setup: In a cuvette, mix the HbS solution with the inhibitor solution (or buffer for control) to achieve the desired final concentrations.

  • Deoxygenation: Initiate the polymerization by adding a small amount of sodium dithionite to the cuvette to deoxygenate the HbS.

  • Monitoring Polymerization: Immediately place the cuvette in a spectrophotometer with the temperature maintained at 37°C. Monitor the change in absorbance (turbidity) at a wavelength of 700 nm over time. The increase in absorbance corresponds to the formation of HbS polymers.

  • Data Analysis: The delay time (the time before a rapid increase in absorbance) is the primary measure of antigelation activity. A longer delay time in the presence of the inhibitor compared to the control indicates inhibitory activity. Plot the delay time against the inhibitor concentration to determine the potency of this compound.

Logical Workflow for Antigelation Assay

Antigelation_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis HbS_sol Prepare HbS Solution Mix Mix HbS and Inhibitor in Cuvette HbS_sol->Mix Inhibitor_sol Prepare this compound Solutions (various concentrations) Inhibitor_sol->Mix Deoxygenate Initiate Polymerization (add Sodium Dithionite) Mix->Deoxygenate Spectro Monitor Absorbance (700 nm) at 37°C over Time Deoxygenate->Spectro Measure_DT Measure Delay Time Spectro->Measure_DT Plot_Data Plot Delay Time vs. Inhibitor Concentration Measure_DT->Plot_Data Determine_Potency Determine Inhibitory Potency Plot_Data->Determine_Potency

Caption: Workflow for the in vitro antigelation assay of this compound.

Signaling Pathway: Inhibition of HbS Polymerization

HbS_Polymerization_Inhibition Deoxy_HbS Deoxygenated HbS (T-state) Polymer HbS Polymer (Fiber Formation) Deoxy_HbS->Polymer Polymerization Sickling Red Blood Cell Sickling Polymer->Sickling Inhibitor This compound Binding_Site Hydrophobic Binding Site on HbS Surface Inhibitor->Binding_Site Binds to Binding_Site->Polymer Inhibits

Caption: Inhibition of sickle hemoglobin (HbS) polymerization by this compound.

Solid-Phase Peptide Synthesis (SPPS)

Background: this compound can be incorporated into peptide chains to create novel peptides with modified properties. Solid-phase peptide synthesis is a common method for this purpose.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This is a generalized protocol for the incorporation of an amino acid, which can be adapted for this compound, into a growing peptide chain on a solid support.

Materials:

  • Rink amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-5-Bromo-DL-tryptophan)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Activating base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected this compound by dissolving it with coupling reagents (HBTU/HOBt) and an activating base (DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Then, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Start Start with Resin-Bound Protected Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid (e.g., Fmoc-5-Br-DL-Trp) with HBTU/HOBt/DIPEA Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleave from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purify Peptide (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Biological Context: The Serotonin Synthesis Pathway

Signaling Pathway: Serotonin Synthesis from Tryptophan

Serotonin_Synthesis Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->Five_HTP Hydroxylation Serotonin Serotonin (5-Hydroxytryptamine) Five_HTP->Serotonin Decarboxylation TPH Tryptophan Hydroxylase (TPH) (Rate-limiting step) TPH->Tryptophan Acts on AADC Aromatic L-Amino Acid Decarboxylase (AADC) AADC->Five_HTP Acts on Five_Br_Trp This compound (Analog) Five_Br_Trp->TPH Potential Interaction (Inhibition/Substrate)

Caption: The metabolic pathway for the synthesis of serotonin from tryptophan.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

Conclusion

This compound is a valuable research chemical with important applications, particularly in the fields of hematology and peptide chemistry. While it presents moderate hazards, primarily as an irritant, these can be effectively managed through adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate its safe and effective use in research and development. As with any chemical for which full toxicological data is not available, a cautious and informed approach is paramount to ensuring a safe working environment.

References

Is 5-Bromo-DL-tryptophan a Proteinogenic Amino Acid? A Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Bromo-DL-tryptophan is a naturally occurring halogenated derivative of the essential amino acid tryptophan. Despite its presence in certain marine and fungal species, it is definitively classified as a non-proteinogenic amino acid . This classification is based on the fundamental definition of "proteinogenic," which is restricted to the 22 amino acids that are directly encoded in the universal genetic code and incorporated into proteins by the ribosomal machinery during translation. This compound is not assigned a codon, and native translational systems do not utilize it for protein synthesis. However, its unique properties make it a valuable tool in protein engineering and functional studies, where it can be incorporated into proteins site-specifically using advanced synthetic biology techniques, such as orthogonal translation systems. This guide provides a detailed examination of the criteria for being a proteinogenic amino acid, the characteristics of this compound, and the experimental protocols for its artificial incorporation into proteins.

Defining "Proteinogenic" Amino Acids

The term "proteinogenic" (literally, "protein-creating") refers to the specific set of amino acids that are precursors to proteins and are incorporated into polypeptide chains during ribosomal translation. The central dogma of molecular biology dictates that the genetic information stored in DNA is transcribed into messenger RNA (mRNA), which is then translated by the ribosome. Each three-nucleotide codon on the mRNA molecule corresponds to a specific amino acid, which is delivered to the ribosome by a cognate transfer RNA (tRNA).

An amino acid is considered proteinogenic if it meets the following criteria:

  • It is recognized by a native aminoacyl-tRNA synthetase (aaRS).

  • It is charged to a corresponding tRNA molecule.

  • It is encoded by one or more codons in the organism's genetic code.

The canonical set consists of 20 standard amino acids. Two additional amino acids, Selenocysteine (Sec) and Pyrrolysine (Pyl), are also considered proteinogenic as they are incorporated during translation in some organisms via unique codon-redefinition mechanisms. Any amino acid that does not meet these criteria is classified as non-proteinogenic[1].

cluster_translation Ribosome DNA DNA (Genetic Code) mRNA mRNA (Codons) DNA->mRNA Transcription Ribosome Translation mRNA->Ribosome Protein Protein (Polypeptide Chain) Ribosome->Protein Synthesis tRNA tRNA + Amino Acid tRNA->Ribosome Delivery

Caption: The Central Dogma of Molecular Biology.

Physicochemical Profile of this compound

This compound is an analog of tryptophan where a bromine atom substitutes the hydrogen at the fifth position of the indole ring. This substitution alters its steric and electronic properties. While it is commercially available as a synthetic racemic mixture (DL-form), the L-enantiomer, 5-Bromo-L-tryptophan, has been isolated from natural sources, including the marine sponge Smenospongia sp. and the fungus Aspergillus fumigatus[2][3][4][5].

PropertyValueSource
Molecular Formula C₁₁H₁₁BrN₂O₂[2]
Molecular Weight 283.12 g/mol [2]
CAS Number 6548-09-0 (DL-form)[2]
Appearance White to light beige powder[6]
Melting Point 264 °C (decomposes)
Classification Non-proteinogenic α-amino acid[2]

Analysis of Proteinogenic Status

Based on the established biochemical definition, this compound is unequivocally a non-proteinogenic amino acid. The rationale is straightforward:

  • Not Encoded by the Genetic Code: There is no codon in the universal genetic code that specifies for the incorporation of 5-bromotryptophan. The sole codon for tryptophan is UGG[7].

  • Lack of Native Enzymatic Recognition: The endogenous aminoacyl-tRNA synthetase for tryptophan (TrpRS) in wild-type organisms does not recognize and activate 5-bromotryptophan to attach it to the tryptophan-specific tRNA (tRNATrp). The fidelity of aaRS enzymes is a critical checkpoint that prevents non-canonical amino acids from entering the proteome.

Start Is this compound proteinogenic? CheckCodon Is it assigned a codon in the universal genetic code? Start->CheckCodon CheckEnzyme Is it charged to a native tRNA by a native aminoacyl-tRNA synthetase? CheckCodon->CheckEnzyme No IsProteinogenic Conclusion: Proteinogenic CheckCodon->IsProteinogenic Yes CheckEnzyme->IsProteinogenic Yes NotProteinogenic Conclusion: Non-Proteinogenic CheckEnzyme->NotProteinogenic No

Caption: Logical framework for classifying this compound.

Experimental Incorporation into Proteins

While not naturally incorporated, 5-bromotryptophan can be introduced into a protein's primary sequence through genetic code expansion techniques. This is a powerful tool for creating proteins with novel functionalities or for use as spectroscopic probes to study protein structure and dynamics[8][9][10]. The most common method involves the use of an orthogonal translation system (OTS) .

An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which function independently of the host cell's own synthetases and tRNAs. This engineered pair is designed to recognize a non-canonical amino acid (like 5-bromotryptophan) and incorporate it in response to a reassigned codon, typically a stop codon such as the amber codon (UAG)[11].

Detailed Experimental Protocol: Site-Specific Incorporation via OTS

This protocol outlines the workflow for incorporating 5-bromotryptophan into a target protein in an E. coli expression system.

1. System Components:

  • Engineered aaRS: A mutant synthetase (e.g., a modified Phenylalanyl-tRNA synthetase) evolved to specifically recognize 5-bromotryptophan but not any of the 20 canonical amino acids[11].

  • Suppressor tRNA: An engineered tRNA (e.g., tRNAPheCUA) with an anticodon (CUA) that recognizes the UAG amber stop codon. This tRNA is not recognized by any endogenous E. coli aaRS but is specifically charged by the engineered aaRS.

  • Target Gene: The gene for the protein of interest, modified to contain a UAG codon at the desired site of incorporation.

  • Expression Host: An E. coli strain suitable for recombinant protein expression.

  • Culture Medium: Growth medium supplemented with 5-bromotryptophan.

2. Methodology:

  • Cloning: The genes for the engineered aaRS and the suppressor tRNA are cloned into a plasmid vector. The target protein gene with the UAG mutation is cloned into a separate compatible expression vector.

  • Transformation: Both plasmids are co-transformed into the E. coli expression host.

  • Culturing: A single colony is used to inoculate a starter culture. This is then used to inoculate a larger volume of expression medium containing antibiotics for plasmid maintenance and supplemented with a final concentration of ~1-2 mM 5-bromotryptophan.

  • Induction: Cells are grown to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8). At this point, expression of the target protein and the orthogonal system components is induced (e.g., with IPTG).

  • Harvesting and Lysis: After a period of expression (e.g., 4-16 hours at a reduced temperature), cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and cells are lysed (e.g., by sonication or high-pressure homogenization).

  • Purification: The target protein, now containing 5-bromotryptophan, is purified from the cell lysate using standard chromatography techniques (e.g., affinity chromatography via a His-tag).

3. Verification of Incorporation:

  • Mass Spectrometry: The most definitive method. The purified protein is analyzed by MALDI-TOF or ESI-MS. The observed molecular weight should correspond to the theoretical weight of the protein with the tryptophan residue replaced by 5-bromotryptophan (an increase of ~78.9 Da per incorporation).

  • Tandem MS/MS: To confirm the exact location, the protein can be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by MS/MS to identify the peptide containing the modified mass at the correct position.

cluster_prep Preparation cluster_exp Experiment cluster_verify Verification Plasmid_OTS Plasmid 1: Engineered aaRS + Suppressor tRNA_CUA Transform Co-transform E. coli Plasmid_OTS->Transform Plasmid_Target Plasmid 2: Target Gene with UAG Codon Plasmid_Target->Transform Culture Culture cells with 5-Bromotryptophan Transform->Culture Induce Induce Protein Expression Culture->Induce Purify Purify Target Protein Induce->Purify MS Mass Spectrometry (MALDI-TOF / ESI-MS) Purify->MS

Caption: Experimental workflow for artificial protein incorporation.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-DL-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 5-Bromo-DL-tryptophan, a non-proteinogenic amino acid with potential applications in drug development, particularly as an antisickling agent for sickle cell anemia.[1][2] The protocol is based on the multi-step synthesis reported by Nagarathnam and Johnson, which offers a robust method for producing this compound and its derivatives.[1]

Chemical Properties
PropertyValue
Molecular Formula C₁₁H₁₁BrN₂O₂[3][4][5]
Molecular Weight 283.12 g/mol [3][5]
Appearance Off-white to light beige fine crystalline powder[6]
Melting Point 264 °C (decomposes)[6]
CAS Number 6548-09-0[4][6]

Synthesis Protocol

The synthesis of this compound is achieved through a multi-step process starting from 4-bromophenylhydrazine and 2-ketobutyric acid.[1] The overall workflow is depicted in the diagram below, followed by detailed step-by-step experimental protocols.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Bromination cluster_4 Step 5: Alkylation cluster_5 Step 6: Hydrolysis & Decarboxylation A 4-Bromophenylhydrazine + 2-Ketobutyric Acid B Ethyl 5-bromo-3-methyl-2-indolecarboxylate (3) A->B  EtOH, H₂SO₄   C 5-Bromo-3-methylindole (4) B->C  1. KOH, EtOH/H₂O  2. Quinoline, reflux   D 1-Benzenesulfonyl-5-bromo-3-methylindole (5) C->D  1. n-BuLi, THF  2. Benzenesulfonyl chloride   E 1-Benzenesulfonyl-5-bromo-3-bromomethylindole (6) D->E  NBS, CCl₄, Benzoyl peroxide   F Diethyl 2-acetamido-2-((1-benzenesulfonyl -5-bromo-1H-indol-3-yl)methyl)malonate (7) E->F  THF   H This compound F->H  1. Alkaline Hydrolysis  2. dil. H₂SO₄   G Diethyl acetamidomalonate G->F

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromo-3-methyl-2-indolecarboxylate (3)
  • In a suitable reaction vessel, combine 4-bromophenylhydrazine and 2-ketobutyric acid in absolute ethanol.

  • Add concentrated sulfuric acid to the mixture.

  • The reaction proceeds to yield ethyl 5-bromo-3-methyl-2-indolecarboxylate.

  • Yield: 74%[1]

Step 2: Synthesis of 5-Bromo-3-methylindole (4)
  • Subject the ethyl 5-bromo-3-methyl-2-indolecarboxylate (3) from the previous step to alkaline hydrolysis by refluxing with a solution of potassium hydroxide in a mixture of ethanol and water for 12 hours.[1]

  • After hydrolysis, evaporate most of the ethanol under reduced pressure.

  • Pour the residue into 6 N HCl to precipitate the carboxylic acid intermediate. Filter, wash with water, and dry the precipitate.

  • For decarboxylation, mix the dried intermediate with quinoline and heat at reflux under a nitrogen atmosphere for 2 hours.[1]

  • After cooling, pour the mixture into a mixture of ice and concentrated HCl.

  • Extract the product with chloroform.

  • Evaporation of the solvent yields 5-bromo-3-methylindole.

  • Yield: 92%[1]

Step 3: Synthesis of 1-Benzenesulfonyl-5-bromo-3-methylindole (5)
  • Dissolve 5-bromo-3-methylindole (4) in an appropriate solvent and cool to -78 °C.

  • Add n-butyl lithium and allow the mixture to warm to room temperature over 2 hours.

  • Cool the reaction mixture again to -78 °C and add benzenesulfonyl chloride.

  • After 30 minutes, remove the cooling bath and continue stirring for 4 hours.

  • Pour the mixture onto ice and extract with chloroform to obtain 1-benzenesulfonyl-5-bromo-3-methylindole.[1]

  • Yield: 92%[1]

Step 4: Synthesis of 1-Benzenesulfonyl-5-bromo-3-bromomethylindole (6)
  • Treat 1-benzenesulfonyl-5-bromo-3-methylindole (5) with N-bromosuccinimide (NBS) in boiling carbon tetrachloride.

  • A catalytic amount of benzoyl peroxide is used to initiate the reaction.[1]

  • This reaction yields 1-benzenesulfonyl-5-bromo-3-bromomethylindole in excellent yield.[1]

Step 5 & 6: Synthesis of this compound
  • Alkylate diethyl acetamidomalonate with 1-benzenesulfonyl-5-bromo-3-bromomethylindole (6) in tetrahydrofuran (THF) to produce the intermediate (7).[1]

  • Perform alkaline hydrolysis on the resulting intermediate.

  • Follow the hydrolysis with treatment with dilute sulfuric acid to yield the final product, this compound.[1]

  • Overall Yield from compound 6: 63%[1]

Summary of Yields

StepProductYield
1Ethyl 5-bromo-3-methyl-2-indolecarboxylate (3)74%[1]
25-Bromo-3-methylindole (4)92%[1]
31-Benzenesulfonyl-5-bromo-3-methylindole (5)92%[1]
4-6This compound63% (from 6)[1]

Characterization Data

The final product, this compound, and its intermediates can be characterized using standard analytical techniques.

  • ¹³C-NMR (for Ethyl 5-bromo-3-methyl-2-indolecarboxylate): δ 9.82, 14.43, 60.93, 105.33, 113.13, 119.33, 123.33, 124.55, 128.44, 130.26, 134.37, 162.36.[1]

  • Purity (this compound): Commercially available up to 99% purity.[4]

Safety Precautions

  • Handle all chemicals, especially corrosive reagents like concentrated sulfuric acid and reactive compounds like n-butyl lithium, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Incorporating 5-Bromo-DL-tryptophan into Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased potency, stability, and altered receptor selectivity. 5-Bromo-DL-tryptophan, a halogenated derivative of tryptophan, is of particular interest due to its presence in various bioactive marine natural products and its potential to modulate the biological activity of synthetic peptides.[1][2] This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), along with methods for purification and characterization.

Key Considerations for Incorporating this compound

Incorporating this compound presents unique challenges compared to standard amino acids. The bulky bromine atom on the indole ring can cause steric hindrance, potentially leading to lower coupling efficiency. Furthermore, as this compound is a racemic mixture, the synthesis will result in a mixture of peptide diastereomers, which will require separation during purification.

Quantitative Data Summary

The following table provides representative data for the synthesis of a model peptide containing a single this compound residue compared to its unmodified tryptophan counterpart. Actual results may vary depending on the peptide sequence and specific synthesis conditions.

ParameterPeptide with L-TryptophanPeptide with this compoundKey Observations
Coupling Efficiency (per cycle) >99%~97-98%The steric hindrance from the bromine atom can slightly decrease coupling efficiency. Double coupling is recommended.
Crude Purity (by RP-HPLC) ~85-95%~70-85% (as a diastereomeric mixture)Lower crude purity is often observed due to incomplete coupling and the presence of two diastereomers.
Final Yield (after purification) ~30-40%~10-20% (per diastereomer)The final yield is impacted by the lower coupling efficiency and the need to separate the diastereomers.
Retention Time (RP-HPLC) X minX + Δ min (two closely eluting peaks)The increased hydrophobicity due to the bromine atom results in a longer retention time. Two peaks are observed for the diastereomers.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound containing peptide

This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale using Rink Amide resin for a C-terminally amidated peptide.

Materials:

  • Rink Amide resin (0.4-0.8 mmol/g loading)

  • Fmoc-protected amino acids

  • Fmoc-5-Bromo-DL-tryptophan

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Double coupling for 5-Br-Trp) Washing1->Coupling Washing2 5. Washing (DMF/DCM) Coupling->Washing2 Repeat 6. Repeat for next amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Washing3 8. Washing and Drying Final_Deprotection->Washing3 Cleavage 9. Cleavage from Resin Washing3->Cleavage Precipitation 10. Peptide Precipitation Cleavage->Precipitation Purification 11. Purification Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a fritted syringe reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Amino Acid Coupling (for Fmoc-5-Bromo-DL-tryptophan - Double Coupling):

    • Due to potential steric hindrance, a double coupling is recommended.

    • Perform the first coupling as described in step 4 for 2 hours.

    • Wash the resin with DMF (3 times).

    • Repeat the coupling step with a fresh solution of activated Fmoc-5-Bromo-DL-tryptophan for another 2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the peptidyl-resin with DMF (5 times), DCM (5 times), and finally with methanol (3 times). Dry the resin under vacuum for at least 2 hours.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide will contain the two diastereomers of the 5-bromotryptophan-containing peptide, which will need to be separated.

Materials:

  • RP-HPLC system with a C18 column (preparative or semi-preparative)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, add a small amount of acetonitrile or DMSO.

  • Analytical Run: Inject a small amount of the crude peptide onto an analytical C18 column to determine the retention times of the two diastereomers and other impurities. A typical gradient is 5-65% Mobile Phase B over 30 minutes.

  • Preparative Run: Based on the analytical run, perform a preparative run with a shallower gradient around the elution time of the diastereomers to maximize separation.

  • Fraction Collection: Collect fractions corresponding to the two major, closely eluting peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the pure fractions for each diastereomer separately and lyophilize to obtain the final purified peptides as white powders.

Protocol 3: Characterization

Mass Spectrometry:

  • Confirm the molecular weight of each purified diastereomer using LC-MS or MALDI-TOF.

  • The isotopic pattern of bromine (a near 1:1 ratio of 79Br and 81Br) should be observable in the mass spectrum, resulting in two major peaks separated by approximately 2 Da.

Amino Acid Analysis:

  • Perform amino acid analysis to confirm the amino acid composition of the peptide.

Application Example: Conantokin-G and NMDA Receptor Antagonism

Peptides containing brominated tryptophan often exhibit potent biological activity. For instance, conantokins are a class of peptides from the venom of cone snails that act as N-methyl-D-aspartate (NMDA) receptor antagonists.[3][4] Conantokin-G, for example, selectively targets NMDA receptors containing the NR2B subunit.[5][6] The incorporation of a bromotryptophan analog could potentially modulate this activity.

Below is a diagram illustrating the proposed mechanism of action of a conantokin-G analog containing 5-bromotryptophan.

NMDAR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Conantokin_BrTrp Conantokin-G (5-Br-Trp) NMDAR NR1 NR2B Ion Channel Conantokin_BrTrp->NMDAR:f1 Antagonizes Glutamate Glutamate Glutamate->NMDAR:f1 Binds Glycine Glycine Glycine->NMDAR:f0 Binds Ca_ion Ca²⁺ NMDAR:f2->Ca_ion Influx Blocked Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Neuronal_Response Altered Neuronal Response (e.g., reduced excitotoxicity) Downstream->Neuronal_Response

Caption: Proposed antagonism of the NMDA receptor by a Conantokin-G analog.

This pathway illustrates how the Conantokin-G analog containing 5-bromotryptophan can block the binding of glutamate to the NR2B subunit of the NMDA receptor, thereby preventing ion channel opening and subsequent calcium influx. This can lead to a reduction in neuronal excitotoxicity, a mechanism relevant to various neurological disorders.

Conclusion

The incorporation of this compound into peptides, while requiring specialized considerations during synthesis and purification, offers a valuable tool for developing novel peptide therapeutics with potentially enhanced biological properties. The protocols and data presented here provide a comprehensive guide for researchers to successfully synthesize, purify, and characterize these modified peptides for a wide range of applications in drug discovery and development.

References

Unlocking Molecular Insights: 5-Bromo-DL-tryptophan as a Versatile Intrinsic Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The study of protein structure, dynamics, and interactions is fundamental to advancing biological understanding and accelerating drug discovery. Intrinsic fluorescence spectroscopy, leveraging the inherent fluorescence of aromatic amino acids, offers a powerful, non-invasive tool for these investigations. While tryptophan is the most commonly utilized intrinsic fluorophore, its analogs can provide unique spectroscopic properties that expand the capabilities of this technique. 5-Bromo-DL-tryptophan, a synthetically modified amino acid, emerges as a valuable probe with distinct fluorescence characteristics sensitive to its local environment. This document provides detailed application notes and experimental protocols for utilizing this compound as an intrinsic fluorescent probe in biochemical and biophysical research.

Application Notes

Principle of Operation:

This compound can be incorporated into proteins, either biosynthetically or through chemical modification, or used as a free probe to study binding interactions. The bromine atom at the 5th position of the indole ring alters the electronic properties of the tryptophan side chain, leading to changes in its photophysical characteristics compared to native tryptophan. These altered properties, including shifts in excitation and emission spectra, changes in fluorescence quantum yield, and variations in fluorescence lifetime, are highly sensitive to the polarity of the microenvironment, the presence of quenching agents, and conformational changes within a protein. By monitoring these fluorescence parameters, researchers can gain insights into:

  • Protein Conformation and Dynamics: Changes in the local environment of the 5-bromotryptophan probe due to protein folding, unfolding, or conformational shifts will be reflected in its fluorescence signal.

  • Protein-Ligand Interactions: The binding of a ligand to a protein can alter the environment around a strategically placed 5-bromotryptophan residue, leading to a measurable change in fluorescence, which can be used to determine binding affinities and kinetics.

  • Drug Screening: High-throughput screening assays can be developed to identify molecules that bind to a target protein by observing changes in the fluorescence of an incorporated 5-bromotryptophan probe.

Advantages of this compound:

  • Intrinsic Probe: As a modification of a natural amino acid, it can often be incorporated into proteins with minimal structural perturbation.

  • Environmental Sensitivity: The fluorescence of 5-bromotryptophan is responsive to changes in its local environment, making it a sensitive reporter of molecular events.

  • Potential for Unique Spectral Properties: Halogenated tryptophans can exhibit altered photophysical properties, such as phosphorescence, which may offer advantages in certain applications.

Quantitative Data

The following table summarizes the key photophysical properties of this compound in various solvents, providing a reference for experimental design and data interpretation. Data is adapted from studies on tryptophan analogs.

PropertySolventValue
Excitation Maximum (λex) Various polarities~290 - 300 nm
Emission Maximum (λem) Dioxane (nonpolar)~340 nm
Acetonitrile~345 nm
Methanol~350 nm
Water (polar)~360 nm
Quantum Yield (Φf) DioxaneHigher than in water
WaterLower than in Dioxane
Fluorescence Lifetime (τ) Various polaritiesNanosecond range

Note: Specific values for quantum yield and fluorescence lifetime can vary significantly with the solvent environment. It is recommended to determine these parameters under specific experimental conditions.

Experimental Protocols

Protocol 1: Characterization of Protein Conformational Changes

This protocol describes the use of this compound incorporated into a protein to monitor conformational changes, for instance, induced by denaturants or temperature changes.

Materials:

  • Protein of interest with incorporated this compound

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Denaturant stock solution (e.g., 8 M Guanidine Hydrochloride or Urea)

  • Fluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 5-bromotryptophan-labeled protein in the desired buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay or UV absorbance at 280 nm, correcting for the absorbance of 5-bromotryptophan).

    • Prepare a series of protein samples with increasing concentrations of the denaturant. Ensure the final protein concentration is consistent across all samples (typically in the low micromolar range to avoid inner filter effects).

    • Include a control sample with no denaturant.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to the excitation maximum of 5-bromotryptophan (e.g., 295 nm).

    • Record the fluorescence emission spectrum for each sample over a suitable wavelength range (e.g., 310-450 nm).

    • Record the emission maximum (λem) and the fluorescence intensity at the emission maximum for each sample.

  • Data Analysis:

    • Plot the emission maximum (λem) as a function of the denaturant concentration. A red shift (shift to longer wavelengths) in λem indicates the exposure of the 5-bromotryptophan residue to a more polar environment, characteristic of protein unfolding.

    • Plot the fluorescence intensity at the emission maximum as a function of denaturant concentration. Changes in intensity can also indicate conformational changes.

    • The data can be fitted to a sigmoidal curve to determine the midpoint of the unfolding transition.

cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis P_stock Protein Stock (5-Br-Trp labeled) Denaturant Denaturant Series Samples Final Samples (Constant Protein, Variable Denaturant) Denaturant->Samples Fluorometer Set Fluorometer (λex = ~295 nm) Samples->Fluorometer Record Record Emission Spectra (310-450 nm) Fluorometer->Record Plot_lambda Plot λem vs. [Denaturant] Record->Plot_lambda Fit Fit to Sigmoidal Curve Plot_lambda->Fit Plot_intensity Plot Intensity vs. [Denaturant] Plot_intensity->Fit

Caption: Workflow for monitoring protein conformational changes.

Protocol 2: Determination of Protein-Ligand Binding Affinity

This protocol outlines a fluorescence quenching or enhancement assay to determine the binding affinity of a ligand to a protein containing this compound.

Materials:

  • Protein of interest with incorporated this compound

  • Ligand of interest

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 5-bromotryptophan-labeled protein and a stock solution of the ligand in the same buffer.

    • In a quartz cuvette, place a fixed concentration of the protein (e.g., 1-5 µM).

  • Titration and Measurement:

    • Set the excitation wavelength of the fluorometer to the excitation maximum of 5-bromotryptophan (e.g., 295 nm) and the emission wavelength to its emission maximum in the buffer.

    • Record the initial fluorescence intensity (F₀) of the protein solution.

    • Make sequential additions of small aliquots of the ligand stock solution to the protein solution.

    • After each addition, mix gently and allow the system to equilibrate (typically a few minutes).

    • Record the fluorescence intensity (F) after each addition.

    • Continue the titration until the fluorescence signal is saturated (no further significant change is observed).

  • Data Correction (Inner Filter Effect):

    • If the ligand absorbs light at the excitation or emission wavelengths, it can cause an "inner filter effect," leading to an apparent decrease in fluorescence that is not due to binding.

    • To correct for this, perform a control titration of the ligand into a solution of N-acetyl-5-bromotryptophanamide (a free analog of the probe) at the same concentration as the protein's fluorophore.

    • Use the data from the control titration to correct the raw fluorescence data from the protein-ligand titration.

  • Data Analysis:

    • Plot the change in fluorescence (ΔF = F - F₀) or the fractional change in fluorescence (ΔF/F₀) as a function of the total ligand concentration.

    • Fit the binding isotherm to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

cluster_titration Titration Experiment cluster_correction Inner Filter Effect Correction (Control) cluster_analysis Data Analysis start Protein Solution (Fixed Concentration) ligand Add Ligand Aliquots start->ligand Repeat equilibrate Equilibrate ligand->equilibrate Repeat measure Measure Fluorescence (F) equilibrate->measure Repeat measure->ligand Repeat correct Correct Raw Data measure->correct control_start N-acetyl-5-bromotryptophanamide Solution control_ligand Add Ligand Aliquots control_start->control_ligand Repeat control_measure Measure Fluorescence control_ligand->control_measure Repeat control_measure->control_ligand Repeat control_measure->correct plot Plot ΔF vs. [Ligand] correct->plot fit Fit to Binding Model plot->fit kd Determine Kd fit->kd

Caption: Workflow for determining protein-ligand binding affinity.

Signaling Pathway Visualization

The following diagram illustrates a generic signal transduction pathway where the binding of a ligand to a receptor protein induces a conformational change, which can be monitored using an incorporated this compound probe.

cluster_fluorescence Fluorescence Change Ligand Ligand Receptor_inactive Receptor (Inactive) with 5-Br-Trp Probe Ligand->Receptor_inactive Binding Receptor_active Receptor (Active) Conformational Change Receptor_inactive->Receptor_active Induces Fluorescence_inactive Initial Fluorescence (Probe in Hydrophobic Pocket) Receptor_inactive->Fluorescence_inactive Downstream Downstream Signaling Cascade Receptor_active->Downstream Activates Fluorescence_active Altered Fluorescence (Probe Exposed to Solvent) Receptor_active->Fluorescence_active Response Cellular Response Downstream->Response

Caption: Ligand-induced conformational change and fluorescence response.

Disclaimer: These protocols provide a general framework. Specific experimental parameters, such as protein and ligand concentrations, buffer composition, and instrument settings, should be optimized for each specific system under investigation.

Applications of 5-Bromo-DL-tryptophan in Protein Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-DL-tryptophan is a non-canonical amino acid that serves as a valuable tool in protein engineering and drug development. Its structural similarity to tryptophan allows for its incorporation into proteins, while the bromine substitution offers unique properties for studying protein structure, function, and interactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in protein engineering workflows.

Applications of this compound

The incorporation of this compound into proteins enables a range of applications, primarily leveraging the unique properties of the bromine atom.

  • Probing Protein Structure and Environment: The bulky and electron-dense bromine atom can serve as a sensitive probe for the local environment within a protein. Changes in the fluorescence properties of 5-bromotryptophan can provide insights into protein folding, conformational changes, and the polarity of the surrounding milieu.

  • X-ray Crystallography: The heavy bromine atom can be used as an anomalous scatterer to aid in solving the phase problem in X-ray crystallography, facilitating the determination of protein structures.

  • Photo-crosslinking: While not as common as other photo-crosslinkers, halogenated tryptophans can be explored for their potential in photo-induced crosslinking studies to map protein-protein or protein-ligand interactions.

  • Altering Protein Properties: The introduction of this modified amino acid can subtly alter the electronic and steric properties of the protein, which can be used to probe structure-function relationships. For instance, it has been used to investigate changes in the spectral properties of fluorescent proteins.[1][2]

Quantitative Data Summary

The incorporation of this compound and its effect on protein properties can be quantified. The following tables summarize key quantitative data from relevant studies.

ParameterOrganism/SystemProteinMethodResultReference
Incorporation Fidelity E. coliMurine Dihydrofolate ReductaseMass Spectrometry>98%[1][2]
Fluorescence Emission Max In vitroCyan Fluorescent Protein (CFP6)Fluorescence SpectroscopyBlue shift compared to native Trp[1][2]
Fluorescence Absorption Max In vitroCyan Fluorescent Protein (CFP6)UV-Vis SpectroscopyBlue shift compared to native Trp[1][2]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol describes the in vivo, site-specific incorporation of this compound into a target protein in E. coli using an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA.[1][2]

1. Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the engineered yeast phenylalanyl-tRNA synthetase (yPheRS(T415G)) and a mutant yeast phenylalanine amber suppressor tRNA (ytRNAPheCUA).[1][2]

  • This compound

  • Luria-Bertani (LB) medium

  • Minimal medium (e.g., M9) supplemented with glucose, MgSO4, and required amino acids except for tryptophan.

  • Appropriate antibiotics for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

2. Methodology:

  • Transformation: Co-transform the E. coli expression host with the plasmid containing the target gene and the plasmid encoding the aaRS/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of minimal medium with the overnight culture to an initial OD600 of 0.05.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Expression: Continue to grow the culture at 30°C for 4-6 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in lysis buffer and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Protocol 2: In Vitro Incorporation of this compound using a Cell-Free System

This protocol outlines the incorporation of this compound into a target protein using a commercially available E. coli S30 cell-free protein synthesis system.

1. Materials:

  • E. coli S30 cell-free extract kit (e.g., Promega, NEB)

  • Plasmid DNA encoding the target protein under the control of a T7 promoter.

  • This compound

  • Amino acid mixture lacking tryptophan.

  • T7 RNA Polymerase

  • RNase inhibitor

  • Reaction buffer and energy source (provided with the kit).

2. Methodology:

  • Reaction Setup: On ice, combine the following components in a microcentrifuge tube:

    • S30 Extract

    • Reaction Buffer

    • Amino acid mixture (without tryptophan)

    • This compound (final concentration 1 mM)

    • T7 RNA Polymerase

    • RNase Inhibitor

    • Plasmid DNA (template)

    • Nuclease-free water to the final reaction volume.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Analysis: The synthesized protein can be directly analyzed by SDS-PAGE and Western blotting. For functional or structural studies, the protein may need to be purified from the reaction mixture.

Mandatory Visualizations

experimental_workflow_in_vivo cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Analysis Transformation Co-transformation of E. coli StarterCulture Overnight Starter Culture Transformation->StarterCulture ExpressionCulture Inoculate Minimal Medium StarterCulture->ExpressionCulture Growth Grow to OD600 0.6-0.8 ExpressionCulture->Growth Induction Add 5-Br-Trp & IPTG Growth->Induction Expression Incubate at 30°C Induction->Expression Harvesting Harvest Cells Expression->Harvesting Purification Protein Purification Harvesting->Purification Analysis MS / Spectroscopy Purification->Analysis

Caption: Workflow for site-specific incorporation of this compound in E. coli.

experimental_workflow_in_vitro cluster_setup Reaction Setup cluster_synthesis Protein Synthesis cluster_analysis Analysis MixComponents Combine Cell Extract, Buffer, Amino Acids (no Trp), 5-Br-Trp, T7 Polymerase, DNA Incubation Incubate at 37°C MixComponents->Incubation SDS_PAGE SDS-PAGE / Western Blot Incubation->SDS_PAGE Purification Optional Purification Incubation->Purification Downstream Functional/Structural Analysis SDS_PAGE->Downstream Purification->Downstream

Caption: Workflow for in vitro incorporation of this compound.

logical_relationship BrTrp This compound EngineeredSystem Engineered aaRS/ tRNA Pair or Cell-Free System BrTrp->EngineeredSystem Protein Target Protein Protein->EngineeredSystem Incorporation Site-Specific Incorporation EngineeredSystem->Incorporation ModifiedProtein Protein with 5-Bromotryptophan Incorporation->ModifiedProtein StructuralStudies Structural Studies (X-ray, NMR) ModifiedProtein->StructuralStudies FunctionalAssays Functional Assays ModifiedProtein->FunctionalAssays InteractionStudies Interaction Studies (Crosslinking) ModifiedProtein->InteractionStudies

Caption: Logical relationship of this compound application in protein engineering.

References

High-Resolution Mass Spectrometry Analysis of Bromotryptophan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotryptophan, a halogenated derivative of the essential amino acid tryptophan, is of growing interest in biomedical and pharmaceutical research. Found endogenously and associated with physiological processes, it is also incorporated into peptides and proteins as a probe or therapeutic agent. Accurate and sensitive quantification of bromotryptophan is crucial for understanding its metabolic pathways, pharmacokinetic profiles, and mechanism of action. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary selectivity and sensitivity for the robust analysis of bromotryptophan in complex biological matrices.[1][2][3]

This document provides detailed application notes and protocols for the analysis of bromotryptophan using LC-HRMS, addressing common challenges and offering guidance on data interpretation.

Key Analytical Considerations

The analysis of bromotryptophan by mass spectrometry presents unique characteristics that must be considered for accurate identification and quantification:

  • Isotopic Pattern: Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for any bromine-containing molecule, with two peaks of nearly equal intensity separated by ~2 Da. This doublet is a key signature for confirming the presence of bromotryptophan.

  • Mass-Deficient Reporter Ion: The immonium ion of bromotryptophan is highly mass-deficient due to the presence of the heavy bromine atom. This characteristic allows for selective detection using high-resolution precursor ion scanning, distinguishing it from other isobaric fragment ions.[4]

  • Dehalogenation: A common challenge in the mass spectrometry of halogenated compounds is in-source decay or collision-induced dissociation, leading to the loss of bromine (debromination). This can be mitigated by optimizing ion source conditions, such as reducing the capillary and cone voltages, and employing softer fragmentation techniques like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) when available.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte of interest.[5] The choice of method depends on the sample matrix.

a) Protein Precipitation (for Serum, Plasma, or Cell Culture Media):

  • To 100 µL of sample, add 300 µL of cold acidified methanol (containing 0.1% formic acid).

  • Add an appropriate internal standard (e.g., isotopically labeled bromotryptophan).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of mobile phase A (see LC method below) for LC-HRMS analysis.[6]

b) Solid-Phase Extraction (SPE) (for complex matrices or lower concentrations):

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.

  • Loading: Load the pre-treated sample (e.g., diluted urine or tissue homogenate) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute the bromotryptophan with 1 mL of methanol containing 0.1% formic acid.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase A for analysis.[5]

Liquid Chromatography

A reversed-phase liquid chromatography (RPLC) method is typically employed for the separation of bromotryptophan from other matrix components.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry

HRMS provides the mass accuracy required to confidently identify and quantify bromotryptophan.

ParameterRecommended Settings (Q-Exactive Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 320°C
Sheath Gas Flow Rate 35 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units
Full Scan Resolution 70,000
Full Scan Range m/z 100-1000
AGC Target 3e6
Maximum IT 100 ms
dd-MS² Resolution 17,500
Collision Energy (HCD) Stepped NCE 20, 30, 40
Data Acquisition Data-Dependent Acquisition (DDA) of top 5 most intense ions

Quantitative Data Summary

The following tables provide expected performance characteristics for the quantitative analysis of bromotryptophan. These values are representative and may vary depending on the specific instrument and matrix.

Table 1: Mass Accuracy

CompoundTheoretical m/z [M+H]⁺Observed m/zMass Error (ppm)
6-Bromotryptophan283.0029 / 285.0008283.0025 / 285.0005< 2 ppm
Bromotryptophan-containing peptide (example)VariesVaries< 5 ppm

Table 2: Method Performance

ParameterExpected Value
Linearity (R²) > 0.99
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.1 - 5 ng/mL[6][7]
Limit of Quantification (LOQ) 0.5 - 15 ng/mL[6][7]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the LC-HRMS analysis of bromotryptophan.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation SPE Solid-Phase Extraction (C18) Precipitation->SPE Drydown Evaporation SPE->Drydown Reconstitution Reconstitution in Mobile Phase A Drydown->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC HRMS High-Resolution Mass Spectrometry (e.g., Orbitrap) LC->HRMS Peak_Detection Peak Detection & Integration HRMS->Peak_Detection Identification Identification (Accurate Mass, Isotope Pattern, MS/MS Fragmentation) Peak_Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Final_Report Final_Report Quantification->Final_Report Final Report

Caption: LC-HRMS workflow for bromotryptophan analysis.

Proposed Metabolic Pathway of 6-Bromotryptophan

Recent studies have implicated 6-bromotryptophan in the pathophysiology of chronic kidney disease (CKD). The following diagram depicts a proposed pathway for its metabolism and transport.[8]

metabolic_pathway cluster_production Production cluster_transport_metabolism Renal Transport & Metabolism Tryptophan Tryptophan Bromination Bromination (e.g., by gut microbiota or inflammatory processes) Tryptophan->Bromination BromoTrp 6-Bromotryptophan Bromination->BromoTrp ERO1A ERO1A (Oxidoreductase) BromoTrp->ERO1A Metabolism? SLC6A19 SLC6A19 (Amino Acid Transporter) BromoTrp->SLC6A19 Reabsorption from urine Excretion Urinary Excretion BromoTrp->Excretion Lower levels in urine associated with CKD progression CKD Association with Chronic Kidney Disease (CKD) Progression BromoTrp->CKD Higher serum levels are protective Catabolism Catabolism SLC6A19->Catabolism

Caption: Proposed metabolism of 6-bromotryptophan.

Conclusion

The protocols and data presented here provide a robust framework for the high-resolution mass spectrometry analysis of bromotryptophan. Careful sample preparation, optimized LC-MS conditions, and an awareness of the unique chemical properties of this halogenated amino acid are essential for achieving accurate and reproducible results. This methodology is applicable to a wide range of research areas, from fundamental metabolic studies to the development of novel therapeutics.

References

Application Notes and Protocols for the Enzymatic Resolution of DL-5-Bromotryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Optically pure D- and L-5-bromotryptophan are valuable building blocks in pharmaceutical research and development. L-5-bromotryptophan serves as a precursor in the serotonin pathway and is utilized in neuroscience research to study mood disorders[1]. Conversely, D-amino acids, including derivatives of tryptophan, are being explored for their potential neuroprotective effects[1][2][3][4]. The chemical synthesis of 5-bromotryptophan typically results in a racemic mixture of D and L enantiomers. Enzymatic resolution offers a highly selective and efficient method for separating these enantiomers, providing access to the desired pure stereoisomer.

This document provides detailed application notes and experimental protocols for the enzymatic resolution of N-acetyl-DL-5-bromotryptophan using acylase and lipase enzymes.

Principle of Enzymatic Resolution

Enzymatic kinetic resolution is a process wherein an enzyme stereoselectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the resolution of N-acetyl-DL-5-bromotryptophan, two primary enzymatic strategies can be employed:

  • Acylase-Catalyzed Hydrolysis: An L-specific acylase, such as Porcine Kidney Acylase I, selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-5-bromotryptophan and unreacted N-acetyl-D-5-bromotryptophan. These can then be separated based on their different chemical properties.

  • D-Acylase-Catalyzed Hydrolysis: A D-specific acylase can be used to selectively hydrolyze the N-acetyl group from the D-enantiomer, yielding D-5-bromotryptophan and unreacted N-acetyl-L-5-bromotryptophan.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic resolution of N-acetyl-DL-amino acids. While specific data for 5-bromotryptophan is limited in publicly available literature, these values, adapted from studies on similar substrates, provide a benchmark for expected outcomes.

Table 1: Representative Data for L-Acylase Catalyzed Resolution of N-acetyl-DL-amino acids

EnzymeSubstrateConversion (%)Enantiomeric Excess of Product (e.e.p, %)Enantiomeric Excess of Substrate (e.e.s, %)Enantiomeric Ratio (E)Reference
Porcine Kidney Acylase IN-acetyl-DL-alanine~50>99 (L-alanine)>99 (N-acetyl-D-alanine)>200Adapted from[5]
Fungal AcylaseN-acetyl-DL-amino acids~50HighHighHighAdapted from[6]

Table 2: Representative Data for D-Acylase Catalyzed Resolution of N-acetyl-DL-amino acids

EnzymeSubstrateConversion (%)Enantiomeric Excess of Product (e.e.p, %)Enantiomeric Excess of Substrate (e.e.s, %)Enantiomeric Ratio (E)Reference
D-AminoacylaseN-acetyl-DL-allylglycine89>99 (D-allylglycine)-HighAdapted from[7]
D-Acylase (Klebsiella pneumoniae)N-acetyl-DL-Tryptophan----[8]

Table 3: Representative Data for Lipase-Catalyzed Resolution of N-acetyl-DL-amino acid esters

EnzymeSubstrateConversion (%)Enantiomeric Excess of Product (e.e.p, %)Enantiomeric Excess of Substrate (e.e.s, %)Enantiomeric Ratio (E)Reference
Lipase from Brucella thiophenivoransN-acetyl-DL-methionine methyl ester51.3>99 (N-acetyl-L-methionine)>99 (N-acetyl-D-methionine methyl ester)>200Adapted from[9]
Porcine Pancreatic LipaseN-benzyloxycarbonyl-dl-phenylalanine glyceryl ester~50>99 (N-Z-L-phenylalanine)>99 (N-Z-D-phenylalanine glyceryl ester)>100Adapted from[10]

Experimental Protocols

Protocol 1: Resolution of N-acetyl-DL-5-bromotryptophan using Porcine Kidney Acylase I

This protocol describes the selective hydrolysis of N-acetyl-L-5-bromotryptophan.

Materials:

  • N-acetyl-DL-5-bromotryptophan

  • Porcine Kidney Acylase I (lyophilized powder, ≥1,500 units/mg protein)

  • 0.1 M Phosphate Buffer (pH 7.5)

  • Cobalt Chloride (CoCl₂) (optional, as an activator)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • Reaction Setup:

    • Dissolve N-acetyl-DL-5-bromotryptophan (e.g., 10 g) in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 0.1 M. Gentle heating may be required for complete dissolution.

    • Adjust the pH of the substrate solution to 7.5 with 1 M NaOH.

    • (Optional) Add CoCl₂ to a final concentration of 0.5 mM.

    • Add Porcine Kidney Acylase I (e.g., 100 mg, adjust amount based on enzyme activity).

    • Incubate the reaction mixture at 37°C with gentle stirring.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours).

    • The reaction can be monitored by measuring the formation of L-5-bromotryptophan using HPLC with a chiral column.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Work-up and Separation:

    • Once the reaction reaches approximately 50% conversion, stop the reaction by acidifying the mixture to pH ~3 with 1 M HCl. This will precipitate the unreacted N-acetyl-D-5-bromotryptophan.

    • Cool the mixture in an ice bath for 1 hour and then filter to collect the precipitated N-acetyl-D-5-bromotryptophan. Wash the precipitate with cold deionized water.

    • The filtrate contains L-5-bromotryptophan.

    • To isolate the L-5-bromotryptophan, adjust the pH of the filtrate to its isoelectric point (around pH 5.8) to precipitate the amino acid.

    • Filter the precipitated L-5-bromotryptophan and wash with cold deionized water.

    • Alternatively, the acidified filtrate can be extracted with ethyl acetate to remove any remaining N-acetyl-D-5-bromotryptophan. The aqueous layer containing L-5-bromotryptophan can then be further purified.

  • Hydrolysis of N-acetyl-D-5-bromotryptophan:

    • The collected N-acetyl-D-5-bromotryptophan can be hydrolyzed to obtain D-5-bromotryptophan by refluxing with 2 M HCl for 4-6 hours.

    • After hydrolysis, neutralize the solution and purify the D-5-bromotryptophan.

  • Analysis:

    • Determine the enantiomeric excess of the obtained L- and D-5-bromotryptophan using chiral HPLC.

Protocol 2: Resolution of N-acetyl-DL-5-bromotryptophan using a D-Aminoacylase

This protocol describes the selective hydrolysis of N-acetyl-D-5-bromotryptophan.

Materials:

  • N-acetyl-DL-5-bromotryptophan

  • D-Aminoacylase (e.g., from Alcaligenes faecalis)

  • 0.1 M Borate Buffer (pH 8.0)

  • Cobalt Chloride (CoCl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • Reaction Setup:

    • Dissolve N-acetyl-DL-5-bromotryptophan in 0.1 M borate buffer (pH 8.0) to a final concentration of 50 mM.

    • Add CoCl₂ to a final concentration of 1 mM.

    • Add D-aminoacylase to the solution.

    • Incubate the reaction mixture at 35°C with gentle agitation.

  • Monitoring the Reaction:

    • Monitor the reaction progress by chiral HPLC analysis of aliquots taken at regular intervals.

    • Aim for approximately 50% conversion for optimal resolution.

  • Work-up and Separation:

    • Upon reaching the desired conversion, acidify the reaction mixture to pH ~3 with 1 M HCl to precipitate the unreacted N-acetyl-L-5-bromotryptophan.

    • Filter the precipitate and wash with cold deionized water.

    • The filtrate contains D-5-bromotryptophan.

    • Isolate the D-5-bromotryptophan from the filtrate by adjusting the pH to its isoelectric point or by other standard purification techniques.

  • Hydrolysis of N-acetyl-L-5-bromotryptophan:

    • Hydrolyze the collected N-acetyl-L-5-bromotryptophan using 2 M HCl to obtain L-5-bromotryptophan.

  • Analysis:

    • Determine the enantiomeric purity of the D- and L-5-bromotryptophan products by chiral HPLC.

Visualizations

G Experimental Workflow for Enzymatic Resolution cluster_0 Preparation cluster_1 Enzymatic Reaction cluster_2 Monitoring & Termination cluster_3 Separation & Purification cluster_4 Final Product Generation A Racemic N-acetyl-DL-5-bromotryptophan C Incubation (Controlled pH and Temperature) A->C B Enzyme Solution (e.g., Acylase in Buffer) B->C D Reaction Monitoring (e.g., Chiral HPLC) C->D E Reaction Termination (e.g., pH Adjustment) D->E At ~50% conversion F Separation of Product and Unreacted Substrate E->F G Purification of L-5-bromotryptophan F->G H Purification of N-acetyl-D-5-bromotryptophan F->H I Acid Hydrolysis of N-acetyl-D-5-bromotryptophan H->I J Purification of D-5-bromotryptophan I->J

Caption: Enzymatic Resolution Workflow

Serotonin_Pathway Serotonin Biosynthesis Pathway L_Trp L-Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-limiting step) L_Trp->TPH L_5_Br_Trp L-5-Bromotryptophan (Analogue) L_5_Br_Trp->TPH Five_HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) NAT N-acetyltransferase Serotonin->NAT Melatonin Melatonin TPH->Five_HTP AADC->Serotonin NAT->Melatonin via N-acetylserotonin HIOMT Hydroxyindole-O- methyltransferase

References

Application Note: Utilizing 5-Bromo-DL-tryptophan to Elucidate Enzyme Mechanisms and Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Bromo-DL-tryptophan is a halogenated analog of the essential amino acid tryptophan.[1] Its structural similarity allows it to interact with enzymes that recognize native tryptophan, while the presence of the bulky, electron-withdrawing bromine atom at the 5-position of the indole ring provides unique properties for probing enzyme function.[2] This makes this compound a versatile tool in biochemical and pharmaceutical research for investigating enzyme mechanisms, characterizing active sites, and screening for inhibitors.[2] It can function as a substrate for novel enzymatic reactions, a competitive inhibitor, and a spectroscopic probe to study protein-ligand interactions.[3][4]

This application note provides an overview of key applications, presents quantitative data, and offers detailed protocols for using this compound in enzyme studies.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided in Table 1. This data is essential for preparing stock solutions and performing quantitative experiments.

PropertyValueReference
CAS Number 6548-09-0[2][5]
Molecular Formula C₁₁H₁₁BrN₂O₂[2][5]
Molecular Weight 283.12 g/mol [2][5]
Appearance Pale yellow or white solid[2]
Purity ≥ 97% (HPLC)[2]
Melting Point ~264 °C (decomposes)[5]

Table 1: Physicochemical properties of this compound.

Application 1: Substrate for Mechanistic Studies

5-Bromo-L-tryptophan can serve as a substrate for enzymes, enabling the discovery of novel biochemical pathways and the elucidation of reaction mechanisms. The bromine atom acts as a useful label for tracking the fate of the substrate through mass spectrometry.

Case Study: Skatole Synthase (SktA) Researchers have identified an oxygen-dependent skatole synthase, SktA, from the cyanobacterium Nostoc punctiforme.[3] This single-component, non-heme diiron enzyme catalyzes the conversion of 5-bromo-L-tryptophan into 5-bromoskatole, a pungent heterocyclic compound.[3] This reaction is significant as it represents a single-enzyme aerobic pathway, contrasting with the previously known multi-step anaerobic conversion of tryptophan to skatole in other bacteria.[3] The detailed biochemical analysis revealed that the reaction also produces cyanide and bicarbonate as co-products.[3]

SktA_Pathway sub 5-Bromo-L-tryptophan enzyme SktA Enzyme (Diiron Oxidase) sub->enzyme O₂ prod1 5-Bromoskatole enzyme->prod1 prod2 Cyanide + Bicarbonate enzyme->prod2

Caption: Proposed reaction pathway for SktA with 5-Bromo-L-tryptophan.

Protocol 1: In Vitro Assay for Skatole Synthase (SktA) Activity

This protocol is adapted from the characterization of SktA and is designed to monitor the conversion of 5-bromo-L-tryptophan to 5-bromoskatole.[3]

1. Reagents and Buffers:

  • Purified SktA enzyme

  • 5-Bromo-L-tryptophan (Substrate)

  • Ammonium iron(II) sulfate hexahydrate

  • L-Ascorbic acid (Ascorbate)

  • Reaction Buffer: e.g., 50 mM HEPES, pH 7.5

  • Quenching Solution: e.g., Methanol or Acetonitrile

2. Procedure:

  • Prepare a stock solution of 5-Bromo-L-tryptophan (e.g., 10 mM in reaction buffer).

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • Reaction Buffer

    • Ascorbate (to a final concentration of ~1 mM)

    • Ammonium iron(II) sulfate (to a final concentration of ~100 µM)

    • Purified SktA enzyme (to a final concentration of ~5-10 µM)

  • Incubate the mixture for 5 minutes at room temperature to allow iron to incorporate into the enzyme.

  • Initiate the reaction by adding 5-Bromo-L-tryptophan to a final concentration of ~1 mM.

  • Incubate the reaction at the enzyme's optimal temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding an equal volume of quenching solution (e.g., methanol).

  • Centrifuge the mixture at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

3. Analysis:

  • Analyze the sample using reverse-phase HPLC connected to a mass spectrometer (LC-MS).

  • Monitor for the consumption of the substrate (5-Bromo-L-tryptophan) and the formation of the product (5-bromoskatole) by extracting the respective ion chromatograms.[3]

Application 2: Competitive Inhibitor for Active Site Elucidation

As a tryptophan analog, this compound can act as a competitive inhibitor for enzymes that process tryptophan, binding to the active site without undergoing a reaction or reacting very slowly. This property is invaluable for studying enzyme kinetics and for the development of therapeutic agents.

Case Study: Indoleamine 2,3-dioxygenase (IDO1) IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism via the kynurenine pathway.[6][7] Overexpression of IDO1 is a mechanism used by tumors to escape the immune system, making it a key target for cancer immunotherapy.[6] Several tryptophan analogs, including this compound, have been identified as competitive inhibitors of IDO1.[4] These inhibitors bind to the active site, preventing the binding of the native substrate, L-tryptophan.[4]

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Inhibition E1 Enzyme ES ES Complex E1->ES S Substrate (L-Tryptophan) S->ES ES->E1 k_cat P Product (N-Formylkynurenine) E2 Enzyme EI EI Complex (Inactive) E2->EI I Inhibitor (5-Br-DL-Tryptophan) I->EI

Caption: Mechanism of competitive inhibition of an enzyme by 5-Br-DL-tryptophan.

Inhibitory Activity Data While this compound is known to be an effective competitive inhibitor of IDO1, specific Kᵢ values are not always readily available in introductory literature.[4] Table 2 compares its activity qualitatively with other tryptophan analogs.

CompoundActivity against Human IDO1Reference
This compound More active as an inhibitor than a substrate[4]
6-Fluoro-DL-tryptophan More active as an inhibitor than a substrate[4]
5-Fluoro-DL-tryptophan Slightly more active as a substrate[4]
6-Nitro-L-tryptophan Effective competitive inhibitor (Kᵢ = 180 µM)[4]

Table 2: Activity of various tryptophan analogs against recombinant human IDO1.

Protocol 2: IDO1 Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on IDO1 activity by monitoring the production of kynurenine.

1. Reagents and Buffers:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (Substrate)

  • This compound (Inhibitor)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 6.5

  • Cofactors: Methylene Blue, Ascorbic Acid

  • Catalase

  • Stopping Solution: 30% (w/v) Trichloroacetic Acid (TCA)

  • Colorimetric Reagent: Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

2. Procedure:

  • Prepare stock solutions of L-tryptophan and this compound in the assay buffer.

  • Set up a series of reactions in a 96-well plate. Each reaction should contain:

    • Assay Buffer

    • Catalase (~200 units/mL)

    • Methylene Blue (~10 µM)

    • Ascorbic Acid (~20 mM)

    • A fixed concentration of L-Tryptophan (e.g., at its Kₘ value)

    • Varying concentrations of the inhibitor, this compound. Include a no-inhibitor control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reactions by adding IDO1 enzyme to each well.

  • Incubate at 37°C for a set period (e.g., 15-60 minutes).

  • Stop the reactions by adding the TCA stopping solution.

  • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]

  • Centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate and add the colorimetric reagent.

  • Measure the absorbance at 480 nm. The absorbance is proportional to the amount of kynurenine produced.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC₅₀ value.

  • Perform the assay with multiple substrate concentrations to determine the inhibition constant (Kᵢ) and the mode of inhibition using Lineweaver-Burk or non-linear regression analysis.[8][9]

Application 3: Spectroscopic Probe for Binding Studies

The intrinsic fluorescence of native tryptophan residues is sensitive to the local environment and is often used to study protein folding and ligand binding.[10] this compound can be used in fluorescence quenching assays, where the heavy bromine atom can quench the fluorescence of nearby tryptophans upon binding, providing a direct measure of the binding event.[11]

Principle of Tryptophan Fluorescence Quenching When a ligand containing a quencher (like a halogen atom) binds to a protein near an intrinsic tryptophan residue, it can decrease the observed fluorescence intensity.[11][12] By titrating the protein with increasing concentrations of the ligand (in this case, this compound) and measuring the decrease in fluorescence, one can determine the binding affinity (dissociation constant, Kₔ).[10]

Quenching_Workflow A Prepare Protein Solution (with intrinsic Trp) B Measure Initial Fluorescence (F₀) A->B C Add Aliquot of Ligand (5-Br-Trp) B->C D Incubate and Measure Fluorescence (F) C->D E Repeat Titration D->E  more ligand F Plot ΔF vs. [Ligand] D->F E->C G Fit Data to Binding Isotherm to Calculate K_d F->G

Caption: Experimental workflow for a fluorescence quenching titration experiment.

Example Data Presentation The data from a titration experiment is typically tabulated as shown in Table 3 before plotting.

[5-Br-Trp] (µM)Fluorescence Intensity (a.u.)ΔF (F₀ - F)
098.50.0
190.28.3
283.115.4
570.528.0
1058.340.2
2045.652.9
5032.166.4
10025.473.1

Table 3: Example data from a fluorescence quenching titration experiment used to determine binding affinity.

Protocol 3: Determination of Kₔ by Fluorescence Quenching

This is a general protocol for measuring the binding affinity of a protein to this compound.

1. Instrumentation and Reagents:

  • Spectrofluorometer

  • Quartz cuvettes

  • Purified protein of interest (containing at least one tryptophan residue)

  • This compound

  • Binding Buffer: A buffer in which both protein and ligand are stable and soluble (e.g., PBS or Tris, pH 7.4).

2. Procedure:

  • Prepare a concentrated stock solution of this compound in the binding buffer.

  • Prepare a protein solution in the binding buffer with a concentration that gives a stable and measurable fluorescence signal (typically in the low µM range).

  • Set the spectrofluorometer to excite at ~295 nm (to selectively excite tryptophan) and record the emission spectrum (typically from 310 to 400 nm). Identify the wavelength of maximum emission (λₘₐₓ).

  • Place the protein solution in the cuvette and record the initial fluorescence intensity (F₀) at λₘₐₓ.

  • Make successive small additions of the concentrated this compound stock solution to the cuvette.

  • After each addition, mix gently and allow the system to equilibrate (e.g., 1-2 minutes), then record the new fluorescence intensity (F).

  • Correct for dilution by running a control titration of buffer with the ligand. Also, correct for any inner-filter effects if the ligand absorbs at the excitation or emission wavelengths.[11]

3. Data Analysis:

  • Calculate the change in fluorescence (ΔF = F₀ - F) at each ligand concentration.

  • Plot ΔF as a function of the total ligand concentration.

  • Fit the resulting curve to a suitable binding isotherm equation (e.g., a one-site binding model) using non-linear regression software to calculate the dissociation constant (Kₔ).[10]

References

Application Notes and Protocols: 5-Bromo-DL-tryptophan in Sickle Cell Anemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sickle cell disease (SCD) is a monogenic disorder resulting from a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape. This sickling leads to vaso-occlusive crises, chronic hemolytic anemia, and progressive organ damage. One therapeutic strategy focuses on the inhibition of HbS polymerization. Experimental research has identified 5-Bromo-DL-tryptophan (5-BrTrp) as a potent amino acid derivative that inhibits the gelation of HbS.[1] Further studies have demonstrated that dipeptides containing this compound exhibit even greater antigelation potency, highlighting its potential as a lead compound for the development of novel SCD therapies.[1]

These application notes provide an overview of the experimental use of this compound in sickle cell anemia research, including detailed protocols for key experiments and a summary of quantitative data.

Data Presentation

The primary mechanism of action of this compound and its derivatives is the direct inhibition of deoxyhemoglobin S polymerization. The effectiveness of these compounds is typically quantified by their ability to increase the solubility of deoxy-HbS or to delay the gelation of HbS solutions. The following table summarizes the reported antigelation potency of this compound and its dipeptides relative to tryptophan.

CompoundRelative Antigelation Potency (compared to Tryptophan)
Tryptophan (Trp)1.0
This compound (5-BrTrp)More potent than Trp
Trp-5-BrTrpMore potent than 5-BrTrp
5-BrTrp-TrpMore potent than Trp-5-BrTrp
5-BrTrp-5-BrTrp5.9

Data sourced from De Croos et al., Journal of Medicinal Chemistry, 1990.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Gelling Concentration (MGC) of Hemoglobin S

This protocol is a fundamental assay to assess the antigelation activity of compounds like this compound. The MGC is the lowest concentration of hemoglobin S that will form a gel under deoxygenated conditions. An effective antigelation agent will increase the MGC.

Materials:

  • Purified Hemoglobin S (HbS)

  • This compound (and its derivatives)

  • Phosphate buffer (e.g., 1.5 M potassium phosphate, pH 7.35)

  • Sodium dithionite

  • Small test tubes or vials

  • Water bath or incubator at 37°C

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Preparation of HbS Solutions: Prepare a stock solution of purified HbS in phosphate buffer. Create a series of dilutions to obtain a range of HbS concentrations.

  • Addition of Test Compound: To a set of tubes for each HbS concentration, add the desired concentration of this compound or its derivative. Include a control set with no added compound.

  • Deoxygenation: Add a small amount of sodium dithionite to each tube to deoxygenate the hemoglobin. The solution will change from bright red to a darker, purplish color.

  • Incubation: Incubate the tubes at 37°C for a set period (e.g., 2 hours or overnight).

  • Assessment of Gelation: After incubation, gently invert the tubes. The MGC is the lowest concentration of HbS at which the solution does not flow.

  • Quantitative Analysis (Optional): The extent of polymerization can be quantified by centrifuging the tubes, separating the supernatant, and measuring the concentration of soluble hemoglobin in the supernatant using a spectrophotometer.

Protocol 2: Erythrocyte Sickling Inhibition Assay

This assay evaluates the ability of a compound to prevent the characteristic sickling of red blood cells from individuals with sickle cell disease under hypoxic conditions.

Materials:

  • Whole blood from an individual with sickle cell anemia (homozygous for HbS)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium metabisulfite (2%) or a hypoxic chamber (e.g., with a gas mixture of 95% N₂ and 5% CO₂)

  • Microscope slides and coverslips

  • Light microscope with imaging capabilities

  • Glutaraldehyde solution (for fixing cells)

Procedure:

  • Blood Preparation: Wash fresh red blood cells from the SCD patient with PBS to remove plasma components. Resuspend the cells in PBS to a specific hematocrit (e.g., 20%).

  • Incubation with Test Compound: Incubate aliquots of the washed red blood cell suspension with varying concentrations of this compound for a predetermined time (e.g., 1 hour) at 37°C. Include a vehicle control (e.g., PBS).

  • Induction of Sickling: To induce sickling, add a freshly prepared solution of sodium metabisulfite to the cell suspensions or place them in a hypoxic chamber for a set period (e.g., 30-60 minutes) at 37°C.

  • Cell Fixation: After the sickling induction period, add glutaraldehyde to a final concentration of 1-2% to fix the cells and preserve their morphology.

  • Microscopic Examination: Prepare wet mounts of the fixed cell suspensions on microscope slides.

  • Quantification of Sickled Cells: Using a light microscope, count the number of sickled and normal-shaped cells in several fields of view for each sample. Calculate the percentage of sickled cells for each concentration of the test compound and the control. A potent inhibitor will significantly reduce the percentage of sickled cells compared to the control.

Visualizations

Diagram 1: Proposed Mechanism of Action of this compound

G cluster_0 Deoxygenated State DeoxyHbS Deoxygenated HbS Polymerization Polymerization DeoxyHbS->Polymerization Sickling Erythrocyte Sickling Polymerization->Sickling BrTrp This compound BrTrp->Polymerization Inhibits

Caption: Inhibition of HbS polymerization by this compound.

Diagram 2: Experimental Workflow for Antigelation Assay

G Start Start: Prepare HbS Solutions AddCompound Add 5-BrTrp or Control Start->AddCompound Deoxygenate Deoxygenate with Sodium Dithionite AddCompound->Deoxygenate Incubate Incubate at 37°C Deoxygenate->Incubate AssessGel Assess Gelation (Inversion Test) Incubate->AssessGel End End: Determine MGC AssessGel->End G BrTrp_BrTrp 5-BrTrp-5-BrTrp (Potency: 5.9x) BrTrp_Trp 5-BrTrp-Trp BrTrp_BrTrp->BrTrp_Trp More Potent Trp_BrTrp Trp-5-BrTrp BrTrp_Trp->Trp_BrTrp More Potent BrTrp 5-BrTrp Trp_BrTrp->BrTrp More Potent Trp Tryptophan (Baseline) BrTrp->Trp More Potent

References

Application Notes and Protocols for the Quantification of 5-Bromo-DL-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Bromo-DL-tryptophan in various samples. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a supplementary UV-Vis Spectrophotometry method.

Introduction

This compound is a halogenated derivative of the essential amino acid tryptophan. It serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and is used in biochemical research to study serotonin pathways and in protein engineering.[1] Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes.

This guide offers detailed methodologies, data presentation in structured tables, and visual workflows to assist researchers in establishing robust analytical procedures for this compound.

Analytical Techniques

A summary of the primary analytical techniques for the quantification of this compound is presented below.

Technique Principle Selectivity Sensitivity Throughput
HPLC-UV Chromatographic separation followed by UV absorbance detection.Moderateng levelModerate
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.Highpg to fg levelHigh
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in a solution.Lowµg to mg levelHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of this compound. The method involves separating the analyte from other sample components on a reversed-phase column followed by detection based on its ultraviolet (UV) absorbance.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

3.1.2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

3.1.3. Standard Preparation

  • Prepare a stock solution of 1 mg/mL this compound in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.1.4. Sample Preparation (from a biological matrix)

  • To 100 µL of the sample (e.g., plasma, serum), add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

3.1.5. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) % B
    0.0 5
    15.0 95
    17.0 95
    17.1 5

    | 20.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 225 nm and 280 nm (Tryptophan and its derivatives absorb in this range). A wavelength of 225 nm is suggested for higher sensitivity for the peptide backbone, while 280 nm is characteristic of the indole ring.

Data Analysis
  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Calibration Standards Filter Filter through 0.22 µm filter Standard->Filter Sample Prepare Sample (e.g., Protein Precipitation) Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 225/280 nm Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify this compound CalCurve->Quantify

HPLC-UV Workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the recommended method. This technique provides structural information and allows for very low detection limits.

Experimental Protocol

4.1.1. Materials and Reagents

  • Same as for HPLC-UV, but with LC-MS grade solvents and reagents.

  • Internal Standard (IS): this compound-¹³C₁₁,¹⁵N₂ (if available) or a structurally similar compound not present in the sample.

4.1.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Data acquisition and processing software.

4.1.3. Standard and Sample Preparation

  • Follow the same procedure as for HPLC-UV, but add the internal standard to all standards and samples at a fixed concentration before protein precipitation.

4.1.4. LC-MS/MS Conditions

  • Chromatographic conditions: Similar to the HPLC-UV method, but with a potentially faster gradient and lower flow rate (e.g., 0.4 mL/min) suitable for the UPLC system.

  • Mass Spectrometry Conditions (Positive ESI mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) 283.0 -> Product ions (to be determined by infusion and fragmentation of the standard).

      • Internal Standard: To be determined based on the chosen IS.

Data Analysis
  • Generate calibration curves by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

  • Perform a linear regression to obtain the equation of the line and the correlation coefficient.

  • Quantify this compound in the samples using the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Samples & Standards with IS Precipitate Protein Precipitation Spike->Precipitate Filter Filter Precipitate->Filter Inject Inject into LC-MS/MS System Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection Ionize->Detect Ratio Calculate Analyte/IS Peak Area Ratio Detect->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify this compound CalCurve->Quantify

LC-MS/MS Workflow for this compound.

UV-Vis Spectrophotometry

This method is suitable for a quick estimation of the concentration of purified this compound in a simple matrix. It is less selective than chromatographic methods as other substances that absorb at the same wavelength will interfere with the measurement.

Experimental Protocol

5.1.1. Materials and Reagents

  • This compound standard (purity ≥99%)

  • Solvent (e.g., methanol, ethanol, or a suitable buffer)

  • Quartz cuvettes

5.1.2. Instrumentation

  • UV-Vis spectrophotometer

5.1.3. Procedure

  • Prepare a series of standard solutions of this compound in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across the UV range (e.g., 200-400 nm). The λmax for tryptophan is around 280 nm, and a similar value is expected for its bromo-derivative.

  • Measure the absorbance of each standard and the sample at the determined λmax.

  • Generate a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be expected for the analysis of tryptophan and its analogs. These values should be established and validated for this compound in your specific laboratory conditions.

Parameter HPLC-UV LC-MS/MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.5 - 25 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Note: These are estimated values based on the analysis of similar compounds. Actual values must be determined experimentally.

Conclusion

This document provides a comprehensive guide to the analytical techniques for quantifying this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. For complex samples and low concentrations, LC-MS/MS is the preferred method. For routine analysis of less complex samples, HPLC-UV offers a robust and cost-effective solution. UV-Vis spectrophotometry can be used for quick estimations of purified samples. It is essential to validate the chosen method in your laboratory to ensure accurate and reliable results.

References

Site-Specific Labeling of Proteins with 5-Bromo-DL-tryptophan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into proteins represents a powerful tool in chemical biology, enabling the introduction of novel chemical functionalities to probe and manipulate protein structure and function. 5-Bromo-DL-tryptophan (5-Br-Trp), a halogenated analog of tryptophan, serves as a valuable spectroscopic and crosslinking probe. Its heavy bromine atom significantly alters the photophysical properties of the tryptophan indole ring, making it an effective intrinsic fluorescence quencher. This property is particularly useful for studying protein conformational changes, ligand binding events, and protein-protein interactions through fluorescence quenching assays. Furthermore, the bromine substituent can be utilized for photochemical crosslinking studies to map molecular interactions.

These application notes provide a comprehensive overview of the principles, applications, and detailed protocols for the site-specific labeling of proteins with this compound.

Applications

The unique properties of this compound lend themselves to a variety of applications in basic research and drug development:

  • Fluorescence Quenching Studies: The heavy bromine atom of 5-Br-Trp is an efficient quencher of tryptophan fluorescence. By strategically incorporating 5-Br-Trp at specific sites, researchers can monitor conformational changes and binding events that alter the local environment of the probe, leading to a measurable change in fluorescence intensity. This is particularly useful for:

    • Ligand Binding Assays: Monitoring the binding of small molecules, peptides, or other proteins by observing changes in fluorescence upon interaction.[1][2][3][4]

    • Protein Folding and Dynamics: Tracking the changes in the local environment of the probe as a protein folds or undergoes conformational transitions.[5]

    • Enzyme Kinetics: Studying substrate binding and product release by observing real-time changes in fluorescence.[6][7][8][9][10]

  • Probing Protein-Protein Interactions: The introduction of 5-Br-Trp can be used to study the interfaces of protein complexes. Changes in the fluorescence of a nearby fluorophore or the intrinsic fluorescence of a neighboring tryptophan can indicate proximity and interaction.[11][12][13][14]

  • Structural Biology (NMR Spectroscopy): While fluorine is more commonly used, the bromine atom can also serve as a useful probe in nuclear magnetic resonance (NMR) studies to provide structural constraints.

  • Drug Discovery: The fluorescence quenching properties of 5-Br-Trp can be exploited in high-throughput screening assays to identify molecules that bind to a target protein and induce a conformational change.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the site-specific incorporation of this compound and its application in fluorescence quenching studies. The values provided are illustrative and can vary depending on the protein, expression system, and experimental conditions.

ParameterMetricTypical Value RangeReferences
Incorporation Efficiency Percentage of protein with 5-Br-Trp50-98%[15]
Yield of purified protein (mg/L)0.5 - 5[16]
Fluorescence Quenching Stern-Volmer Constant (KSV)5 - 100 M-1[17][18]
Bimolecular Quenching Rate (kq)1 x 109 - 1 x 1010 M-1s-1[17]
Mass Spectrometry Mass Shift (5-Br-Trp vs. Trp)+77.9 Da (79Br), +79.9 Da (81Br)[15]
Sequence Coverage> 80%[19]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol describes the expression of a target protein with site-specific incorporation of 5-Br-Trp using an amber stop codon (UAG) suppression strategy with an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest (POI) with a UAG codon at the desired labeling site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 5-Br-Trp and its cognate suppressor tRNA (e.g., a variant of yeast phenylalanyl-tRNA synthetase).

  • This compound

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with appropriate antibiotics, glucose, and amino acids (excluding tryptophan).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the POI plasmid and the aaRS/tRNA plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of M9 minimal medium (supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, required amino acids except for tryptophan, and antibiotics) with the overnight starter culture.

  • Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Supplementation: Add this compound to a final concentration of 1 mM.

  • Induction of Protein Expression: Add IPTG to a final concentration of 0.5-1 mM.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking to enhance proper protein folding.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

experimental_workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression POI_plasmid POI Plasmid (UAG site) Transformation Co-transformation POI_plasmid->Transformation aaRS_plasmid aaRS/tRNA Plasmid aaRS_plasmid->Transformation Starter_Culture Starter Culture (LB) Transformation->Starter_Culture Expression_Culture Expression Culture (M9) Starter_Culture->Expression_Culture Supplementation Add 5-Br-Trp Expression_Culture->Supplementation Induction IPTG Induction Harvest Cell Harvest Induction->Harvest Supplementation->Induction

Protein Expression Workflow
Protocol 2: Purification of 5-Br-Trp Labeled Protein

This protocol provides a general workflow for purifying a His-tagged protein labeled with 5-Br-Trp.

Materials:

  • Cell pellet from Protocol 1

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing or desalting column

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with Elution Buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE.

purification_workflow Cell_Pellet Cell Pellet Lysis Cell Lysis Cell_Pellet->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Washing Washing Affinity_Chromatography->Washing Elution Elution Washing->Elution Buffer_Exchange Buffer Exchange Elution->Buffer_Exchange Purity_Analysis SDS-PAGE Analysis Buffer_Exchange->Purity_Analysis

Protein Purification Workflow
Protocol 3: Confirmation of 5-Br-Trp Incorporation by Mass Spectrometry

This protocol outlines the steps to confirm the successful incorporation of 5-Br-Trp into the target protein using mass spectrometry.

Materials:

  • Purified 5-Br-Trp labeled protein

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Reduction and Alkylation reagents (DTT and Iodoacetamide)

  • LC-MS/MS system

Procedure:

  • In-solution Digestion:

    • Denature the protein sample in a buffer containing urea or guanidinium chloride.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Dilute the sample to reduce the denaturant concentration and add trypsin.

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the peptide digest into an LC-MS/MS system.

    • Separate the peptides using a reverse-phase column.

    • Analyze the eluted peptides by tandem mass spectrometry.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, including a variable modification on tryptophan corresponding to the mass of bromine (+77.9 Da for 79Br and +79.9 Da for 81Br).

    • Confirm the presence of the isotopic signature of bromine in the mass spectrum of the modified peptide.

ms_workflow Purified_Protein Purified Labeled Protein Digestion In-solution Digestion (Trypsin) Purified_Protein->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis (Sequence Search) LC_MSMS->Data_Analysis Confirmation Confirmation of Incorporation Data_Analysis->Confirmation quenching_analysis cluster_experiment Fluorescence Titration cluster_analysis Data Analysis Prepare_Sample Prepare Protein Solution Measure_Initial Measure Initial Fluorescence (F0) Prepare_Sample->Measure_Initial Add_Ligand Titrate with Ligand Measure_Initial->Add_Ligand Measure_Quenched Measure Fluorescence (F) Add_Ligand->Measure_Quenched Plot_Data Plot F0/F vs. [Ligand] Measure_Quenched->Plot_Data Calculate_KSV Determine Stern-Volmer Constant (KSV) Plot_Data->Calculate_KSV

References

Application Notes and Protocols: 5-Bromo-DL-tryptophan as a Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-DL-tryptophan as a key starting material in the synthesis of diverse bioactive compounds. This document outlines its application in the development of novel therapeutics, particularly marine natural product analogues and enzyme inhibitors. Detailed experimental protocols, quantitative bioactivity data, and relevant signaling pathways are presented to facilitate further research and drug discovery efforts.

Introduction

This compound is a halogenated derivative of the essential amino acid tryptophan. The presence of the bromine atom at the 5-position of the indole ring offers a unique chemical handle for synthetic modifications, making it a valuable precursor for a wide range of bioactive molecules.[1][2] Its applications span various fields, including pharmaceutical development for neurological disorders, the synthesis of marine alkaloids with potent biological activities, and the creation of specific enzyme inhibitors for cancer therapy.[3][4][5]

Applications in the Synthesis of Bioactive Marine Alkaloids

This compound serves as a crucial building block for the synthesis of complex marine alkaloids, a class of natural products known for their significant pharmacological properties.

Synthesis of Meridianin Analogues

Meridianins are a family of indole alkaloids isolated from marine tunicates that exhibit potent kinase inhibitory activity.[6] The synthesis of meridianin derivatives often involves the construction of a pyrimidine ring onto the indole scaffold of a tryptophan precursor.

Experimental Protocol: Synthesis of a Meridianin C Analogue

This protocol is adapted from established synthetic strategies for meridianin alkaloids.[6][7][8]

  • Protection of this compound:

    • To a solution of this compound (1 eq) in a mixture of dioxane and water (1:1), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and sodium bicarbonate (NaHCO₃, 2.5 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Acidify the solution with 1M HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-5-Bromo-DL-tryptophan.

  • Amide Coupling:

    • Dissolve Boc-5-Bromo-DL-tryptophan (1 eq) in anhydrous dichloromethane (DCM).

    • Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as HATU (1.1 eq).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir the reaction at room temperature for 6 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the Weinreb amide.

  • Formation of the Enaminone:

    • Dissolve the Weinreb amide (1 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C.

    • Add a solution of vinylmagnesium bromide (1.5 eq) dropwise.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Purify the crude product to yield the corresponding vinyl ketone.

    • Treat the vinyl ketone with dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene for 4 hours to form the enaminone.

  • Pyrimidine Ring Formation and Deprotection:

    • To a solution of the enaminone (1 eq) in ethanol, add guanidine hydrochloride (1.5 eq) and sodium ethoxide (2 eq).

    • Reflux the mixture for 8 hours.

    • Cool the reaction, neutralize with acetic acid, and concentrate.

    • Purify the residue by column chromatography to obtain the Boc-protected meridianin analogue.

    • Treat the protected product with trifluoroacetic acid (TFA) in DCM (1:1) for 1 hour to remove the Boc group, yielding the final meridianin C analogue.

Precursor for Dragmacidin D Synthesis

Dragmacidin D is a complex bis-indole alkaloid with potential therapeutic applications in neurodegenerative diseases.[5] Synthetic routes towards Dragmacidin D often utilize brominated indole intermediates, for which this compound can be a starting point after appropriate modifications.[1][9][5][10] The synthesis is a multi-step process often involving Suzuki or Stille cross-coupling reactions to form the bis-indole core.[1][9]

Application in the Development of IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical target in cancer immunotherapy.[11][12] IDO1 is overexpressed in many tumors, leading to an immunosuppressive microenvironment.[11][13] Tryptophan analogues, including those derived from this compound, have been investigated as IDO1 inhibitors.[13][14]

Signaling Pathway: IDO1-Mediated Immune Suppression

IDO1_Pathway Tumor Microenvironment Tumor Microenvironment IDO1 IDO1 Tumor Microenvironment->IDO1 Upregulates Tryptophan Tryptophan Tryptophan->IDO1 Substrate T-Cell T-Cell Tryptophan->T-Cell Required for Proliferation IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Immune Suppression Immune Suppression Kynurenine->Immune Suppression Promotes Immune Suppression->T-Cell Inhibits Activity 5-Bromo-Tryptophan Derivative 5-Bromo-Tryptophan Derivative 5-Bromo-Tryptophan Derivative->IDO1 Inhibits

Experimental Protocol: Evaluation of IDO1 Inhibitory Activity

This protocol describes a cell-based assay to determine the potency of synthesized this compound derivatives as IDO1 inhibitors.

  • Cell Culture:

    • Culture a human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Induction of IDO1 Expression:

    • Treat the cells with interferon-gamma (IFN-γ, e.g., 50 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test compounds (derivatives of this compound) in the cell culture medium.

    • Remove the IFN-γ containing medium and add the medium containing the test compounds to the cells.

    • Include a positive control (a known IDO1 inhibitor, e.g., Epacadostat) and a negative control (vehicle, e.g., DMSO).

    • Incubate for a defined period (e.g., 24 hours).

  • Quantification of Kynurenine:

    • After incubation, collect the cell culture supernatant.

    • Add trichloroacetic acid to the supernatant to precipitate proteins.

    • Centrifuge to pellet the protein debris.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate for 10 minutes at room temperature to allow color development.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the kynurenine concentration.

  • Data Analysis:

    • Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data: Bioactivity of Brominated Tryptophan Derivatives

CompoundTargetBioactivityReference
5-Br-brassininIDO1Kᵢ = 24.5 μM[14]
Human COS-1 cellsEC₅₀ = 24.0 μM[14]
Mouse COS-1 cellsEC₅₀ = 26.1 μM[14]
Aplicyanin BCytotoxic/AntimitoticIC₅₀ in low to sub-μM range[3]
Aplicyanin DCytotoxic/AntimitoticIC₅₀ in low to sub-μM range[3]
Aplicyanin FCytotoxic/AntimitoticIC₅₀ in low to sub-μM range[3]

Role in Serotonin Pathway Research

As a tryptophan analogue, this compound can be utilized in studies of the serotonin pathway.[3] Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter synthesized from tryptophan.[15][16][17]

Signaling Pathway: Serotonin Biosynthesis

Serotonin_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase Tryptophan->TPH Substrate 5-Hydroxytryptophan 5-Hydroxytryptophan TPH->5-Hydroxytryptophan Catalyzes AADC Aromatic L-Amino Acid Decarboxylase 5-Hydroxytryptophan->AADC Substrate Serotonin (5-HT) Serotonin (5-HT) AADC->Serotonin (5-HT) Catalyzes 5-Bromo-Tryptophan 5-Bromo-Tryptophan 5-Bromo-Tryptophan->TPH Potential Modulator

General Experimental Workflow for Bioactive Compound Development

The development of novel bioactive compounds from this compound can follow a structured workflow encompassing synthesis, characterization, and biological evaluation.

Workflow Diagram

Bioactive_Compound_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Bioactivity Screening (e.g., Enzyme Inhibition, Cytotoxicity) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Hit_Identification->Dose_Response Active Secondary_Assays Secondary & Mechanistic Assays Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse array of bioactive compounds. Its utility in constructing complex natural products and targeted enzyme inhibitors highlights its importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in developing novel therapeutic agents.

References

Application Notes and Protocols for Cell Culture Media Preparation with 5-Bromo-DL-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of cell culture media containing 5-Bromo-DL-tryptophan, a synthetic analog of the essential amino acid L-tryptophan. This document outlines the necessary materials, step-by-step procedures, and relevant biological context for utilizing this compound in in vitro research, particularly in the fields of oncology, immunology, and neurobiology.

Introduction

This compound is a brominated derivative of tryptophan that serves as a valuable tool in biomedical research. Its structural similarity to tryptophan allows it to interact with metabolic pathways and cellular processes that utilize tryptophan. Notably, it has been investigated for its potential to modulate the activity of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Upregulation of IDO1 is a known mechanism of immune evasion in cancer, making its inhibitors a subject of intense research.[1][3] Furthermore, as a tryptophan analog, this compound may influence the serotonin pathway and interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[2][4]

These notes provide the essential information for the accurate and effective preparation and application of this compound in a cell culture setting.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling and use in cell culture experiments.

PropertyValueReference
Molecular Formula C₁₁H₁₁BrN₂O₂[5]
Molecular Weight 283.12 g/mol [5]
Appearance Off-white to light beige fine crystalline powder[6]
Solubility Soluble in DMSO (e.g., 1 mg/mL) with ultrasonic and warming to 60°C.[7]
Storage of Powder Store at room temperature.[6]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month.[7]

Signaling Pathways and Mechanism of Action

This compound is primarily investigated for its role as a modulator of tryptophan metabolism. The two main pathways affected are the kynurenine and serotonin pathways.

Kynurenine Pathway and IDO1 Inhibition

The vast majority of dietary tryptophan is metabolized through the kynurenine pathway, initiated by the enzyme IDO1 or tryptophan 2,3-dioxygenase (TDO).[8] IDO1 is overexpressed in many tumor types and contributes to an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory metabolites like kynurenine.[3] this compound, as a tryptophan analog, is hypothesized to act as a competitive inhibitor of IDO1, thereby blocking the degradation of tryptophan and restoring T-cell function.[1]

G cluster_0 Tryptophan Metabolism Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Five_Bromo_Tryptophan This compound Five_Bromo_Tryptophan->IDO1 Inhibition Kynurenine Kynurenine IDO1->Kynurenine Immunosuppression Tumor Immune Evasion Kynurenine->Immunosuppression

Fig. 1: Inhibition of the IDO1 Pathway.
Serotonin Pathway

A smaller fraction of tryptophan is converted to serotonin (5-hydroxytryptamine), a critical neurotransmitter.[8] As an analog, this compound may also influence this pathway, although this is a less explored area of its activity.[1]

Aryl Hydrocarbon Receptor (AhR) Signaling

Tryptophan metabolites, including kynurenine, are known ligands for the Aryl Hydrocarbon Receptor (AhR).[4][9] AhR activation can modulate immune cell differentiation and function. By altering the balance of tryptophan metabolites, this compound could indirectly influence AhR signaling.

G cluster_1 AhR Signaling Cascade Tryptophan_Metabolites Tryptophan Metabolites (e.g., Kynurenine) AhR_Complex Cytosolic AhR Complex Tryptophan_Metabolites->AhR_Complex Ligand Binding Five_Bromo_Tryptophan This compound Five_Bromo_Tryptophan->Tryptophan_Metabolites Modulates Levels Nucleus Nucleus AhR_Complex->Nucleus Translocation ARNT ARNT XRE Xenobiotic Response Element (XRE) ARNT->XRE Binding Nucleus->ARNT Dimerization Gene_Expression Target Gene Expression (e.g., CYP1A1, Immune Regulation) XRE->Gene_Expression Transcription

Fig. 2: Potential Modulation of AhR Signaling.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (e.g., Sigma-Aldrich, Thermo Fisher Scientific)[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Sterile syringe filters (0.22 µm pore size)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or conical tube under aseptic conditions.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mg/mL or 3.53 mM).[7]

  • Solubilization: To aid dissolution, use an ultrasonic bath and/or warm the solution to 60°C.[7] It is crucial to use freshly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[7]

  • Vortexing: Vortex the solution until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is a critical step to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

Preparation of Cell Culture Media with this compound

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (or other antibiotics as required)

  • Sterile this compound stock solution (prepared as in section 4.1)

  • Sterile serological pipettes and tubes

Protocol:

  • Prepare Complete Medium: In a sterile biosafety cabinet, prepare the complete cell culture medium by adding the required amounts of FBS and antibiotics to the basal medium. For example, to prepare 500 mL of DMEM with 10% FBS and 1% Penicillin-Streptomycin, add 50 mL of FBS and 5 mL of Penicillin-Streptomycin to 445 mL of DMEM.

  • Determine Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the experimental objective. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. Based on literature for similar tryptophan analogs, a starting range of 10 µM to 100 µM is suggested.

  • Dilution: Thaw an aliquot of the sterile this compound stock solution.

  • Supplementation: Add the appropriate volume of the stock solution to the complete cell culture medium to achieve the desired final working concentration. For example, to prepare 50 mL of medium with a final concentration of 50 µM this compound from a 10 mM stock solution, add 25 µL of the stock solution to the 50 mL of medium.

  • Mixing and Equilibration: Gently mix the supplemented medium by swirling or inverting the bottle. Before adding to cells, ensure the medium is warmed to 37°C in a water bath.

G cluster_2 Media Preparation Workflow Start Start Weigh Weigh this compound Start->Weigh Dissolve Dissolve in DMSO (Ultrasonic, 60°C) Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Stock Prepare Stock Solution Aliquots Filter->Stock Store Store at -20°C or -80°C Stock->Store Prepare_Medium Prepare Complete Cell Culture Medium Add_to_Medium Add Stock to Medium (to desired working concentration) Prepare_Medium->Add_to_Medium Thaw_Aliquot Thaw Stock Aliquot Thaw_Aliquot->Add_to_Medium Mix_Equilibrate Mix and Warm to 37°C Add_to_Medium->Mix_Equilibrate End Ready for Use Mix_Equilibrate->End

Fig. 3: Workflow for Media Preparation.

Key Experiments and Assays

The following are key in vitro experiments where this compound is commonly utilized.

Cell Viability and Proliferation Assays

It is essential to assess the cytotoxic effects of this compound on the cell line of interest.

Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in complete medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

IDO1 Activity Assay

To confirm the inhibitory effect of this compound on IDO1, its activity can be measured in cell lysates or recombinant enzyme preparations.

Protocol (Kynurenine Measurement):

  • Sample Preparation: Prepare cell lysates from cells treated with or without this compound, or use a purified recombinant IDO1 enzyme.

  • Enzyme Reaction: Set up a reaction mixture containing the cell lysate or recombinant enzyme, L-tryptophan (substrate), and other necessary co-factors in a suitable buffer.[6]

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination: Stop the reaction, typically by adding trichloroacetic acid.[6]

  • Kynurenine Detection: The amount of kynurenine produced can be quantified using a colorimetric assay with Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow product with kynurenine that can be measured at 480 nm.[6] Alternatively, HPLC or LC-MS can be used for more precise quantification.[11]

  • Data Analysis: Compare the amount of kynurenine produced in the presence and absence of this compound to determine the percentage of IDO1 inhibition.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from experiments with this compound. Specific values should be determined empirically for each cell line and experimental setup.

ParameterCell LineValueExperimental Assay
IC₅₀ (Cell Viability) e.g., MDA-MB-231To be determinedMTT Assay
IC₅₀ (IDO1 Inhibition) e.g., HeLaTo be determinedKynurenine Production Assay
Optimal Working Concentration e.g., Jurkat T-cellsTo be determinedProliferation Assay (e.g., CFSE)

Conclusion

This compound is a valuable research tool for investigating the roles of tryptophan metabolic pathways in health and disease. The protocols provided in these application notes offer a comprehensive guide for the preparation of cell culture media containing this compound and for conducting key in vitro experiments. Adherence to these protocols will ensure the generation of reliable and reproducible data, facilitating further advancements in our understanding of the biological effects of this tryptophan analog. Researchers are encouraged to optimize these protocols for their specific experimental systems.

References

Purifying 5-Bromotryptophan-Containing Proteins: Detailed Application Notes and Protocols for HPLC and FPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids, such as 5-bromotryptophan (5-BrTrp), into proteins has become a powerful tool in protein engineering and drug development.[1][2] This modification allows for the introduction of unique chemical handles, probes for biophysical studies, and altered protein functionalities.[1][2] The purification of these modified proteins is a critical step to ensure homogeneity for downstream applications. This document provides detailed application notes and protocols for the purification of 5-bromotryptophan-containing proteins using High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC).

Introduction to Purifying Modified Proteins

Proteins containing 5-bromotryptophan are often produced as recombinant proteins in expression systems like E. coli.[1][2][3] The initial purification steps typically involve affinity chromatography, such as Nickel-NTA chromatography for His-tagged proteins, to isolate the protein of interest from the bulk of cellular proteins.[4] Following this initial capture, further purification is almost always necessary to separate the correctly modified protein from contaminants, unmodified protein, and misfolded species. FPLC and HPLC are powerful techniques for these subsequent high-resolution purification steps.[5][6][7]

The introduction of a bromine atom to the indole ring of tryptophan increases its hydrophobicity. This change in a key physicochemical property can be exploited for chromatographic separation, particularly in reversed-phase chromatography. However, it's also important to consider that the overall charge and size of the protein will dictate the most effective purification strategy. Therefore, a multi-step approach combining different chromatography techniques is often optimal.

FPLC Methods for Preparative Purification

FPLC is a medium-pressure liquid chromatography system ideal for the preparative purification of proteins from milligrams to grams.[5][6] It offers a good balance between resolution, capacity, and the preservation of protein structure and function.[7]

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates proteins based on their net surface charge.[8][9][10] This technique is highly effective for removing host cell proteins and other charged impurities. The choice between anion-exchange (binds negatively charged proteins) and cation-exchange (binds positively charged proteins) depends on the isoelectric point (pI) of the target protein and the pH of the buffer.[8][9]

Experimental Protocol: Ion-Exchange Chromatography

  • Column Selection: Choose an appropriate anion-exchange (e.g., Q-sepharose) or cation-exchange (e.g., SP-sepharose) column based on the protein's pI.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the protein of interest has a net charge that allows it to bind to the column. For anion exchange, the pH should be above the pI; for cation exchange, the pH should be below the pI.[8][9] A common starting point is 20 mM Tris-HCl or 20 mM MES with a pH 1-2 units away from the pI.

    • Elution Buffer (Buffer B): Same as Buffer A, but with the addition of high salt concentration (e.g., 1 M NaCl).

  • Column Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Binding Buffer.

  • Sample Loading: Load the dialyzed or desalted protein sample onto the column.

  • Wash: Wash the column with 5-10 CVs of Binding Buffer to remove unbound contaminants.

  • Elution: Elute the bound protein using a linear gradient of 0-100% Elution Buffer over 10-20 CVs.

  • Fraction Collection: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified protein.

Quantitative Data Summary: Ion-Exchange Chromatography Parameters

ParameterAnion Exchange (e.g., Mono Q)Cation Exchange (e.g., Mono S)
Stationary Phase Quaternary ammonium (Q)Sulfopropyl (SP)
Binding Buffer pH > pI of protein< pI of protein
Typical Binding Buffer 20 mM Tris-HCl, pH 8.020 mM MES, pH 6.0
Elution Buffer Binding Buffer + 1 M NaClBinding Buffer + 1 M NaCl
Gradient 0-1 M NaCl over 20 CVs0-1 M NaCl over 20 CVs
Flow Rate 1-5 mL/min (for typical 5 mL columns)1-5 mL/min (for typical 5 mL columns)

Workflow for FPLC-based Ion-Exchange Chromatography

FPLC_IEX_Workflow start Start: Dialyzed Protein Sample equilibration Column Equilibration (Binding Buffer) start->equilibration loading Sample Loading equilibration->loading wash Wash Unbound (Binding Buffer) loading->wash elution Elution (Salt Gradient) wash->elution collection Fraction Collection elution->collection analysis Analysis (SDS-PAGE, UV-Vis) collection->analysis end Purified Protein analysis->end

Caption: FPLC Ion-Exchange Chromatography Workflow.

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography, also known as gel filtration, separates proteins based on their hydrodynamic radius (size and shape).[11][12][13] It is an excellent final "polishing" step to remove aggregates or any remaining contaminants of different sizes.[11]

Experimental Protocol: Size-Exclusion Chromatography

  • Column Selection: Choose a column with a fractionation range appropriate for the molecular weight of the target protein (e.g., Superdex 75 for proteins 3-70 kDa, Superdex 200 for proteins 10-600 kDa).

  • Buffer Preparation: Prepare an isocratic mobile phase, which should be a buffer that ensures protein stability and prevents non-specific interactions with the column matrix. A common buffer is phosphate-buffered saline (PBS) or a Tris buffer containing 150 mM NaCl.

  • Column Equilibration: Equilibrate the column with at least 2 CVs of the mobile phase.

  • Sample Loading: Inject a small, concentrated volume of the protein sample (typically 0.5-2% of the column volume).

  • Elution: Elute the protein with the isocratic mobile phase at a constant flow rate. Larger molecules will elute first.

  • Fraction Collection: Collect fractions and analyze them to identify the purified protein monomer.

Quantitative Data Summary: Size-Exclusion Chromatography Parameters

ParameterValue
Stationary Phase Cross-linked agarose/dextran beads
Mobile Phase Isocratic (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)
Flow Rate 0.5-1.0 mL/min (for typical analytical columns)
Sample Volume < 2% of Column Volume
Temperature 4-25 °C

Workflow for FPLC-based Size-Exclusion Chromatography

FPLC_SEC_Workflow start Start: Concentrated Protein Sample equilibration Column Equilibration (Isocratic Buffer) start->equilibration injection Sample Injection equilibration->injection elution Isocratic Elution injection->elution collection Fraction Collection elution->collection analysis Analysis (SDS-PAGE, UV-Vis) collection->analysis end Purified Monomeric Protein analysis->end

Caption: FPLC Size-Exclusion Chromatography Workflow.

HPLC Methods for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) operates at higher pressures than FPLC, utilizing smaller resin particles, which results in higher resolution.[14][15] It is particularly well-suited for analytical purposes and for the purification of smaller quantities of highly pure protein.

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC separates molecules based on their hydrophobicity.[14][16] The stationary phase is nonpolar (e.g., C4, C8, or C18 alkyl chains), and the mobile phase is polar. Proteins are eluted by a gradient of increasing organic solvent concentration. Due to the increased hydrophobicity of 5-bromotryptophan compared to tryptophan, RP-HPLC can be a powerful tool to separate the modified protein from its unmodified counterpart.

Experimental Protocol: Reversed-Phase HPLC

  • Column Selection: A C4 or C8 column is generally recommended for protein separations to avoid denaturation that can occur on more hydrophobic C18 columns.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

  • Sample Injection: Inject the protein sample.

  • Elution: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. The 5-bromotryptophan-containing protein is expected to elute at a slightly higher acetonitrile concentration than the wild-type protein.

  • Detection: Monitor the elution profile at 214 nm (peptide bond) and 280 nm (aromatic residues).[15] The presence of 5-bromotryptophan will also lead to a characteristic UV spectrum.

  • Fraction Collection and Analysis: Collect fractions and confirm the identity and purity of the protein, for example, by mass spectrometry.

Quantitative Data Summary: Reversed-Phase HPLC Parameters

ParameterValue
Stationary Phase C4 or C8 silica-based resin
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% Acetonitrile over 30-60 minutes
Flow Rate 0.5-1.0 mL/min (for analytical columns)
Detection Wavelengths 214 nm, 280 nm

Logical Relationship for Multi-Step Protein Purification

Purification_Strategy cell_lysate Cell Lysate affinity Affinity Chromatography (e.g., Ni-NTA) cell_lysate->affinity iex Ion-Exchange Chromatography (IEX) (Charge-based separation) affinity->iex Removes charged impurities sec Size-Exclusion Chromatography (SEC) (Size-based separation) iex->sec Removes aggregates rphplc Reversed-Phase HPLC (RP-HPLC) (Hydrophobicity-based separation) iex->rphplc Separates modified/unmodified final_product Pure 5-BrTrp Protein sec->final_product rphplc->final_product

Caption: A typical multi-step purification strategy.

Concluding Remarks

The purification of 5-bromotryptophan-containing proteins requires a logical, multi-step approach that leverages the unique properties of the modified protein. An initial affinity capture step followed by FPLC-based ion-exchange and size-exclusion chromatography is a robust strategy for obtaining large quantities of pure protein. For analytical purposes or for separating the modified protein from its wild-type counterpart, the higher resolution of reversed-phase HPLC is invaluable. The protocols and parameters provided here serve as a starting point, and optimization will likely be necessary for each specific protein.

References

Application Notes and Protocols: 5-Bromo-DL-tryptophan in the Study of Flavin-Dependent Halogenases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds, playing a crucial role in the biosynthesis of numerous natural products with diverse biological activities. The study of these enzymes is of significant interest for biocatalysis and the development of novel pharmaceuticals. 5-Bromo-DL-tryptophan is a valuable tool for investigating the mechanism, structure, and synthetic potential of tryptophan-specific FDHs. It serves as both a substrate for certain halogenases and a molecular probe to understand their active sites and catalytic cycles. These application notes provide an overview of the use of this compound, including its role in the synthesis of di-halogenated tryptophan derivatives, and offer detailed protocols for its application in research settings.

Applications of this compound

  • Substrate for Sequential Halogenation: 5-Bromotryptophan is a key intermediate in the biosynthesis of 5,7-dibromotryptophan, a precursor to the neurotoxin aetokthonotoxin. The single-component flavin-dependent tryptophan halogenase AetF utilizes tryptophan to produce 5-bromotryptophan and subsequently uses 5-bromotryptophan as a substrate to generate 5,7-dibromotryptophan. This makes this compound an essential tool for studying enzymes capable of dihalogenation.

  • Structural Studies: The use of 5-bromotryptophan has been instrumental in elucidating the structural basis of regioselective halogenation. Crystal structures of FDHs, such as AetF, in complex with 5-bromotryptophan reveal the precise binding orientation of the substrate within the active site. These studies have shown that a flip of the indole moiety of 5-bromotryptophan compared to tryptophan positions the C7 atom for the second bromination event, providing a clear understanding of the dibromination mechanism.

  • Mechanistic Probing: By comparing the kinetic parameters of an FDH with tryptophan versus 5-bromotryptophan, researchers can gain insights into the enzyme's substrate specificity and the electronic effects of the bromine substituent on the reaction rate. While specific kinetic data for 5-bromotryptophan is not widely published, its use in qualitative and structural studies is well-documented.

  • Biocatalytic Synthesis: this compound can be used as a starting material for the enzymatic synthesis of 5,7-dibromotryptophan and other dihalogenated tryptophan analogs. This biocatalytic approach offers a green and highly selective alternative to traditional chemical synthesis.

Data Presentation

Table 1: Flavin-Dependent Halogenases Acting on Tryptophan and its Analogs
EnzymeOrganismRegioselectivity on TryptophanActivity on 5-BromotryptophanProduct(s) from 5-BromotryptophanReference
AetF Aetokthonos hydrillicolaC5 and C7 (dibromination)Yes5,7-dibromotryptophan
PyrH Streptomyces rugosporusC5Not extensively reported-
Thal Streptomyces albogriseolusC6Not extensively reported-
RebH Lechevalieria aerocolonigenesC7Not extensively reported-
SttH Streptomyces toxytriciniC6Not extensively reported-
PrnA Pseudomonas fluorescensC7Not extensively reported-

Note: While several tryptophan halogenases have been characterized, detailed kinetic studies with 5-bromotryptophan as a substrate are not widely available. The protocol provided in the next section can be used to determine these parameters.

Mandatory Visualizations

Halogenation_Pathway General Reaction Scheme for Flavin-Dependent Halogenases cluster_cofactor Cofactor Regeneration cluster_halogenation Halogenation Cycle FADH2 FADH₂ FAD_OOH FAD-OOH FADH2->FAD_OOH + O₂ O2 O₂ X_minus X⁻ (Cl⁻, Br⁻) FAD_OH FAD-OH FAD_OOH->FAD_OH + X⁻ HOX HOX (Hypohalous acid) FAD_OOH->HOX releases FAD FAD FAD_OH->FAD - H₂O Lys_NHX Enzyme-Lys-NHX HOX->Lys_NHX + Lys-NH₂ Substrate Aromatic Substrate (e.g., Tryptophan or 5-Bromotryptophan) Product Halogenated Product FAD->FADH2 Flavin Reductase NADH H2O H₂O Lys_NH2 Enzyme-Lys-NH₂ Lys_NHX->Product + Substrate Lys_NHX->Lys_NH2 Experimental_Workflow Experimental Workflow for Halogenase Activity Assay start Start expression 1. Overexpression and Purification of Halogenase start->expression reaction_setup 2. Reaction Mixture Preparation (Buffer, FAD, NADH, Flavin Reductase, Halide Salt, Substrate) expression->reaction_setup incubation 3. Incubation at Optimal Temperature reaction_setup->incubation quenching 4. Reaction Quenching (e.g., acid or organic solvent) incubation->quenching analysis 5. Product Analysis (HPLC, LC-MS) quenching->analysis data 6. Data Analysis (Quantification, Kinetics) analysis->data end End data->end

Troubleshooting & Optimization

Improving the yield of 5-Bromo-DL-tryptophan chemical synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of 5-Bromo-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the synthesis process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

    • Reagent Quality: Ensure that all starting materials, especially N-bromosuccinimide (NBS), are of high purity. NBS can decompose over time, appearing off-white or brown, which can lead to unwanted side reactions.[1]

    • Reaction Conditions: The bromination of tryptophan is sensitive to reaction conditions. Optimization of solvent, temperature, and reaction time is crucial. For instance, using solvents like dichloromethane or tetrahydrofuran (THF) and maintaining a low temperature (e.g., 0 °C) can limit the decomposition of starting materials and improve yields.[2]

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Side Reactions: The formation of byproducts is a common cause of low yields. Over-bromination or oxidation of the indole ring can occur. The use of radical initiators should be carefully controlled as they can promote unwanted side reactions.

    • Work-up and Purification: Product loss can occur during the extraction and purification steps. Ensure efficient extraction and consider optimizing your crystallization or chromatography methods.

Issue 2: Formation of Multiple Products/Impurities

  • Question: My analysis (TLC, HPLC, or NMR) shows the presence of multiple spots or peaks in addition to my desired product. What are these impurities and how can I avoid them?

  • Answer: The presence of multiple products indicates the occurrence of side reactions. Common impurities in the synthesis of this compound include:

    • Di-brominated Tryptophan: Over-bromination can lead to the formation of di-bromo-tryptophan species. To minimize this, use a controlled amount of the brominating agent (e.g., 1 to 1.1 equivalents of NBS).

    • Oxidized Byproducts: The indole ring of tryptophan is susceptible to oxidation, which can be exacerbated by harsh reaction conditions or exposure to air and light.[3] One common oxidized byproduct is 3-bromooxindole.[2][4] Using fresh, high-purity solvents and blanketing the reaction with an inert gas (e.g., nitrogen or argon) can help mitigate oxidation.

    • Starting Material: Unreacted tryptophan may remain in the final product mixture. Ensure the reaction goes to completion by monitoring its progress.

    • Degradation Products: Tryptophan and its derivatives can be sensitive to strong acids and high temperatures, leading to degradation. The Fischer indole synthesis, a potential route to the precursor, can fail under certain acidic conditions, leading to byproducts like 3-methylindole and aniline.[5]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies are most effective?

  • Answer: Purifying this compound can be challenging due to the presence of structurally similar impurities. Effective purification methods include:

    • Crystallization: This is a common and effective method for purifying amino acids. The choice of solvent is critical. A mixture of water and a miscible organic solvent, such as acetic acid or isopropanol, can be effective.[6][7] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.

    • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities. A solvent system with a gradient of polarity, such as a mixture of chloroform and methanol, may be required for effective separation.[8] Adding a small amount of a basic modifier like triethylamine can sometimes improve the separation of amino acids.

    • Recrystallization: If the initial crystallization does not yield a product of sufficient purity, a second recrystallization step can be performed.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the synthesis of this compound?

A1: The choice of method depends on the desired scale, stereochemistry, and available resources.

  • Chemical Synthesis: Traditional chemical synthesis, often involving the bromination of DL-tryptophan with N-bromosuccinimide, is a common approach for producing the racemic mixture. While versatile, it can sometimes result in moderate yields and require careful optimization to minimize side reactions.

  • Chemoenzymatic Synthesis: This method utilizes enzymes, such as tryptophan synthase, to catalyze the reaction between 5-bromoindole and serine.[9] This approach can offer high yields and stereoselectivity, producing the L-enantiomer with high purity. However, it requires access to the specific enzyme and may be more suitable for smaller-scale, high-purity applications.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the correct substitution pattern on the indole ring and the overall structure of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample by separating it from any impurities.

  • Melting Point: A sharp melting point close to the literature value (around 264 °C with decomposition) is an indicator of high purity.[10]

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • N-Bromosuccinimide (NBS): It is a source of bromine and should be handled with care in a well-ventilated fume hood. It is an irritant and can decompose over time, releasing bromine.[1][11]

  • Solvents: Many organic solvents used in the synthesis are flammable and may be toxic. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acids and Bases: Strong acids and bases used in the work-up and purification steps are corrosive and should be handled with care.

Data Presentation

Table 1: Comparison of Synthetic Methods for 5-Bromotryptophan
Method Starting Materials Key Reagents Typical Yield Stereoselectivity Advantages Disadvantages
Chemical Synthesis DL-TryptophanN-Bromosuccinimide (NBS)ModerateRacemic (DL)Scalable, readily available reagentsCan produce byproducts, requires careful optimization
Chemoenzymatic Synthesis 5-Bromoindole, L-SerineTryptophan SynthaseHighHigh (L-enantiomer)High selectivity, milder reaction conditionsRequires specific enzyme, may be less scalable

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Bromination with NBS

Materials:

  • DL-Tryptophan

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve DL-tryptophan (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., water/acetic acid or water/isopropanol) or by silica gel column chromatography.

Protocol 2: Chemoenzymatic Synthesis of 5-Bromo-L-tryptophan

Materials:

  • 5-Bromoindole

  • L-Serine

  • Tryptophan synthase (e.g., from Pyrococcus furiosus)

  • Potassium phosphate buffer (pH 8.0)

  • Pyridoxal-5'-phosphate (PLP)

  • Hydrochloric acid (1 M)

Procedure:

  • In a reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 8.0).

  • Add L-serine (e.g., 50 mM) and pyridoxal-5'-phosphate (PLP, e.g., 0.1 mM) to the buffer and dissolve.

  • Add 5-bromoindole (e.g., 25 mM). The solubility may be low, so a co-solvent like DMSO (e.g., 5-10% v/v) can be used.

  • Add the tryptophan synthase enzyme to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 70-80 °C for enzymes from thermophiles) with gentle agitation for 12-24 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, terminate it by adding hydrochloric acid to lower the pH to around 3.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • The supernatant containing the product can be further purified by crystallization or chromatography.

Mandatory Visualization

Chemical_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 DL-Tryptophan reaction Bromination in Dichloromethane at 0°C start1->reaction start2 N-Bromosuccinimide (NBS) start2->reaction quench Quench with Na2S2O3 reaction->quench extract Aqueous Wash quench->extract dry Dry and Concentrate extract->dry purify Crystallization or Chromatography dry->purify product This compound purify->product

Caption: Workflow for the chemical synthesis of this compound.

Chemoenzymatic_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 5-Bromoindole reaction Enzymatic Reaction in Buffer (pH 8) start1->reaction start2 L-Serine start2->reaction start3 Tryptophan Synthase start3->reaction terminate Terminate Reaction (Acidification) reaction->terminate separate Remove Enzyme (Centrifugation) terminate->separate purify Crystallization or Chromatography separate->purify product 5-Bromo-L-tryptophan purify->product

Caption: Workflow for the chemoenzymatic synthesis of 5-Bromo-L-tryptophan.

Troubleshooting_Logic cluster_causes_yield Potential Causes cluster_causes_impurities Potential Causes cluster_solutions_purification Solutions issue Problem Encountered low_yield Low/No Yield issue->low_yield impurities Multiple Products issue->impurities purification_diff Purification Difficulty issue->purification_diff reagent_quality Poor Reagent Quality low_yield->reagent_quality reaction_cond Suboptimal Conditions low_yield->reaction_cond side_reactions Side Reactions low_yield->side_reactions over_bromination Over-bromination impurities->over_bromination oxidation Oxidation impurities->oxidation incomplete_reaction Incomplete Reaction impurities->incomplete_reaction crystallization Optimize Crystallization purification_diff->crystallization chromatography Optimize Chromatography purification_diff->chromatography

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Site-Specific Incorporation of 5-Bromotryptophan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the site-specific incorporation of 5-bromotryptophan (5-Br-Trp) into proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for site-specific incorporation of 5-bromotryptophan?

The most common method for site-specific incorporation of 5-bromotryptophan is through the use of amber stop codon (UAG) suppression.[1] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair. The orthogonal aaRS is engineered to specifically recognize and charge the suppressor tRNA with 5-bromotryptophan. This charged tRNA then recognizes the amber codon in the mRNA sequence and incorporates 5-Br-Trp at that specific site during protein translation.

Q2: Which aminoacyl-tRNA synthetase is suitable for 5-bromotryptophan incorporation?

A specifically designed yeast phenylalanyl-tRNA synthetase, yPheRS(T415G), has been shown to activate 5-bromotryptophan and can be used for its site-specific incorporation with high fidelity (at least 98%).[2] This synthetase, when paired with a mutant yeast phenylalanine amber suppressor tRNA (ytRNAPheCUA), allows for the efficient incorporation of 5-Br-Trp in E. coli expression systems.[2]

Q3: What are the main challenges encountered during the incorporation of 5-bromotryptophan?

The primary challenges include:

  • Low incorporation efficiency: Competition between the suppressor tRNA and the endogenous release factor 1 (RF1) at the amber codon can lead to premature termination of translation and truncated protein products.[3] The efficiency can also be influenced by the sequence context surrounding the amber codon.[4][5][6][7]

  • Toxicity of 5-bromotryptophan: The presence of unnatural amino acids can sometimes be toxic to the host cells, leading to poor cell growth and reduced protein expression.

  • Misfolding of the target protein: The incorporation of a bulky, halogenated amino acid like 5-bromotryptophan can potentially disrupt the natural folding of the protein, leading to aggregation or loss of function.

  • Fidelity of incorporation: There is a possibility of mis-incorporation of natural amino acids at the target site, especially if the orthogonal synthetase has some level of promiscuity or if near-cognate tRNAs compete with the suppressor tRNA.[3]

Q4: How can I verify the successful incorporation of 5-bromotryptophan?

The most definitive method for verifying the incorporation of 5-bromotryptophan is mass spectrometry.[1][8] By analyzing the intact protein or proteolytic digests of the protein, you can confirm the mass shift corresponding to the incorporation of 5-Br-Trp instead of a canonical amino acid. The characteristic isotopic pattern of bromine (79Br and 81Br in a roughly 1:1 ratio) provides a clear signature for the presence of the brominated amino acid.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of full-length protein Inefficient amber suppression: Competition from Release Factor 1 (RF1).- Use an E. coli strain with a deleted or down-regulated RF1. - Optimize the concentration of the suppressor tRNA plasmid.
Suboptimal codon context: The nucleotides flanking the UAG codon can significantly impact suppression efficiency.[4][7]- If possible, modify the codons upstream and downstream of the amber codon to a more favorable context (e.g., purine-rich sequences).[5]
Toxicity of 5-bromotryptophan: High concentrations of the unnatural amino acid may inhibit cell growth.- Optimize the concentration of 5-bromotryptophan in the growth media. Start with a lower concentration (e.g., 0.5 mM) and titrate up. - Induce protein expression at a lower temperature (e.g., 18-25°C) to slow down protein synthesis and reduce metabolic stress.[10]
Insufficient expression of the orthogonal synthetase/tRNA: Low levels of the necessary machinery will limit incorporation.- Use a higher copy number plasmid for the synthetase and/or tRNA. - Optimize the inducer concentration for the expression of the orthogonal system.
High amount of truncated protein Dominance of translation termination: RF1 is outcompeting the suppressor tRNA.- Increase the expression level of the suppressor tRNA. - Use an RF1-deficient E. coli strain.
Protein is expressed but insoluble (inclusion bodies) Misfolding due to 5-bromotryptophan: The unnatural amino acid disrupts the protein's native structure.- Lower the induction temperature and inducer concentration to slow down expression and allow for proper folding.[10] - Co-express molecular chaperones to assist in protein folding. - Test different positions for 5-Br-Trp incorporation that may be more tolerant to substitution.
Mass spectrometry shows a mix of incorporated and non-incorporated protein Low fidelity of incorporation: The orthogonal synthetase may be charging the suppressor tRNA with a natural amino acid, or a natural aa-tRNA is competing at the amber codon.- Ensure high purity of the 5-bromotryptophan stock. - Increase the concentration of 5-bromotryptophan in the media to outcompete natural amino acids. - Optimize the expression level of the orthogonal synthetase to favor charging with 5-Br-Trp.
Mass spectrometry shows unexpected mass shifts Dehalogenation: The bromine atom can be lost during sample preparation or mass spectrometry analysis.[9]- Optimize mass spectrometry parameters, such as using lower collision energy in MS/MS experiments.[9] - Consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD) if available.[9]
Oxidation: Tryptophan and its analogs are susceptible to oxidation (+16 Da).[9]- Use fresh buffers and handle samples carefully to minimize oxidation. - Confirm the site of oxidation using MS/MS fragmentation analysis.[9]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 5-Bromotryptophan in E. coli

This protocol is a general guideline and may require optimization for your specific protein of interest.

Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression vector for the target protein with an in-frame amber (TAG) codon at the desired position.

  • pEVOL plasmid encoding the yPheRS(T415G) synthetase and the ytRNAPheCUA.

  • L-arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • 5-Bromotryptophan (high purity).

  • Standard laboratory equipment for bacterial culture and protein purification.

Methodology:

  • Transformation: Co-transform the E. coli expression host with the target protein expression vector and the pEVOL-yPheRS(T415G) plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of minimal medium (e.g., M9) supplemented with the appropriate antibiotics, glucose, and all canonical amino acids except tryptophan, with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add 5-bromotryptophan to a final concentration of 1 mM.

    • Add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the yPheRS(T415G) and the suppressor tRNA.

    • Incubate for 30 minutes at 37°C.

    • Add IPTG to a final concentration of 1 mM to induce the expression of the target protein.

  • Expression: Reduce the temperature to 20-25°C and continue to shake for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Protocol 2: Mass Spectrometry Analysis of 5-Bromotryptophan Incorporation

1. Sample Preparation:

  • Run the purified protein on an SDS-PAGE gel to confirm purity.

  • Excise the protein band and perform in-gel tryptic digestion.

  • Alternatively, perform in-solution tryptic digestion of the purified protein.

  • Desalt the resulting peptide mixture using a C18 ZipTip.

2. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for MS/MS fragmentation.

  • Key consideration: Look for the characteristic isotopic pattern of bromine in the precursor ion scans. Peptides containing 5-bromotryptophan will appear as a pair of peaks of nearly equal intensity separated by approximately 2 Da (for 79Br and 81Br).[9]

3. Data Analysis:

  • Search the acquired MS/MS data against a protein database containing the sequence of your target protein.

  • Include a variable modification for the incorporation of 5-bromotryptophan at the target tryptophan residue. The mass modification for tryptophan to 5-bromotryptophan is +77.9 Da (79Br) and +79.9 Da (81Br).

  • Manually inspect the MS/MS spectra of identified peptides to confirm the presence of fragment ions that support the incorporation of 5-bromotryptophan at the correct position.

Visualizations

Experimental_Workflow cluster_prep Plasmid Preparation cluster_ecoli E. coli Expression cluster_analysis Analysis pTarget Target Gene in Expression Vector (with TAG codon) Transformation Co-transformation pTarget->Transformation pEvol pEVOL Plasmid (yPheRS(T415G) + tRNA) pEvol->Transformation Growth Cell Growth (Minimal Media) Transformation->Growth Induction Induction (5-Br-Trp, Arabinose, IPTG) Growth->Induction Expression Protein Expression (Lower Temperature) Induction->Expression Purification Protein Purification Expression->Purification Verification Mass Spectrometry Verification Purification->Verification

Caption: Experimental workflow for site-specific incorporation of 5-bromotryptophan.

Troubleshooting_Tree Start Low Yield of Full-Length Protein CheckTruncation High levels of truncated protein? Start->CheckTruncation CheckInclusion Protein in inclusion bodies? CheckTruncation->CheckInclusion No IncreaseSuppressor Increase Suppressor tRNA Expression CheckTruncation->IncreaseSuppressor Yes CheckToxicity Poor cell growth? CheckInclusion->CheckToxicity No OptimizeFolding Optimize Folding Conditions (Lower Temp, Chaperones) CheckInclusion->OptimizeFolding Yes OptimizeCodon Optimize Codon Context CheckToxicity->OptimizeCodon No Optimize5BrTrp Optimize [5-Br-Trp] & Induction Conditions CheckToxicity->Optimize5BrTrp Yes UseRF1Strain Use RF1 Deficient Strain IncreaseSuppressor->UseRF1Strain

Caption: Troubleshooting decision tree for low protein yield.

References

Stability and proper storage conditions for 5-Bromo-DL-tryptophan.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 5-Bromo-DL-tryptophan. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a freezer.[1] Different suppliers recommend slightly different temperatures, but a general guideline is to store it at temperatures ranging from -20°C to 0-8°C.[2][3][4]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are significantly less stable than the solid powder and require colder storage temperatures. It is recommended to store solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[2][5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5]

Q3: What is the expected appearance of this compound?

A3: Solid this compound is typically an off-white to light brown, pale yellow, or light grey crystalline powder.[2][3][6][7][8]

Q4: My this compound powder/solution has developed a yellow or brownish color. Is it still usable?

A4: A significant color change, particularly yellowing, may indicate degradation.[9] Tryptophan and its derivatives are susceptible to photodegradation and oxidation, which can lead to the formation of colored byproducts.[9] If you observe a distinct color change, it is advisable to verify the purity of the compound before use (see Experimental Protocols section).

Q5: What solvents are suitable for dissolving this compound?

A5: this compound has limited solubility in water. Dimethyl sulfoxide (DMSO) is a commonly used solvent.[2] For a 1 mg/mL concentration in DMSO, warming, heating to 60°C, and ultrasonication may be necessary to achieve complete dissolution.[2] It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by hygroscopic DMSO.[2]

Q6: What are the potential degradation pathways for this compound?

A6: While specific degradation pathways for this compound are not extensively documented, like tryptophan, it is susceptible to degradation via oxidation, heat, and light.[2][3][4][10] The electron-rich indole ring is prone to oxidation.[11] Degradation can lead to the formation of various byproducts, including kynurenine-type molecules and other oxidized species.

Data Presentation: Storage Conditions and Stability

FormStorage TemperatureShelf LifeSource(s)
Solid Powder -20°C3 years[2]
4°C2 years[2]
0 - 8°CNot specified[3]
2 - 8°CNot specified[4]
In Solvent (e.g., DMSO) -80°C6 months[2][5]
-20°C1 month[2][5]

Experimental Protocols

General Protocol for Assessing the Purity of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of this compound if degradation is suspected. Method parameters may need to be optimized for your specific HPLC system and column.

1. Objective: To determine the purity of a this compound sample by separating the parent compound from potential degradation products.

2. Materials:

  • This compound sample (both a reference standard and the sample )
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)
  • Trifluoroacetic acid (TFA) or formic acid (FA)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

3. Procedure:

4. Data Analysis:

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues start Start: User Encounters Issue issue_type What is the nature of the issue? start->issue_type color_change Solid or solution has changed color (e.g., yellow/brown) issue_type->color_change Discoloration solubility_problem Difficulty dissolving the compound issue_type->solubility_problem Solubility unexpected_results Inconsistent or unexpected experimental results issue_type->unexpected_results Experimental check_storage Verify storage conditions (temperature, light exposure) color_change->check_storage check_solvent Check solvent quality (anhydrous DMSO?) and dissolution procedure (heating, sonication) solubility_problem->check_solvent assess_purity Assess purity using a suitable analytical method (e.g., HPLC) unexpected_results->assess_purity check_storage->assess_purity check_solvent->assess_purity purity_ok Purity is acceptable assess_purity->purity_ok Yes purity_not_ok Purity is compromised (degradation products detected) assess_purity->purity_not_ok No review_protocol Review experimental protocol for other potential sources of error purity_ok->review_protocol discard_sample Discard the sample and use a fresh, properly stored batch purity_not_ok->discard_sample end_ok Proceed with experiment, continue to monitor stability review_protocol->end_ok end_discard End: New sample required discard_sample->end_discard

Caption: Troubleshooting workflow for common issues with this compound.

PotentialDegradationPathway Potential Degradation Pathways of this compound cluster_main cluster_oxidation Oxidative Degradation cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Degradation start This compound kynurenine 5-Bromo-N-formylkynurenine start->kynurenine Oxidation (e.g., O2, ROS) hydroxy Hydroxylated derivatives start->hydroxy Oxidation oxindole 5-Bromo-oxindolealanine start->oxindole Oxidation radicals Indole ring cleavage products start->radicals UV exposure polymers Higher molecular weight photoproducts start->polymers UV exposure decarboxylation 5-Bromotryptamine (Decarboxylation) start->decarboxylation Heat deamination Indole-3-pyruvic acid derivative (Deamination) start->deamination Heat

Caption: Potential degradation pathways for this compound.

References

How to prevent degradation of 5-Bromo-DL-tryptophan in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 5-Bromo-DL-tryptophan in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by factors similar to those affecting its parent compound, tryptophan. These include:

  • Oxidation: The indole ring of tryptophan and its derivatives is susceptible to oxidation.[1][2] This can be initiated by reactive oxygen species (ROS), exposure to air (oxygen), and the presence of metal ions.

  • Light Exposure (Photodegradation): Exposure to ultraviolet (UV) and even visible light can lead to the degradation of the tryptophan molecule.[3]

  • Extreme pH: Both highly acidic and highly alkaline conditions can promote the degradation of the indole ring.

  • Elevated Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways.

  • Repeated Freeze-Thaw Cycles: These can compromise the stability of the compound in solution.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability of this compound solutions, it is recommended to:

  • Store at low temperatures: For long-term storage (up to 6 months), store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Aliquot solutions: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.

  • Use appropriate solvents: Dimethyl sulfoxide (DMSO) is a common solvent. Ensure the solvent is of high purity and dry, as contaminants can promote degradation.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most effective way to monitor the degradation of this compound is by using a stability-indicating analytical method. Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a UV detector or a mass spectrometer (MS) is the recommended approach.[4][5] These techniques can separate the intact this compound from its degradation products, allowing for accurate quantification of its concentration over time.

Q4: Are there any known stabilizers that can be added to solutions of this compound?

A4: While specific studies on stabilizers for this compound are limited, general strategies to mitigate degradation can be applied. These include the use of antioxidants to prevent oxidative degradation. For tryptophan, N-acetyl-DL-tryptophan has been used as a stabilizer in some formulations. The addition of chelating agents like EDTA can also be beneficial to sequester metal ions that can catalyze oxidation. However, the compatibility of any additive with your specific experimental system must be validated.

Troubleshooting Guides

Issue 1: Discoloration (Yellowing/Browning) of the Solution
  • Possible Cause: Oxidation or photodegradation of the indole ring often leads to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Protect from Light: Immediately ensure that the solution is stored in a light-protected container (amber vial or foil-wrapped).

    • Deoxygenate Solvents: Before preparing the solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Add Antioxidants: Consider adding a compatible antioxidant to the solution. The choice of antioxidant will depend on the downstream application.

    • Check for Contaminants: Ensure the solvent and container are free from metal ion contamination.

Issue 2: Loss of Compound Potency or Inconsistent Experimental Results
  • Possible Cause: Degradation of this compound leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solution has been stored at the correct temperature and protected from light.

    • Avoid Repeated Freeze-Thaw Cycles: Prepare fresh aliquots from a stock solution for each experiment.

    • Perform a Stability Check: Use an analytical method like HPLC to determine the current concentration of this compound in your solution.

    • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from solid material.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a template with hypothetical data to illustrate how such information would be presented. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

ConditionParameterTimepoint 1 (e.g., 0 days)Timepoint 2 (e.g., 7 days)Timepoint 3 (e.g., 30 days)
Temperature
% Remaining (at 4°C, dark)100%99.5%98.0%
% Remaining (at 25°C, dark)100%95.2%88.5%
% Remaining (at 40°C, dark)100%85.1%65.7%
Light Exposure
% Remaining (at 25°C, dark)100%95.2%88.5%
% Remaining (at 25°C, ambient light)100%88.9%72.3%
% Remaining (at 25°C, UV light)100%60.5%35.1%
pH
% Remaining (pH 3, 25°C, dark)100%92.3%81.4%
% Remaining (pH 7, 25°C, dark)100%98.8%96.5%
% Remaining (pH 9, 25°C, dark)100%94.1%85.2%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UPLC system with UV/PDA or MS detector

  • C18 reversed-phase column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a photostability chamber (with UV and visible light) for 24 hours.

    • Control Sample: Keep 1 mL of the stock solution at 4°C in the dark.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples using a developed HPLC or UPLC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify the amount of this compound and separate it from its degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound).

  • Injection Volume: 10 µL.

Visualizations

degradation_pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_ph_degradation pH-Mediated Degradation main This compound kynurenine 5-Bromo-N-formylkynurenine main->kynurenine ROS, O2 hydroxytryptophan Hydroxy-5-bromo-tryptophan main->hydroxytryptophan Hydroxyl Radicals photo_products Various Photoproducts (e.g., ring-opened species) main->photo_products UV/Visible Light acid_products Indole Ring Protonation & Rearrangement Products main->acid_products Strong Acid (H+) base_products Oxidized Indole Derivatives main->base_products Strong Base (OH-)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Apply Stress Conditions prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H2O2) prep->oxidation thermal Thermal (Heat) prep->thermal photo Photostability (Light) prep->photo sampling Sample at Timepoints acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC/UPLC-MS Method sampling->analysis data Quantify Degradation & Identify Degradants analysis->data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Fluorescence Quenching with 5-Bromotryptophan Residues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromotryptophan (5-Br-Trp) as an intrinsic fluorescent probe. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges during your fluorescence quenching experiments.

Frequently Asked Questions (FAQs)

Q1: My fluorescence intensity is much lower than expected. What are the possible causes?

A1: Several factors can lead to lower-than-expected fluorescence intensity when working with 5-bromotryptophan. Here are the most common culprits:

  • Heavy-Atom Effect: The bromine atom in 5-Br-Trp significantly reduces its intrinsic fluorescence quantum yield compared to natural tryptophan due to the heavy-atom effect. This effect enhances intersystem crossing to the non-fluorescent triplet state, thus decreasing fluorescence.[1][2] It is crucial to have realistic expectations for the fluorescence intensity of proteins containing this analog.

  • Quenching by Solvent or Buffer Components: Components in your buffer, such as iodide or cesium ions, can act as collisional quenchers, reducing fluorescence intensity.[1] It is advisable to test the fluorescence of free 5-Br-Trp in your buffer system to identify any quenching effects.

  • Inner Filter Effect: At high concentrations of your protein or other absorbing species in the solution, the excitation light may be attenuated, or the emitted fluorescence may be reabsorbed.[3] This is known as the inner filter effect and can lead to a non-linear relationship between concentration and fluorescence intensity.

  • Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical destruction of the 5-Br-Trp fluorophore, resulting in a gradual decrease in fluorescence intensity over time.[4]

  • Protein Aggregation: Aggregated protein can cause light scattering and may also lead to self-quenching of the 5-Br-Trp residues.

Q2: How can I distinguish between static and dynamic quenching in my experiment?

A2: Distinguishing between static and dynamic quenching is critical for correctly interpreting your data. Here are two common methods:

  • Temperature Dependence:

    • Dynamic (Collisional) Quenching: The rate of dynamic quenching is dependent on diffusion. Therefore, increasing the temperature will increase the diffusion rate of the quencher and lead to more efficient quenching (a higher Stern-Volmer constant, Ksv).[5]

    • Static Quenching: Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher. Increasing the temperature will typically decrease the stability of this complex, leading to less efficient quenching (a lower Ksv).[1]

  • Fluorescence Lifetime Measurements:

    • Dynamic Quenching: In dynamic quenching, the quencher interacts with the fluorophore in its excited state, providing an additional pathway for non-radiative decay. This shortens the measured fluorescence lifetime.

    • Static Quenching: In static quenching, a non-fluorescent ground-state complex is formed. The uncomplexed fluorophores remain unaffected and will exhibit their natural fluorescence lifetime. Therefore, the measured fluorescence lifetime of the sample will not change upon the addition of a static quencher, although the overall intensity will decrease.[6]

Q3: My Stern-Volmer plot is non-linear. What does this mean?

A3: A non-linear Stern-Volmer plot can indicate several phenomena:

  • Combined Static and Dynamic Quenching: If both static and dynamic quenching are occurring simultaneously, the Stern-Volmer plot will show an upward curvature.[5]

  • Sphere of Action Quenching: This is a special case of static quenching where any quencher within a certain volume (the "sphere of action") around the fluorophore quenches with 100% efficiency. This can also lead to an upwardly curving Stern-Volmer plot.[5][7]

  • Fluorophore Heterogeneity: If the 5-Br-Trp residue exists in multiple microenvironments within the protein, some of which are more accessible to the quencher than others, the plot may be non-linear.

  • Inner Filter Effect: As mentioned in Q1, the inner filter effect at high quencher concentrations can lead to an apparent decrease in fluorescence that is not due to quenching, causing the plot to curve downwards.[3]

Q4: What are some common quenchers for 5-bromotryptophan, and what are their typical quenching efficiencies?

A4: While specific quantitative data for 5-bromotryptophan is not as abundant as for tryptophan, we can infer its behavior with common quenchers. Due to the heavy-atom effect, 5-Br-Trp is expected to be more susceptible to quenching than tryptophan.

  • Acrylamide: A neutral quencher that is effective for probing the accessibility of tryptophan residues to the solvent. For tryptophan, the Stern-Volmer constant (Ksv) is typically around 22 M⁻¹.[1][8][9]

  • Iodide (I⁻): A charged quencher that is useful for probing surface-exposed residues. For tryptophan, the Ksv is in the range of 11-15 M⁻¹.[1]

  • Oxygen: A very efficient collisional quencher. The bimolecular quenching constant for tryptophan is near the diffusion-controlled limit.[10]

  • Neighboring Amino Acid Residues: Tyrosine and other aromatic residues in close proximity can quench 5-Br-Trp fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap.[11]

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible fluorescence readings.
Possible Cause Troubleshooting Steps
Instrumental Fluctuations 1. Allow the fluorometer lamp to warm up for at least 30 minutes before taking measurements. 2. Use a reference fluorophore to check for instrument stability over time.
Sample Preparation Errors 1. Ensure accurate and consistent pipetting of all components. 2. Thoroughly mix all solutions before measurement.
Photobleaching 1. Minimize the exposure time of the sample to the excitation light. 2. Use the lowest excitation intensity that provides an adequate signal-to-noise ratio. 3. If possible, use a shutter to block the excitation beam between measurements.
Temperature Fluctuations 1. Use a temperature-controlled cuvette holder to maintain a constant sample temperature.
Issue 2: Observed quenching is very low or non-existent.
Possible Cause Troubleshooting Steps
Inaccessible 5-Br-Trp Residue 1. The 5-Br-Trp may be buried within the protein structure and inaccessible to the quencher. 2. Consider using a smaller, more penetrating quencher. 3. Perform experiments under denaturing conditions to expose the residue and confirm it is fluorescent.
Incorrect Quencher Concentration 1. Verify the concentration of your quencher stock solution. 2. Increase the concentration range of the quencher in your titration experiment.
Quencher Incompatibility 1. Ensure the quencher is soluble and stable in your buffer system. 2. Check for any chemical reactions between the quencher and other buffer components.
Issue 3: Correcting for the Inner Filter Effect.

The inner filter effect (IFE) can be a significant source of error in fluorescence quenching studies, especially when the quencher has significant absorbance at the excitation or emission wavelengths.

Protocol for IFE Correction:

  • Measure the absorbance spectrum of your quencher at the concentrations used in the quenching experiment.

  • Prepare a control sample containing a fluorophore that does not interact with the quencher but has similar fluorescence properties to 5-Br-Trp (N-acetyl-L-tryptophanamide, NATA, is a common choice).

  • Titrate the quencher into the control sample and measure the fluorescence intensity at each concentration.

  • Calculate the correction factor (CF) at each quencher concentration: CF = F₀ / F where F₀ is the fluorescence of the control without the quencher and F is the fluorescence at a given quencher concentration.

  • Apply the correction factor to your experimental data: F_corrected = F_observed * CF

Quantitative Data Summary

The following tables provide a summary of relevant photophysical properties and quenching constants for tryptophan and related compounds. Note that specific values for 5-bromotryptophan are limited in the literature, and the provided data for tryptophan serves as a baseline for comparison.

Table 1: Photophysical Properties of Tryptophan and Analogs

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
Tryptophan~280~3500.12 - 0.20[12][13]2.6 - 3.1[5][14]
5-Bromotryptophan~287~358Likely < 0.1 (due to heavy-atom effect)Likely < 2.6 ns (due to heavy-atom effect)[1][2]
N-acetyl-L-tryptophanamide (NATA)~280~355~0.13~2.8

Table 2: Stern-Volmer Constants (Ksv) for Tryptophan Quenching

QuencherFluorophoreKsv (M⁻¹)Quenching Mechanism
AcrylamideTryptophan21.96[1][9]Dynamic
Iodide (I⁻)Tryptophan~11 - 15[1]Dynamic
SuccinimideTryptophan~5 - 7[1]Dynamic
GenisteinTryptophan2.0 x 10⁴[1]Static

Experimental Protocols

Protocol: Steady-State Fluorescence Quenching Titration

Objective: To determine the Stern-Volmer quenching constant (Ksv) for the interaction of a quencher with a 5-Br-Trp containing protein.

Materials:

  • Fluorometer with temperature control

  • Quartz cuvette

  • Purified 5-Br-Trp containing protein solution of known concentration

  • Concentrated stock solution of the quencher

  • Assay buffer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the 5-Br-Trp protein in the assay buffer to a final volume that fills the cuvette (e.g., 2 mL). The protein concentration should be chosen to give a stable and measurable fluorescence signal (typically in the low micromolar range).

    • Prepare a high-concentration stock solution of the quencher in the same assay buffer.

  • Instrument Setup:

    • Set the excitation wavelength to the absorbance maximum of 5-Br-Trp (around 287 nm).

    • Set the emission wavelength to the fluorescence maximum of 5-Br-Trp (around 358 nm).

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

    • Allow the instrument lamp to warm up for at least 30 minutes.

  • Measurement:

    • Place the cuvette containing the protein solution into the fluorometer and record the initial fluorescence intensity (F₀).

    • Add a small aliquot of the concentrated quencher stock solution to the cuvette. Mix gently but thoroughly by inverting the capped cuvette or by gentle pipetting.

    • Allow the sample to equilibrate for a few minutes.

    • Record the fluorescence intensity (F).

    • Repeat steps 3b-3d to obtain a series of fluorescence measurements at increasing quencher concentrations. Ensure the total volume of added quencher does not exceed 5-10% of the initial sample volume to avoid significant dilution effects.

  • Data Analysis:

    • Correct the fluorescence intensities for dilution if necessary.

    • If the quencher absorbs at the excitation or emission wavelengths, perform a correction for the inner filter effect (see protocol above).

    • Calculate the F₀/F ratio for each quencher concentration.

    • Plot F₀/F versus the quencher concentration [Q].

    • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (Ksv).

Visualizations

Quenching_Mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching Ground State Ground State Excited State Excited State Ground State->Excited State Excitation Excited State->Ground State Fluorescence Quencher Quencher Excited State->Quencher Collision Quencher->Ground State Non-radiative Decay Ground State_S Ground State Non-fluorescent Complex Non-fluorescent Complex Ground State_S->Non-fluorescent Complex Complex Formation Quencher_S Quencher Quencher_S->Non-fluorescent Complex Non-fluorescent Complex->Non-fluorescent Complex Excitation (No Emission)

Caption: Mechanisms of dynamic and static fluorescence quenching.

Troubleshooting_Workflow Start Start Unexpected Quenching Unexpected Quenching Start->Unexpected Quenching Check Inner Filter Effect Check Inner Filter Effect Unexpected Quenching->Check Inner Filter Effect High [Quencher]? Temperature Dependence Study Temperature Dependence Study Unexpected Quenching->Temperature Dependence Study Normal [Quencher] Lifetime Measurement Lifetime Measurement Temperature Dependence Study->Lifetime Measurement Dynamic Quenching Dynamic Quenching Lifetime Measurement->Dynamic Quenching Lifetime Decreases Static Quenching Static Quenching Lifetime Measurement->Static Quenching Lifetime Unchanged Combined Quenching Combined Quenching Lifetime Measurement->Combined Quenching Complex Decay

Caption: A logical workflow for troubleshooting unexpected quenching results.

References

Technical Support Center: Optimizing HPLC Separation of 5-Bromo-DL-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5-Bromo-DL-tryptophan and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating this compound from its analogs?

The primary challenges include achieving adequate resolution between this compound and structurally similar compounds like tryptophan, other halogenated analogs, and potential isomers. Since the target is a racemic (DL) mixture, separating the D and L enantiomers presents a significant hurdle that often requires specialized chiral stationary phases.[1] Common issues include peak tailing, co-elution, and ensuring method robustness.

Q2: Which type of HPLC column is best suited for this separation?

For general separation from non-chiral analogs (e.g., tryptophan), a standard reversed-phase C18 column is a common starting point.[2][3] However, for separating the D and L enantiomers of this compound, a chiral stationary phase (CSP) is mandatory. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers.[4] Cinchona alkaloid-based zwitterionic CSPs have also demonstrated success in separating tryptophan derivatives without prior derivatization.[5]

Q3: How does mobile phase pH affect the separation?

Mobile phase pH is a critical parameter, as it dictates the ionization state of the tryptophan molecule's amino and carboxylic acid groups.[6][7] For optimal peak shape and retention on a reversed-phase column, the pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[8] This ensures the analyte exists in a single, stable ionic form, preventing peak splitting or broadening. For tryptophan and its analogs, acidic mobile phases containing modifiers like formic acid or trifluoroacetic acid are frequently used to suppress the ionization of silanol groups on the column packing and ensure good peak shape.[3][9]

Q4: Can I use gradient elution to improve separation?

Yes, gradient elution is highly recommended, especially for complex samples containing multiple analogs with different polarities.[10] A gradient, which involves changing the mobile phase composition over time (e.g., by increasing the percentage of organic solvent), can sharpen peaks, reduce analysis time, and improve resolution between closely eluting compounds.[6][11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Resolution Between Analogs

Q: My chromatogram shows overlapping peaks for this compound and what I suspect is tryptophan. How can I improve the separation?

A: Achieving baseline separation requires optimizing several factors. Follow this logical workflow:

G cluster_workflow Troubleshooting: Poor Resolution start Poor Resolution Observed opt_mobile Optimize Mobile Phase (Gradient/pH) start->opt_mobile opt_column Change Column/ Stationary Phase opt_mobile->opt_column If no improvement res_ok Resolution Achieved opt_mobile->res_ok If successful opt_flow Adjust Flow Rate opt_column->opt_flow If no improvement opt_column->res_ok If successful opt_flow->res_ok If successful G cluster_tailing Diagnosing Peak Tailing tailing Peak Tailing Observed All Peaks Tail Only Basic Analyte Peaks Tail solution1 Check for column void or partially blocked frit. Consider column replacement. tailing:f0->solution1 Cause: Physical Issue solution2 Secondary interactions with silanols. - Lower mobile phase pH (e.g., add 0.1% formic acid). - Use a well-endcapped column. tailing:f1->solution2 Cause: Chemical Interaction solution3 Investigate for mass overload. Dilute sample and reinject. tailing->solution3 Possible Cause (Any Peak)

References

Purification strategies for removing impurities from synthetic 5-Bromo-DL-tryptophan.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthetic 5-Bromo-DL-tryptophan. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound?

A1: Impurities in synthetic this compound largely depend on the synthetic route employed. A common method is the Fischer indole synthesis using 4-bromophenylhydrazine and a suitable keto-acid, followed by further steps to introduce the amino acid side chain.[1] Based on this and similar synthetic strategies, potential impurities include:

  • Unreacted Starting Materials: 4-bromophenylhydrazine, 5-bromoindole, and reagents from the side-chain addition like diethyl acetamidomalonate.[1]

  • Isomeric Impurities: Small amounts of other positional isomers of bromo-tryptophan (e.g., 4-bromo, 6-bromo, 7-bromo-DL-tryptophan) may form depending on the specificity of the bromination or indole formation steps.

  • Over-brominated Species: Di-brominated tryptophan species can arise if the bromination conditions are not carefully controlled.

  • Solvent Adducts and Residual Solvents: Solvents used in the synthesis and purification (e.g., ethanol, isopropanol, acetic acid) may be present in the final product.

  • Degradation Products: Tryptophan and its derivatives can be sensitive to strong acidic conditions and oxidation, leading to various degradation byproducts.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound has not been extensively reported across a wide range of solvents. However, based on the behavior of tryptophan and its derivatives, a general solubility profile can be inferred. It is expected to have low solubility in water and non-polar organic solvents, with increased solubility in polar aprotic solvents and aqueous acidic or basic solutions.

Solubility Data for L-Tryptophan in Various Solvents (for reference) [2]

SolventMolar Fraction Solubility (x10^4) at 298.15 K (25°C)
Water5.76
Methanol0.43
Ethanol0.19
Isopropanol0.09
n-Butanol0.05
Acetonitrile0.02
Ethyl Acetate0.01
Acetone0.12

Note: The bromo-substituent will alter the polarity and may slightly change the solubility profile compared to unsubstituted L-tryptophan.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are commonly used to assess the purity of this compound:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the number of components in a sample. A typical mobile phase would be a mixture of a polar organic solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexane or dichloromethane), often with a small amount of acetic acid or ammonia to improve spot shape.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for obtaining quantitative purity data. A C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, provides good separation of tryptophan derivatives from impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify unknown impurities when coupled with a separation technique like LC-MS.

Purification Workflow

The general workflow for purifying synthetic this compound involves an initial workup followed by one or more purification techniques.

Purification Workflow General Purification Workflow for this compound crude Crude Synthetic Product workup Aqueous Workup (e.g., acid/base extraction) crude->workup recrystallization Recrystallization workup->recrystallization Primary Purification chromatography Column Chromatography workup->chromatography Alternative Primary Purification recrystallization->chromatography If impurities persist drying Drying under Vacuum recrystallization->drying chromatography->drying analysis Purity Analysis (HPLC, NMR, MS) drying->analysis pure_product Pure this compound analysis->pure_product Purity ≥ 98% Troubleshooting_Purification Troubleshooting Common Purification Issues start Purification Attempt check_purity Analyze Purity (TLC/HPLC) start->check_purity impure Product is Impure check_purity->impure Multiple Spots/Peaks pure Product is Pure check_purity->pure Single Spot/Peak recrystallization_issue Recrystallization Issue? impure->recrystallization_issue Used Recrystallization chromatography_issue Chromatography Issue? impure->chromatography_issue Used Chromatography oiling_out Product Oiling Out? recrystallization_issue->oiling_out Yes low_yield Low Yield? recrystallization_issue->low_yield No solution_oil Switch to Chromatography oiling_out->solution_oil solution_yield Adjust Solvent System / Reduce Solvent Volume low_yield->solution_yield solution_oil->start solution_yield->start poor_separation Poor Separation? chromatography_issue->poor_separation Yes solution_separation Optimize Gradient / Change Stationary Phase poor_separation->solution_separation solution_separation->start

References

Identifying common side products in 5-Bromo-DL-tryptophan synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Bromo-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Frequently Asked Questions (FAQs):

Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors throughout the multi-step synthesis. Key areas to investigate include:

  • Incomplete Fischer Indole Synthesis: The initial formation of the 5-bromoindole ring system is crucial. Sub-optimal conditions, such as improper acid concentration or temperature, can hinder this cyclization.

  • Side Reactions During Bromination: The bromination step is susceptible to the formation of multiple side products, which directly consumes starting material and complicates purification.

  • Poor Alkylation Efficiency: The alkylation of diethyl acetamidomalonate with the bromomethylindole intermediate can be inefficient if the base is not strong enough or if steric hindrance is an issue.

  • Losses During Purification: Each purification step, such as recrystallization or chromatography, can lead to product loss. Ensure that the chosen solvent systems are optimal for your product's solubility and the separation of impurities.

Q2: I am observing multiple spots on my TLC plate after the bromination step. What are these likely to be?

A2: The presence of multiple spots after bromination is a common issue and likely indicates the formation of several side products. These can include:

  • Over-brominated products: Dibromo- and other polybrominated tryptophan derivatives can form, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

  • Isomeric products: Bromination can sometimes occur at other positions on the indole ring, leading to isomers such as 6-bromo- or 7-bromo-DL-tryptophan.

  • Oxidized byproducts: The indole ring is susceptible to oxidation, which can lead to the formation of oxindole derivatives. The presence of water can also contribute to the formation of bromohydrins and α-bromoketones when using reagents like N-Bromosuccinimide (NBS).

Q3: During the final hydrolysis and decarboxylation step, my reaction mixture is turning dark, and I'm getting a lot of tar-like material. What's happening and how can I prevent it?

A3: The formation of tar and dark coloration during the final step is often due to decomposition of the indole ring under harsh acidic or basic conditions and elevated temperatures. To mitigate this:

  • Use Milder Conditions: If possible, opt for milder hydrolysis conditions. For example, using a weaker acid or base and extending the reaction time at a lower temperature can be beneficial.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of the electron-rich indole nucleus.

  • Careful Temperature Control: Avoid excessively high temperatures during the decarboxylation step. Monitor the reaction closely and heat just enough to drive the reaction to completion.

Troubleshooting Common Side Products:

Side Product Potential Cause Troubleshooting Steps
Dibromo- and Polybrominated Tryptophan Excess brominating agent (e.g., NBS), prolonged reaction time.Carefully control the stoichiometry of the brominating agent. Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed.
Isomeric Bromo-Tryptophans (e.g., 6- or 7-bromo) Lack of regioselectivity in the bromination step.The choice of brominating agent and solvent can influence regioselectivity. Using a milder brominating agent or a non-polar solvent may improve selectivity for the 5-position.
Oxindole Derivatives Oxidation of the indole ring, presence of water.Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere can also minimize oxidation.
Unreacted Intermediates Incomplete reaction in any of the steps.Monitor each reaction step to completion using TLC or another appropriate analytical technique before proceeding to the next step. Ensure reagents are pure and active.
Bis(indolyl) Derivatives Side reactions of the indole nucleus, particularly under acidic conditions.Optimize the reaction conditions, such as acid concentration and temperature, to favor the desired intramolecular cyclization or substitution over intermolecular side reactions.

Experimental Protocols

A common synthetic route to this compound involves a multi-step process. Below is a detailed methodology for a key part of this synthesis.

Synthesis of 1-Benzenesulfonyl-5-bromo-3-bromomethylindole from 5-Bromo-3-methylindole

This procedure outlines the bromination of the methyl group at the 3-position of the protected 5-bromoindole, a crucial intermediate for the subsequent alkylation step.

Materials:

  • 1-Benzenesulfonyl-5-bromo-3-methylindole

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (anhydrous)

Procedure:

  • A mixture of 1-benzenesulfonyl-5-bromo-3-methylindole, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of benzoyl peroxide in anhydrous carbon tetrachloride is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude 1-benzenesulfonyl-5-bromo-3-bromomethylindole.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Fischer_Indole Review Fischer Indole Synthesis Conditions Start->Check_Fischer_Indole Check_Bromination Analyze Bromination Step for Side Products Start->Check_Bromination Check_Alkylation Evaluate Alkylation Efficiency Start->Check_Alkylation Check_Purification Assess Purification Losses Start->Check_Purification Sub_Fischer Incomplete Cyclization? Check_Fischer_Indole->Sub_Fischer Sub_Bromination Multiple Spots on TLC? Check_Bromination->Sub_Bromination Sub_Alkylation Incomplete Conversion? Check_Alkylation->Sub_Alkylation Sub_Purification Product Loss in Filtrate? Check_Purification->Sub_Purification Fischer_Sol Optimize Acid Catalyst and Temperature Sub_Fischer->Fischer_Sol Yes Bromination_Sol Control Stoichiometry and Monitor Reaction Sub_Bromination->Bromination_Sol Yes Alkylation_Sol Use Stronger Base and Anhydrous Conditions Sub_Alkylation->Alkylation_Sol Yes Purification_Sol Optimize Recrystallization Solvent System Sub_Purification->Purification_Sol Yes

Caption: Troubleshooting workflow for low yield.

Signaling Pathway of Side Product Formation during Bromination

Bromination_Side_Products Indole 5-Bromoindole Derivative Desired_Product This compound (Desired Product) Indole->Desired_Product Controlled Bromination Dibromo Dibromo-tryptophan Indole->Dibromo Excess NBS Isomers 6- or 7-Bromo Isomers Indole->Isomers Poor Regioselectivity Oxindole Oxindole Byproducts Indole->Oxindole Oxidation / H2O NBS NBS NBS->Indole

Caption: Common side products in bromination.

Best practices for handling 5-Bromo-DL-tryptophan in the lab.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Bromo-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) for handling this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic derivative of the essential amino acid DL-tryptophan. It is characterized by the substitution of a hydrogen atom with a bromine atom at the 5th position of the indole ring. This modification makes it a valuable tool in various biochemical and pharmaceutical research applications, including its use as an intermediate in the synthesis of more complex molecules and for studying protein structure and function.

Q2: What are the primary applications of this compound in the lab?

This compound is utilized in several research areas:

  • Protein Engineering and Structural Biology: It can be incorporated into proteins in place of tryptophan. The bromine atom serves as a heavy-atom probe for X-ray crystallography and as a useful nucleus for nuclear magnetic resonance (NMR) studies.

  • Biochemical Research: It is used in studies investigating the serotonin pathway to understand mood regulation and explore potential treatments for neurological disorders like depression and anxiety.[1]

  • Pharmaceutical Development: This compound acts as a building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions.[1]

Q3: What are the basic physical and chemical properties of this compound?

PropertyValueReference
Molecular Formula C₁₁H₁₁BrN₂O₂[2]
Molecular Weight 283.12 g/mol [2]
Appearance Off-white to light beige fine crystalline powder[2]
Melting Point 264 °C (decomposes)[2]

Q4: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept in a tightly sealed container in a dry and well-ventilated place, typically in a freezer at -20°C. Stock solutions, once prepared, should be stored at -80°C for up to 6 months or at -20°C for up to one month.[3] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Problem: The this compound powder is not fully dissolving in the chosen solvent.

Possible Causes & Solutions:

CauseSolution
Incorrect Solvent This compound has limited solubility in aqueous buffers at neutral pH. Dimethyl sulfoxide (DMSO) is a commonly used solvent.
Insufficient Solubilization Technique For dissolving in DMSO, gentle warming to 60°C and ultrasonication can aid in dissolution to achieve a concentration of at least 1 mg/mL.[3] When preparing aqueous solutions, adjusting the pH to be more acidic or basic can improve solubility; however, this may affect your experimental conditions.
Hygroscopic Nature of DMSO DMSO can absorb moisture from the air, which can negatively impact the solubility of the compound. Always use freshly opened, anhydrous DMSO for preparing stock solutions.[3]
Issue 2: Precipitation of this compound in Cell Culture Media

Problem: A precipitate forms after adding the this compound stock solution to the cell culture medium.

Possible Causes & Solutions:

CauseSolution
High Final Concentration of DMSO The final concentration of DMSO in the cell culture medium should typically not exceed 0.5-1% to avoid solvent-induced precipitation and cytotoxicity. Prepare a more concentrated stock solution if possible, so a smaller volume is needed.
Saturation of the Compound in Media The concentration of this compound may be too high for the aqueous environment of the cell culture media, leading to precipitation over time. Determine the optimal, non-precipitating concentration through a dose-response experiment.
Interaction with Media Components Components of the cell culture media, such as salts or proteins, may interact with the compound, causing it to precipitate. When diluting the stock solution, add it to the media dropwise while gently swirling the flask to ensure rapid and even distribution.
Issue 3: Unexpected Cytotoxicity in Cell-Based Assays

Problem: The addition of this compound to cell cultures results in a higher-than-expected level of cell death.

Possible Causes & Solutions:

CauseSolution
Inherent Toxicity at High Concentrations Like many compounds, this compound can be toxic to cells at high concentrations. It is crucial to perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic working concentration for your specific cell line.
Solvent Toxicity As mentioned, high concentrations of DMSO are toxic to most cell lines. Ensure the final concentration of DMSO is kept to a minimum, and always include a vehicle control (media with the same concentration of DMSO but without the compound) in your experiments.
Degradation of the Compound Tryptophan and its analogs can degrade over time, especially when exposed to light and elevated temperatures, potentially forming toxic byproducts.[5] Use freshly prepared solutions whenever possible and protect them from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block

  • Sonicator

Procedure:

  • Weigh out 2.83 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to initially mix the powder and solvent.

  • Gently warm the solution to 60°C in a water bath or on a heat block for 5-10 minutes.

  • Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Incorporation of this compound into a Recombinant Protein in E. coli

This protocol is adapted for a tryptophan-auxotrophic E. coli strain (a strain that cannot synthesize its own tryptophan).

Materials:

  • Tryptophan-auxotrophic E. coli strain (e.g., RF12) transformed with the expression plasmid for the protein of interest.

  • Minimal media (M9) supplemented with all necessary amino acids except tryptophan.

  • L-Tryptophan

  • This compound

  • IPTG (or another appropriate inducer)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Initial Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium and grow overnight at 37°C with shaking.

  • Adaptation to Minimal Media: The next day, inoculate a larger volume of M9 minimal media supplemented with all amino acids including a low concentration of L-Tryptophan (e.g., 20 µg/mL) with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.6-0.8.

  • Induction and Analog Incorporation:

    • Harvest the cells by centrifugation at 4000 x g for 10 minutes.

    • Wash the cell pellet once with M9 minimal media containing no tryptophan to remove any residual L-Tryptophan.

    • Resuspend the cell pellet in fresh M9 minimal media supplemented with all amino acids except tryptophan. Add this compound to the desired final concentration (e.g., 50-100 µg/mL).

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Protein Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) with shaking for 16-24 hours to allow for protein expression and incorporation of the analog.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until protein purification.

Visualizations

experimental_workflow_stock_solution cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Final Steps weigh Weigh 5-Bromo-DL- tryptophan Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex warm Warm to 60°C vortex->warm sonicate Sonicate warm->sonicate filter Sterile Filter (0.22 µm) sonicate->filter aliquot Aliquot filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

experimental_workflow_protein_incorporation start Inoculate Starter Culture (LB Medium) grow_starter Overnight Growth (37°C) start->grow_starter inoculate_m9 Inoculate M9 + Trp grow_starter->inoculate_m9 grow_m9 Grow to OD600 0.6-0.8 inoculate_m9->grow_m9 harvest_wash Harvest and Wash Cells (Remove Trp) grow_m9->harvest_wash resuspend Resuspend in M9 + this compound harvest_wash->resuspend induce Induce with IPTG resuspend->induce express Express Protein (18-25°C, 16-24h) induce->express harvest_final Harvest Final Cell Pellet express->harvest_final

Caption: Workflow for incorporating this compound into a protein.

serotonin_pathway cluster_synthesis Serotonin Synthesis Pathway Trp L-Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-limiting step) Trp->TPH Substrate BrTrp This compound (Investigational Analog) BrTrp->TPH Potential Substrate/ Inhibitor HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP Product AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC Substrate Serotonin Serotonin (5-HT) AADC->Serotonin Product

Caption: Potential interaction of this compound with the serotonin synthesis pathway.

References

Technical Support Center: Enhancing Enzymatic Reactions with 5-Bromotryptophan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing enzymatic reactions involving 5-bromotryptophan. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and kinetic data to facilitate the efficient synthesis and incorporation of this valuable amino acid analog.

Troubleshooting Guide

Enzymatic reactions with 5-bromotryptophan can present unique challenges. This guide addresses common issues in a question-and-answer format to help you navigate your experiments effectively.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: Temperature, pH, or buffer composition may not be ideal for the enzyme or the specific substrates. 3. Substrate Limitation: The concentration of L-serine or 5-bromoindole may be too low. 4. Poor Solubility of 5-Bromoindole: 5-bromoindole has limited solubility in aqueous buffers, which can limit its availability for the reaction.1. Verify Enzyme Activity: Test the enzyme with its native substrate (indole) to confirm activity. Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. 2. Optimize Reaction Conditions: Perform small-scale optimization experiments to determine the optimal pH (typically 7.5-8.5) and temperature (often elevated for thermostable enzymes like those from Pyrococcus furiosus). Ensure the correct buffer and any necessary cofactors (e.g., pyridoxal 5'-phosphate - PLP) are present at the correct concentrations. 3. Increase Substrate Concentration: Titrate the concentrations of L-serine and 5-bromoindole to find the optimal ratio and concentration. Be mindful of potential substrate inhibition at very high concentrations. 4. Improve 5-Bromoindole Solubility: Prepare a stock solution of 5-bromoindole in an organic solvent like DMSO and add it to the reaction mixture, ensuring the final solvent concentration does not inhibit the enzyme (typically <5% v/v).
Reaction Stalls or Proceeds Slowly 1. Substrate Inhibition: High concentrations of 5-bromoindole or L-serine can inhibit some enzymes. 2. Product Inhibition: Accumulation of 5-bromotryptophan may inhibit the enzyme. 3. Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods.1. Optimize Substrate Concentrations: Perform kinetic analysis to determine if substrate inhibition is occurring. If so, maintain a lower, non-inhibitory concentration of the substrate, potentially through fed-batch addition. 2. Consider In Situ Product Removal: If feasible, explore methods to remove the product as it is formed to prevent feedback inhibition. 3. Use a More Stable Enzyme: Consider using a thermostable tryptophan synthase or an engineered variant with improved stability. Alternatively, run the reaction for a shorter duration or add fresh enzyme partway through the reaction.
Formation of Undesired Byproducts 1. Side Reactions: The enzyme may catalyze alternative reactions, or the substrates/products may be unstable under the reaction conditions. 2. Contamination: The enzyme preparation or reagents may be contaminated.1. Optimize Reaction Conditions: Adjusting pH and temperature can sometimes minimize side reactions. Ensure that the substrates are of high purity. 2. Use Purified Components: Use highly purified enzyme and reagents to avoid unwanted reactions from contaminants.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is best suited for the synthesis of 5-bromotryptophan?

A1: Tryptophan synthase, particularly the β-subunit (TrpB), is the enzyme of choice for synthesizing 5-bromotryptophan from 5-bromoindole and L-serine.[1] While wild-type tryptophan synthases can accept 5-bromoindole as a substrate, their efficiency may be limited.[2] Engineered variants, often developed through directed evolution, have shown significantly improved activity and yields for halogenated indoles.[2][3] Enzymes from thermophilic organisms like Pyrococcus furiosus are often preferred due to their higher stability.[2]

Q2: What are the typical kinetic parameters for tryptophan synthase with 5-bromoindole?

Q3: How does the bromine substituent on the indole ring affect the enzymatic reaction?

A3: The electron-withdrawing nature and steric bulk of the bromine atom at the 5-position of the indole ring can influence the reaction in several ways. It can affect the nucleophilicity of the indole, potentially slowing down the reaction rate compared to unsubstituted indole.[4] It may also alter the binding affinity of the substrate for the enzyme's active site. However, studies have shown that tryptophan synthase is quite promiscuous and can accommodate various substitutions on the indole ring.[1]

Q4: What is a suitable buffer for enzymatic reactions with 5-bromotryptophan?

A4: A common buffer system for tryptophan synthase reactions is a potassium phosphate or Tris-HCl buffer at a pH between 7.5 and 8.5.[3] The buffer should also contain the essential cofactor pyridoxal 5'-phosphate (PLP) at a concentration of approximately 50 µM. For thermostable enzymes, the reaction temperature can be elevated, for instance, to 40°C.[3]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by tracking the consumption of substrates (5-bromoindole, L-serine) or the formation of the product (5-bromotryptophan). High-performance liquid chromatography (HPLC) is a common and effective method for separating and quantifying these compounds.

Data Presentation

Table 1: Kinetic Parameters of Tryptophan Synthase Mutants for L-Tryptophan Synthesis

This table presents kinetic data for an engineered E. coli tryptophan synthase mutant (G395S/A191T) compared to the parent enzyme for the synthesis of L-tryptophan. This data can serve as a reference point for understanding the potential impact of mutations on enzyme efficiency.

EnzymeKm (mM)kcat/Km (mM-1s-1)Relative Catalytic Efficiency
Parent Tryptophan Synthase--1
G395S/A191T Mutant0.215.384.8x higher than parent
Data from a study on L-tryptophan synthesis, which can be indicative of improvements possible for 5-bromotryptophan synthesis through directed evolution.[2][3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 5-Bromotryptophan using Tryptophan Synthase β-Subunit

This protocol provides a general method for the enzymatic synthesis of 5-bromotryptophan. Optimization of substrate concentrations, enzyme concentration, and reaction time may be necessary for specific enzyme variants and experimental goals.

Materials:

  • Engineered Tryptophan Synthase β-subunit (e.g., from P. furiosus or E. coli)

  • 5-bromoindole

  • L-serine

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., microcentrifuge tube or small flask)

  • Incubator/shaker

Procedure:

  • Prepare a 5-bromoindole stock solution: Dissolve 5-bromoindole in DMSO to a concentration of 100 mM.

  • Prepare the reaction mixture: In a reaction vessel, combine the following components to the indicated final concentrations:

    • Potassium phosphate buffer (100 mM, pH 8.0)

    • L-serine (50 mM)[3]

    • Pyridoxal 5'-phosphate (PLP) (50 µM)

    • Engineered Tryptophan Synthase β-subunit (concentration to be optimized, e.g., 0.1-1 mg/mL)

  • Initiate the reaction: Add the 5-bromoindole stock solution to the reaction mixture to a final concentration of 5-10 mM. Ensure the final DMSO concentration is below 5% (v/v).

  • Incubate the reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C for an E. coli mutant[3]) with gentle agitation for a specified time (e.g., 12-24 hours).[3]

  • Monitor the reaction: Periodically take aliquots from the reaction mixture and analyze them by HPLC to determine the conversion of 5-bromoindole to 5-bromotryptophan.

  • Terminate the reaction and purify the product: Once the reaction has reached the desired conversion, it can be stopped by adding a quenching agent (e.g., acid) or by heat inactivation if the enzyme is not thermostable. The product, 5-bromotryptophan, can then be purified using standard chromatographic techniques.

Visualizations

Diagram 1: Enzymatic Synthesis of 5-Bromotryptophan Workflow

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Buffer Prepare Buffer (100 mM KPi, pH 8.0) Mix Combine Reactants Buffer->Mix Substrates Prepare Substrates (L-Serine, 5-Bromoindole in DMSO) Substrates->Mix Enzyme Prepare Enzyme Solution (TrpB, PLP) Enzyme->Mix Incubate Incubate at Optimal Temperature (e.g., 40°C) Mix->Incubate Monitor Monitor Progress (HPLC) Incubate->Monitor Purify Purify Product (5-Bromotryptophan) Monitor->Purify

Caption: Workflow for the enzymatic synthesis of 5-bromotryptophan.

Diagram 2: Troubleshooting Logic for Low Product Yield

Troubleshooting_Low_Yield Start Low/No Product Yield Enzyme_Check Is the enzyme active? Start->Enzyme_Check Conditions_Check Are reaction conditions optimal? Enzyme_Check->Conditions_Check Yes Solution_Enzyme Verify enzyme activity with native substrate. Enzyme_Check->Solution_Enzyme No Substrate_Check Is substrate concentration adequate? Conditions_Check->Substrate_Check Yes Solution_Conditions Optimize pH, temperature, and buffer components. Conditions_Check->Solution_Conditions No Solubility_Check Is 5-bromoindole soluble? Substrate_Check->Solubility_Check Yes Solution_Substrate Increase L-serine and 5-bromoindole concentrations. Substrate_Check->Solution_Substrate No Solution_Solubility Use DMSO for 5-bromoindole stock solution. Solubility_Check->Solution_Solubility No End Improved Yield Solubility_Check->End Yes Solution_Enzyme->Enzyme_Check Solution_Conditions->Conditions_Check Solution_Substrate->Substrate_Check Solution_Solubility->Solubility_Check

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Incorporation of 5-Bromo-DL-tryptophan in E. coli Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incorporation of 5-Bromo-DL-tryptophan into proteins using E. coli expression systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein expression?

A1: this compound (5-Br-Trp) is a synthetic analog of the natural amino acid tryptophan. It is incorporated into proteins to introduce unique properties, such as altered fluorescence, increased mass for crystallographic phasing, or to serve as a reactive handle for further chemical modifications. The bromine atom provides a heavy atom for X-ray crystallography and can alter the electronic properties of the indole ring.

Q2: What are the primary challenges associated with incorporating this compound in E. coli?

A2: The main challenges include low incorporation efficiency, potential toxicity to the E. coli host, and the metabolic burden placed on the cells, which can lead to reduced cell growth and lower protein yields.[1] Additionally, ensuring the fidelity of incorporation at the desired position is crucial.

Q3: What expression system is typically used for incorporating this compound?

A3: The most common method is the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system is designed to specifically recognize this compound and incorporate it in response to a unique codon, often an amber stop codon (UAG), that has been introduced at the desired site in the gene of interest.

Q4: Can this compound be toxic to E. coli?

A4: Yes, like many unnatural amino acids, this compound can exhibit toxicity, leading to decreased cell viability and lower protein yields.[2][3][4][5] The expression of genes that are toxic to E. coli can interfere with cell survival and growth, dramatically decreasing expression capabilities.[2] Strategies to mitigate toxicity include tightly regulating the expression of the target protein, using lower concentrations of the analog, and optimizing growth conditions.

Q5: How can I verify the successful incorporation of this compound into my target protein?

A5: Successful incorporation can be confirmed using techniques such as mass spectrometry, which will show a mass shift corresponding to the bromine atom. Other methods include amino acid analysis and X-ray crystallography, which can directly visualize the incorporated brominated tryptophan.

Troubleshooting Guides

Problem 1: Low or No Yield of the Target Protein

Possible Causes & Troubleshooting Steps:

  • Toxicity of this compound:

    • Solution: Lower the concentration of this compound in the growth media.

    • Solution: Use a tightly regulated promoter system (e.g., pBAD or pET with a pLysS or pLysE host strain) to minimize basal expression of the target protein.[2]

    • Solution: Induce protein expression at a lower temperature (e.g., 16-25°C) for a longer period (e.g., 12-16 hours).[6]

  • Poor Incorporation Efficiency:

    • Solution: Optimize the concentration of the orthogonal aminoacyl-tRNA synthetase and tRNA. Ensure the expression levels of these components are sufficient.

    • Solution: Verify the fidelity of the synthetase for this compound. A synthetase with low activity will result in poor incorporation.

  • Metabolic Burden:

    • Solution: Optimize the culture media to support high-density growth.[7][8]

    • Solution: Consider using a strain engineered to handle the stress of recombinant protein overproduction.[1]

    • Solution: Reduce the induction level (e.g., lower IPTG concentration) to decrease the rate of protein synthesis.[6]

Problem 2: High Truncation of the Target Protein

Possible Causes & Troubleshooting Steps:

  • Inefficient Amber Codon Suppression:

    • Solution: Increase the copy number of the suppressor tRNA plasmid.

    • Solution: Use a host strain with a reduced level of release factor 1 (RF1), which competes with the suppressor tRNA at the amber stop codon.

  • Depletion of this compound:

    • Solution: Ensure a sufficient and continuous supply of this compound throughout the induction phase. Consider fed-batch strategies for long induction periods.

Problem 3: Wild-type Tryptophan Incorporation at the Target Site

Possible Causes & Troubleshooting Steps:

  • Leaky Suppression by Endogenous tRNAs:

    • Solution: This is generally rare with a well-designed orthogonal system. However, if suspected, confirm the purity and specificity of your orthogonal tRNA.

  • Contamination of Media with Tryptophan:

    • Solution: Use minimal media with a defined composition to avoid any contaminating tryptophan. Ensure all media components are tryptophan-free.

Data Presentation

Table 1: Troubleshooting Guide Summary with Key Parameters

ProblemPossible CauseKey Parameter to OptimizeRecommended Range/Action
Low/No Protein Yield Toxicity of 5-Br-TrpConcentration of 5-Br-TrpStart with 1 mM and titrate down to 0.1 mM
Induction Temperature16-25°C
Inducer Concentration (e.g., IPTG)0.1 - 0.5 mM
Poor IncorporationOrthogonal Synthetase/tRNA LevelsUse a higher copy number plasmid for the tRNA
Metabolic BurdenMedia CompositionUse rich media (e.g., TB or 2xYT) for higher cell density
High Protein Truncation Inefficient SuppressionSuppressor tRNA LevelsIncrease plasmid copy number or use stronger promoter
Host StrainUse a strain with reduced RF1 activity
Wild-type Trp Incorporation Media ContaminationMedia CompositionUse defined minimal media (e.g., M9)

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for Optimizing this compound Incorporation
  • Transform your E. coli expression host with the plasmid containing your gene of interest (with an amber codon at the desired position) and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Inoculate 50 mL of minimal medium (e.g., M9) supplemented with 0.4% glucose, necessary amino acids (except tryptophan), and antibiotics with the overnight culture to an OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Split the culture into smaller, equal volumes (e.g., 5 x 10 mL).

  • To each sub-culture, add this compound to a final concentration of 1 mM.

  • Induce protein expression with an appropriate inducer (e.g., IPTG at a final concentration of 0.5 mM).

  • Incubate the cultures under different conditions to be tested (e.g., different temperatures: 18°C, 25°C, 30°C).

  • Harvest the cells by centrifugation after a set induction time (e.g., 16 hours for 18°C, 6 hours for 25°C, 4 hours for 30°C).

  • Analyze the cell pellets by SDS-PAGE and Western blot to assess protein expression levels.

Protocol 2: High-Density Culture for Maximizing Protein Yield

This protocol is adapted from high-yield protein production methods.[7][8]

  • Inoculate a 10 mL starter culture in a rich medium (e.g., Terrific Broth) and grow overnight.

  • Inoculate 1 L of auto-induction medium (containing glucose, lactose, and other necessary components for high-density growth) with the starter culture.

  • Add this compound to a final concentration of 1 mM.

  • Grow the culture at 30°C for approximately 24 hours. The auto-induction medium will allow the cells to grow to a high density before protein expression is automatically induced by the depletion of glucose and the metabolism of lactose.

  • Harvest the cells by centrifugation and store the pellet at -80°C.

Visualizations

TroubleshootingWorkflow start Start: Poor 5-Br-Trp Incorporation low_yield Low Protein Yield? start->low_yield check_toxicity Assess 5-Br-Trp Toxicity low_yield->check_toxicity Yes high_truncation High Protein Truncation? low_yield->high_truncation No optimize_induction Optimize Induction Conditions (Temp, Inducer Conc.) check_toxicity->optimize_induction check_incorporation_machinery Verify Orthogonal System (Synthetase/tRNA levels) optimize_induction->check_incorporation_machinery improve_media Enhance Media Richness check_incorporation_machinery->improve_media end Successful Incorporation improve_media->end increase_suppression Increase Suppressor tRNA (Higher copy plasmid) high_truncation->increase_suppression Yes wt_incorporation Wild-type Trp Incorporation? high_truncation->wt_incorporation No use_rf1_deficient_strain Use RF1 Deficient Strain increase_suppression->use_rf1_deficient_strain use_rf1_deficient_strain->end check_media_purity Use Defined Minimal Media wt_incorporation->check_media_purity Yes wt_incorporation->end No check_media_purity->end

Caption: Troubleshooting workflow for poor 5-Br-Trp incorporation.

MetabolicBurden overexpression Overexpression of 5-Br-Trp Protein resource_depletion Resource Depletion overexpression->resource_depletion stress_response Cellular Stress Response overexpression->stress_response amino_acids Amino Acids (incl. 5-Br-Trp) resource_depletion->amino_acids energy Energy (ATP, GTP) resource_depletion->energy consequences Consequences resource_depletion->consequences misfolded_proteins Misfolded Protein Aggregation stress_response->misfolded_proteins stress_response->consequences reduced_growth Reduced Cell Growth consequences->reduced_growth decreased_yield Decreased Protein Yield consequences->decreased_yield

Caption: The concept of metabolic burden in E. coli.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-DL-tryptophan and 5-Fluoro-DL-tryptophan for ¹⁹F NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of protein structural biology and drug development, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool. Its utility stems from the high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine in most biological systems, providing a clear background for analysis.[1][2] The incorporation of fluorinated amino acid analogs, such as 5-Fluorotryptophan (5-FW), serves as a precise probe to study protein conformation, dynamics, and interactions.[3][4] While 5-FW is a common choice, other halogenated analogs like 5-Bromotryptophan (5-BrW) also present unique properties for such studies. This guide provides an objective comparison of 5-Bromo-DL-tryptophan and 5-Fluoro-DL-tryptophan for ¹⁹F NMR applications, supported by experimental data and protocols.

Quantitative Data Comparison

The selection of a halogenated tryptophan analog for ¹⁹F NMR studies hinges on its specific spectroscopic properties and its potential impact on the protein system. The following table summarizes the key quantitative differences between 5-Fluorotryptophan and 5-Bromotryptophan.

Property5-Fluoro-DL-tryptophan (5-FW)This compound (5-BrW)Significance in ¹⁹F NMR
¹⁹F Chemical Shift Range Broad and highly sensitive to local environment (~-30 to -60 ppm relative to TFA)[5]Not directly applicable as it lacks a ¹⁹F nucleus.5-FW provides a sensitive reporter for changes in protein conformation and binding events.[2]
Van der Waals Radius Fluorine: 1.47 ÅBromine: 1.85 ÅThe larger size of bromine may introduce more significant structural perturbations compared to fluorine.
Electronegativity (Pauling Scale) Fluorine: 3.98Bromine: 2.96Differences in electronegativity can influence local electronic environments and non-covalent interactions within the protein.[6]
Relaxation Properties (T₁ and T₂) T₁ and T₂ values are influenced by local dynamics and proximity to protons.[7] For 5-FW in a protein, R₁ is ~1.2 s⁻¹ and R₂ can be ~65 s⁻¹.[7]The heavy bromine atom can significantly shorten T₁ and T₂ relaxation times of nearby nuclei through the heavy atom effect.Shorter relaxation times can lead to broader NMR signals, which may be advantageous or disadvantageous depending on the experiment.
Incorporation Efficiency High incorporation efficiency in various expression systems.[1][2]Can be incorporated into proteins, often via engineered tRNA synthetases.[8]Efficient and specific incorporation is crucial for obtaining high-quality NMR data.
Primary Application Reporter for protein conformation, dynamics, and ligand binding via ¹⁹F NMR.[3][9]Can be used as a heavy atom for X-ray crystallography and to study halogen bonding interactions.[10]The choice of analog depends on the primary experimental goal.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with 5-Fluorotryptophan in E. coli

This protocol describes a common method for incorporating 5-Fluorotryptophan into a target protein using a tryptophan auxotrophic E. coli strain.

Materials:

  • E. coli strain auxotrophic for tryptophan (e.g., DL39(DE3)).

  • Expression vector containing the gene of interest.

  • M9 minimal media.

  • 5-Fluorotryptophan (5-FW).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Procedure:

  • Transform the expression vector into the tryptophan auxotrophic E. coli strain.

  • Grow a starter culture overnight in LB medium.

  • Inoculate a larger volume of M9 minimal media supplemented with all amino acids except tryptophan with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Pellet the cells by centrifugation and wash with M9 minimal media lacking tryptophan to remove any residual tryptophan.

  • Resuspend the cell pellet in M9 minimal media supplemented with 5-Fluorotryptophan (typically 50-100 mg/L) and all other necessary amino acids.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation and store the pellet at -80°C until purification.

  • Purify the labeled protein using standard chromatography techniques.

Protocol 2: 1D ¹⁹F NMR Data Acquisition

This protocol outlines the basic steps for acquiring a one-dimensional ¹⁹F NMR spectrum of a labeled protein.

Materials:

  • Purified ¹⁹F-labeled protein sample (typically 25-100 µM).[3]

  • NMR buffer (e.g., 25 mM sodium phosphate, pH 6.5, 1 mM TCEP, 7% D₂O).[7]

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Prepare the protein sample in the NMR buffer.

  • Tune and match the NMR probe to the ¹⁹F frequency (e.g., 564.6 MHz on a 600 MHz spectrometer).[7][11]

  • Set the temperature to the desired value (e.g., 298 K).[7]

  • Use a simple pulse-acquire experiment (e.g., 'zg' pulse program on a Bruker spectrometer).[11]

  • Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., 50-100 ppm).

  • Set the number of scans to achieve a good signal-to-noise ratio (this will depend on the protein concentration).

  • Set the recycle delay to be at least 5 times the longest T₁ relaxation time of the ¹⁹F nuclei (a typical starting point is 1-2 seconds).[11]

  • Acquire the spectrum.

  • Process the data by applying a Fourier transform and phasing the spectrum. Chemical shifts are typically referenced to an external standard like trifluoroacetic acid (TFA).[7]

Mandatory Visualizations

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Labeling cluster_purification Purification cluster_nmr 19F NMR Analysis Gene Gene of Interest Vector Expression Vector Gene->Vector Ligation Transformation Transformation into E. coli (Trp Auxotroph) Vector->Transformation Growth Growth in Minimal Media Transformation->Growth Induction Induction with IPTG & Addition of 5-FW or 5-BrW Growth->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Chromatography Affinity & Size Exclusion Chromatography Lysis->Chromatography SamplePrep NMR Sample Preparation Chromatography->SamplePrep NMR 1D/2D 19F NMR Data Acquisition SamplePrep->NMR Analysis Data Analysis NMR->Analysis

Experimental workflow for producing and analyzing a ¹⁹F-labeled protein.

Signaling_Pathway cluster_pathway Protein-Ligand Interaction Study Ligand Fragment/Drug Candidate Complex ProteinA-Ligand Complex Ligand->Complex ProteinA Protein of Interest (Labeled with 5-FW) ProteinA->Complex NMR_Free 19F NMR Spectrum (Free Protein) ProteinA->NMR_Free ProteinB Binding Partner NMR_Bound 19F NMR Spectrum (Bound Protein) Complex->NMR_Bound Shift Chemical Shift Perturbation NMR_Free->Shift NMR_Bound->Shift

Using ¹⁹F NMR to study protein-ligand interactions.

Conclusion

The choice between this compound and 5-Fluoro-DL-tryptophan for NMR studies is dictated by the specific research question.

5-Fluoro-DL-tryptophan is the superior choice for direct ¹⁹F NMR studies. Its fluorine atom provides a sensitive and background-free probe to monitor changes in the local protein environment, making it ideal for studying protein folding, conformational dynamics, and ligand binding.[3][9] The relatively small size of the fluorine atom often results in minimal perturbation to the protein's structure and function.[3]

This compound , while not directly observable by ¹⁹F NMR, offers complementary advantages. The heavy bromine atom is useful for phasing in X-ray crystallography. In NMR, its primary utility would be as a structural probe that introduces a significant steric and electronic perturbation, or to study the role of halogen bonding in protein interactions. The heavy atom effect of bromine can also be exploited to measure distances to nearby protons through its influence on their relaxation rates.

References

A Comparative Guide to the Fluorescence Properties of L-tryptophan and 5-Bromo-DL-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescence properties of the essential amino acid L-tryptophan and its halogenated derivative, 5-Bromo-DL-tryptophan. Understanding these properties is crucial for various applications in biochemical and pharmaceutical research, including protein structure analysis, drug-protein interaction studies, and the development of novel therapeutic agents. While L-tryptophan is a well-characterized intrinsic fluorophore, the introduction of a bromine atom in this compound significantly alters its fluorescence characteristics, primarily due to the heavy atom effect.

Quantitative Fluorescence Data Comparison

The following table summarizes the key fluorescence properties of L-tryptophan and the expected properties of this compound. The data for L-tryptophan is compiled from various literature sources, while the values for this compound are inferred based on the known effects of halogenation on indole fluorescence, as direct experimental data is scarce.

PropertyL-tryptophanThis compound (Inferred)
Excitation Maximum (λex) ~280 - 295 nm~285 - 300 nm (Slightly red-shifted)
Emission Maximum (λem) ~350 nm (in water)[1]~355 - 365 nm (Slightly red-shifted)
Quantum Yield (Φf) 0.12 - 0.20[1]Significantly lower (<0.05)
Fluorescence Lifetime (τf) Multi-exponential decay:Significantly shorter
τ1 ≈ 0.4 - 0.5 ns[2]
τ2 ≈ 2.8 - 3.1 ns (in water)[3]

The Impact of Bromination on Tryptophan's Fluorescence

The presence of the bromine atom at the 5-position of the indole ring in this compound is expected to induce significant fluorescence quenching. This phenomenon, known as the "heavy atom effect," enhances the rate of intersystem crossing from the excited singlet state to the triplet state. This non-radiative decay pathway competes with fluorescence, leading to a dramatic reduction in both the fluorescence quantum yield and lifetime. While the excitation and emission maxima are likely to experience a slight red-shift due to the perturbation of the electronic structure of the indole ring by the halogen substituent, the most prominent difference will be the diminished fluorescence intensity.

Experimental Protocols

To empirically determine and compare the fluorescence properties of L-tryptophan and this compound, the following experimental protocols are recommended.

I. Sample Preparation
  • Stock Solutions: Prepare 1 mM stock solutions of both L-tryptophan and this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Ensure complete dissolution.

  • Working Solutions: Prepare a series of dilutions from the stock solutions to determine the concentration-dependence of fluorescence and to find an optimal concentration for spectral measurements (typically in the low micromolar range to avoid inner filter effects).

  • Blank: Use the same buffer as a blank for background subtraction.

II. Fluorescence Spectroscopy Measurements
  • Instrumentation: Utilize a calibrated spectrofluorometer equipped with a thermostatted cuvette holder.

  • Excitation and Emission Spectra:

    • For each sample, record the emission spectrum by exciting at a fixed wavelength (e.g., 280 nm).

    • Subsequently, record the excitation spectrum by monitoring the emission at the determined emission maximum.

    • Determine the excitation and emission maxima from the respective spectra.

  • Quantum Yield Determination:

    • Measure the absorbance of the working solutions at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to minimize inner filter effects.

    • Use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

    • Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • Use a time-correlated single-photon counting (TCSPC) system.

    • Excite the sample with a pulsed light source (e.g., a laser diode or a pulsed lamp) at the determined excitation maximum.

    • Collect the fluorescence decay curve.

    • Analyze the decay curve using appropriate fitting software to determine the fluorescence lifetime(s). For L-tryptophan, a bi-exponential decay model is expected.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for comparing the fluorescence properties of L-tryptophan and this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurements cluster_analysis Data Analysis & Comparison prep_stock Prepare 1 mM Stock Solutions (L-Trp & 5-Br-DL-Trp) prep_working Prepare Working Dilutions (e.g., 1-10 µM) prep_stock->prep_working prep_blank Prepare Buffer Blank measure_spectra Record Excitation & Emission Spectra prep_working->measure_spectra prep_blank->measure_spectra measure_qy Determine Quantum Yield measure_spectra->measure_qy measure_lifetime Measure Fluorescence Lifetime (TCSPC) measure_spectra->measure_lifetime analyze_maxima Determine λex and λem Maxima measure_spectra->analyze_maxima analyze_qy Calculate Quantum Yield (Φf) measure_qy->analyze_qy analyze_lifetime Fit Lifetime Decay (τf) measure_lifetime->analyze_lifetime compare_data Tabulate and Compare Fluorescence Properties analyze_maxima->compare_data analyze_qy->compare_data analyze_lifetime->compare_data

Caption: Experimental workflow for the comparative analysis of fluorescence properties.

References

A Comparative Guide to the Validation of 5-Bromo-DL-tryptophan as a Serotonin Pathway Probe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of serotonin (5-hydroxytryptamine, 5-HT) synthesis and signaling is paramount to understanding its role in health and disease. This guide provides an objective comparison of 5-Bromo-DL-tryptophan as a metabolic probe for serotonin pathways against other established methodologies. It offers a comprehensive overview of supporting data, detailed experimental protocols, and visual diagrams to aid in the selection of appropriate research tools.

Introduction to Probing Serotonin Pathways

The serotonergic system is a key neuromodulatory network influencing a vast array of physiological processes, from mood and cognition to sleep and appetite. The synthesis of serotonin is initiated by the hydroxylation of the essential amino acid L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step[1][2][3]. Subsequently, 5-HTP is decarboxylated to produce serotonin[2].

Probes that can trace this synthesis pathway provide invaluable insights into the dynamics of the serotonergic system. This compound is a halogenated analog of tryptophan designed to act as a tracer. The underlying principle is that it is taken up by cells and metabolized by the same enzymatic machinery as its natural counterpart, leading to the production of 5-bromo-serotonin. This modified version of serotonin can then be detected, most notably by techniques such as mass spectrometry imaging (MSI), allowing for the visualization of serotonin synthesis distribution in tissue[4][5][6][7][8].

Comparative Analysis of Serotonin Probes

The choice of a probe for investigating the serotonin pathway is contingent on the specific experimental question, the required temporal and spatial resolution, and the available instrumentation. Below is a comparative summary of this compound and other leading techniques.

Table 1: Comparison of Probes for Serotonin Pathway Analysis

Probe/MethodPrincipleSpecificitySensitivityTemporal ResolutionSpatial ResolutionKey AdvantagesKey Limitations
This compound Metabolic incorporation into the serotonin synthesis pathway to produce a detectable analog.High for the serotonin synthesis pathway.Moderate to High (detection dependent).Low (reflects synthesis over time).High (with MSI).Allows for visualization of de novo serotonin synthesis; provides anatomical context.Potential for altered kinetics compared to native tryptophan; the presence of the D-isomer may lead to off-target effects and is not a substrate for serotonin synthesis[9].
Microdialysis In vivo sampling of extracellular fluid to measure neurotransmitter concentrations.High (when coupled with HPLC-ECD).High.Low to Moderate (minutes)[10][11].Low (tissue-level).Measures absolute extracellular concentrations of endogenous serotonin; can be used in awake, behaving animals[12][13].Invasive procedure; limited spatial and temporal resolution compared to other techniques.
Fast-Scan Cyclic Voltammetry (FSCV) Electrochemical detection of real-time changes in neurotransmitter concentrations.Moderate (can detect other electroactive molecules).High.High (sub-second).High (micrometer).Excellent temporal and spatial resolution for monitoring real-time serotonin release and uptake.Limited to electroactive molecules; sensor calibration can be complex.
Genetically Encoded Sensors (e.g., iSeroSnFR) FRET-based or other fluorescent biosensors that change conformation upon binding to serotonin.High.High.High.High (cellular/sub-cellular).Allows for cell-type-specific expression and high spatiotemporal resolution imaging of serotonin dynamics.Requires genetic modification of the experimental model; potential for phototoxicity.
Positron Emission Tomography (PET) In vivo imaging of radiolabeled tracers that are analogs of serotonin precursors.High.Moderate.Low (minutes to hours).Low (millimeter).Non-invasive technique applicable to human studies; can quantify serotonin synthesis rates in vivo[14][15].Low spatial resolution; requires specialized radiochemistry and imaging facilities.

Experimental Protocols for Validation

The validation of this compound as a probe requires a multi-faceted approach, encompassing both in vitro and in vivo experiments to confirm its metabolic fate and specificity.

In Vitro Validation: Neuronal Cell Culture

Objective: To confirm that this compound is taken up by serotonergic neurons and converted to 5-bromo-serotonin in a controlled environment.

Methodology:

  • Cell Culture: Plate a serotonergic cell line (e.g., SH-SY5Y or PC12 cells differentiated to a neuronal phenotype) in appropriate culture vessels.

  • Probe Incubation: Replace the standard culture medium with a medium containing a known concentration of this compound (e.g., 10-100 µM). Include control wells with vehicle only and wells with L-tryptophan. Incubate for a time course (e.g., 1, 4, 8, 24 hours).

  • Pharmacological Challenge (Optional): To confirm the involvement of TPH, pre-treat a subset of wells with a TPH inhibitor (e.g., p-chlorophenylalanine) before adding the probe[3].

  • Sample Collection: At each time point, collect both the culture medium and the cells. Lyse the cells using a suitable buffer.

  • Sample Preparation: Perform protein precipitation on the cell lysates and medium samples.

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound, 5-bromo-5-hydroxytryptophan, and 5-bromo-serotonin. Compare the levels to the control wells to confirm metabolism.

In Vivo Validation: Animal Model and Mass Spectrometry Imaging

Objective: To verify that systemically administered this compound is metabolized to 5-bromo-serotonin in the brain and to map its anatomical distribution.

Methodology:

  • Animal Model: Utilize a suitable animal model, such as a C57BL/6J mouse.

  • Probe Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection). The dosage should be determined from pilot studies.

  • Time Course: Euthanize animals at various time points after administration (e.g., 1, 4, 8, 24 hours) to assess the kinetics of probe incorporation and metabolism.

  • Brain Extraction and Sectioning: Rapidly extract the brain, flash-freeze it, and prepare thin coronal or sagittal sections (e.g., 10-20 µm) using a cryostat.

  • Mass Spectrometry Imaging (MSI) Sample Preparation: Mount the tissue sections onto conductive slides. Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) using an automated sprayer to ensure a uniform coating[4].

  • MSI Data Acquisition: Acquire mass spectra across the entire tissue section in a raster pattern using a MALDI-TOF or other suitable mass spectrometer. The instrument should be calibrated to detect the mass-to-charge ratio (m/z) of 5-bromo-serotonin.

  • Data Analysis: Generate ion maps to visualize the spatial distribution and relative abundance of 5-bromo-serotonin throughout the different brain regions. Co-register these maps with histological stains (e.g., Nissl) for anatomical correlation.

Visualizing Serotonin Pathways and Probe Validation

Serotonin Synthesis Pathway with this compound

G cluster_precursor Precursors cluster_intermediate Intermediates cluster_product Products tryptophan L-Tryptophan htp 5-Hydroxytryptophan tryptophan->htp TPH bromo_tryptophan This compound bromo_htp 5-Bromo-5-hydroxytryptophan bromo_tryptophan->bromo_htp TPH serotonin Serotonin (5-HT) htp->serotonin AADC bromo_serotonin 5-Bromo-serotonin bromo_htp->bromo_serotonin AADC

Caption: Metabolic pathway of L-tryptophan and its bromo-analog.

Experimental Workflow for Probe Validation

G start Hypothesis: 5-Br-Trp traces 5-HT synthesis invitro In Vitro Validation (Cell Culture) start->invitro invivo In Vivo Validation (Animal Model) start->invivo analysis Detection & Quantification (LC-MS/MS, MSI) invitro->analysis invivo->analysis data Data Analysis (Kinetics, Distribution) analysis->data comparison Comparison with Established Methods data->comparison conclusion Conclusion on Probe Validity comparison->conclusion

Caption: A logical workflow for the validation of this compound.

Comparison of Serotonin Probing Techniques

G cluster_synthesis Synthesis cluster_release Release/Concentration cluster_resolution Resolution probe Probing Serotonin Pathways br_trp 5-Br-Trp probe->br_trp pet PET probe->pet microdialysis Microdialysis probe->microdialysis fscv FSCV probe->fscv sensors Genetic Sensors probe->sensors low_res Low Spatiotemporal br_trp->low_res pet->low_res microdialysis->low_res high_res High Spatiotemporal fscv->high_res sensors->high_res

Caption: A comparative overview of serotonin probing methodologies.

Conclusion

This compound holds promise as a valuable tool for visualizing de novo serotonin synthesis, particularly when combined with mass spectrometry imaging. Its strength lies in providing spatial information that is often lacking in other techniques. However, a significant limitation is the use of a DL-isomer mixture, as D-tryptophan is not a substrate for serotonin synthesis and is cleared differently from the body[9]. This could introduce variability and potential off-target effects.

For quantitative measurements of serotonin release and uptake with high temporal resolution, techniques like FSCV and genetically encoded sensors remain superior. Microdialysis, on the other hand, is the gold standard for measuring absolute extracellular concentrations of serotonin in behaving animals.

The validation of this compound requires rigorous experimental protocols, as outlined above, to fully characterize its metabolic fate, kinetics, and potential side effects. Future development of the pure L-isomer of 5-bromo-tryptophan would likely enhance its specificity and utility as a probe for the serotonin pathway. Researchers should carefully consider the specific biological question being addressed when selecting the most appropriate tool from the diverse arsenal available for studying the complex and vital serotonergic system.

References

Unveiling the Biological Consequences of Bromine Substitution on Tryptophan Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular modifications is paramount. This guide provides a comprehensive comparison of the biological impact of bromine substitution on the essential amino acid tryptophan. By examining its influence on metabolic pathways, enzyme kinetics, and overall biological function, we aim to equip researchers with the critical information needed to leverage brominated tryptophan analogs in their work.

Tryptophan is a cornerstone of numerous physiological processes, serving as a building block for proteins and a precursor to vital signaling molecules such as the neurotransmitter serotonin and metabolites of the kynurenine pathway. The introduction of a bromine atom to the indole ring of tryptophan can significantly alter its chemical properties, thereby influencing its biological activity and metabolic fate. This guide synthesizes available experimental data to provide an objective comparison between native L-tryptophan and its brominated derivatives.

Comparative Analysis of Physicochemical and Metabolic Properties

The substitution of a hydrogen atom with a larger, more electronegative bromine atom on the indole ring of tryptophan induces notable changes in its physicochemical properties. These alterations, in turn, can affect its recognition and processing by enzymes, leading to divergent metabolic fates.

PropertyL-TryptophanBrominated Tryptophan (e.g., 6-bromo-L-tryptophan)
Molecular Weight 204.23 g/mol 283.12 g/mol [1]
Structure Unsubstituted indole ringBromine atom on the indole ring (various isomers exist, e.g., 4-, 5-, 6-, 7-bromo)[2]
Metabolic Pathways Serotonin Pathway, Kynurenine Pathway (major route)[3][4][5][6]Primarily metabolized via the Kynurenine Pathway[3][7]. Evidence for entry into the serotonin pathway is not well-established.
Key Enzymes Tryptophan Hydroxylase (TPH), Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO)[7][8][9]Tryptophan 2,3-dioxygenase (TDO) and likely Indoleamine 2,3-dioxygenase (IDO) can process 6-bromotryptophan[7]. Substrate suitability for Tryptophan Hydroxylase (TPH) is not well-documented.
Primary Metabolites Serotonin, Kynurenine, Kynurenic Acid, Quinolinic Acid[10][11]Brominated kynurenine and its downstream derivatives[3].

Enzyme Kinetics: A Shifting Landscape

EnzymeSubstrateKMkcatBiological Implication
Tryptophan Hydroxylase (TPH) L-TryptophanIn the range of in vivo brain tryptophan levels[5]Data not readily availableRate-limiting enzyme for serotonin synthesis; its partial saturation with tryptophan makes serotonin production sensitive to substrate availability[12].
Brominated TryptophanNot readily availableNot readily availableThe ability of TPH to efficiently hydroxylate brominated tryptophan to form a serotonin precursor is not well-documented.
Tryptophan 2,3-dioxygenase (TDO) L-TryptophanData not readily availableData not readily availableRate-limiting enzyme of the kynurenine pathway in the liver[8][9].
6-bromo-L-tryptophanNot readily availableNot readily availableTDO is known to dioxygenate 6-substituted tryptophan derivatives, suggesting 6-bromotryptophan is a substrate[7].
Indoleamine 2,3-dioxygenase (IDO) L-TryptophanData not readily availableData not readily availableExtrahepatic rate-limiting enzyme of the kynurenine pathway, with a broad substrate specificity[7].
Brominated TryptophanNot readily availableNot readily availableGiven its wider substrate specificity, IDO is also likely to metabolize brominated tryptophan.

Signaling Pathways: A Fork in the Road

The metabolic fate of tryptophan is a critical determinant of its influence on cellular signaling. The two primary pathways, serotonin and kynurenine, have distinct and often opposing effects on neurological and immunological functions.

The serotonin pathway leads to the production of the neurotransmitter serotonin (5-hydroxytryptamine), which plays a crucial role in regulating mood, sleep, and appetite[13][14]. The rate-limiting step is the hydroxylation of tryptophan by tryptophan hydroxylase (TPH)[13].

The kynurenine pathway is the major route of tryptophan catabolism, accounting for about 95% of its degradation[3]. This pathway generates several neuroactive metabolites, including kynurenic acid (a neuroprotectant) and quinolinic acid (a neurotoxin)[10]. The initial and rate-limiting step is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO)[6].

The introduction of bromine onto the tryptophan molecule appears to preferentially direct it down the kynurenine pathway[3][7]. This shunting effect could have significant biological consequences, potentially reducing the availability of the precursor for serotonin synthesis while increasing the production of kynurenine metabolites.

Tryptophan_Metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway Tryptophan Tryptophan TPH TPH Tryptophan->TPH Hydroxylation TDO_IDO TDO / IDO Tryptophan->TDO_IDO Dioxygenation Bromotryptophan Brominated Tryptophan Bromotryptophan->TDO_IDO Dioxygenation Serotonin Serotonin TPH->Serotonin Kynurenine Kynurenine Metabolites TDO_IDO->Kynurenine

Figure 1. Divergent metabolic fates of tryptophan and brominated tryptophan.

Experimental Protocols

Tryptophan Hydroxylase (TPH) Activity Assay

This assay quantifies the enzymatic activity of TPH by measuring the formation of 5-hydroxytryptophan (5-HTP). A common method involves high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

  • Purified TPH enzyme

  • L-Tryptophan or brominated tryptophan substrate

  • Tetrahydrobiopterin (BH4) cofactor

  • Catalase

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Perchloric acid (to stop the reaction)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, catalase, DTT, and the tryptophan substrate.

  • Initiate the reaction by adding the TPH enzyme and BH4.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the mixture to pellet precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of 5-HTP produced. The fluorescence of 5-HTP is monitored at an excitation wavelength of approximately 295 nm and an emission wavelength of around 340 nm.

TPH_Assay_Workflow A Prepare Reaction Mixture (Buffer, Catalase, DTT, Substrate) B Initiate Reaction (Add TPH and BH4) A->B C Incubate at 37°C B->C D Stop Reaction (Add Perchloric Acid) C->D E Centrifuge D->E F Analyze Supernatant by HPLC (Fluorescence Detection) E->F

Figure 2. Workflow for Tryptophan Hydroxylase (TPH) activity assay.
Indoleamine 2,3-dioxygenase (IDO) Activity Assay

The activity of IDO is typically determined by measuring the production of kynurenine from tryptophan. This can also be achieved using HPLC.

Materials:

  • Cell lysate or purified IDO enzyme

  • L-Tryptophan or brominated tryptophan substrate

  • Ascorbate

  • Methylene blue

  • Catalase

  • Reaction buffer (e.g., phosphate buffer, pH 6.5)

  • Trichloroacetic acid (to stop the reaction)

  • HPLC system with a UV detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ascorbate, methylene blue, catalase, and the tryptophan substrate.

  • Initiate the reaction by adding the IDO enzyme source.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding trichloroacetic acid.

  • Centrifuge to remove precipitated proteins.

  • Analyze the supernatant by HPLC, monitoring the absorbance of kynurenine at approximately 360 nm.

IDO_Assay_Workflow A Prepare Reaction Mixture (Buffer, Ascorbate, Methylene Blue, Catalase, Substrate) B Initiate Reaction (Add IDO enzyme) A->B C Incubate at 37°C B->C D Stop Reaction (Add Trichloroacetic Acid) C->D E Centrifuge D->E F Analyze Supernatant by HPLC (UV Detection) E->F

References

A Comparative Purity Analysis of Commercial 5-Bromo-DL-tryptophan via HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 5-Bromo-DL-tryptophan, a critical reagent in various research and pharmaceutical development applications. The following sections detail the experimental methodology for purity assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), present comparative data, and discuss potential impurities and alternative compounds.

Comparative Purity of this compound and Alternatives

The purity of this compound is a critical parameter that can significantly impact experimental outcomes. Commercially available batches typically state a purity of 99% or greater.[1][2] However, the nature and quantity of impurities can vary between suppliers. This section provides an illustrative comparison of the purity of this compound from hypothetical suppliers and compares it with other commercially available brominated and modified tryptophan derivatives.

Table 1: Comparative Purity of Commercial Tryptophan Derivatives

CompoundSupplier A Purity (%)Supplier B Purity (%)Supplier C Purity (%)Common Impurities
This compound 99.298.599.5Isomers (e.g., 4-, 6-, 7-bromotryptophan), unreacted tryptophan, dibrominated species.
6-Bromo-DL-tryptophan 98.999.1Not AvailableIsomers (e.g., 5-, 7-bromotryptophan), unreacted tryptophan.
5,6-Dibromo-DL-tryptophan 97.5Not Available98.0Monobrominated tryptophans, unreacted tryptophan.
5-Methyl-DL-tryptophan 99.099.398.8Other methylated isomers, unreacted tryptophan.[3]
DL-Tryptophan >99.5>99.8>99.7Related amino acids, synthesis byproducts.[3]

Note: The purity values presented in this table are for illustrative purposes and may not reflect the actual purity of products from any specific supplier.

Experimental Protocol: HPLC-MS Purity Analysis

A robust HPLC-MS method is essential for the accurate determination of this compound purity and the identification of potential impurities. The following protocol is a generalized procedure based on established methods for the analysis of tryptophan and its derivatives.[4][5][6][7][8][9]

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a diluent of 50:50 (v/v) acetonitrile:water.

  • Sample Solution: Prepare the commercial this compound sample at the same concentration as the standard solution in the same diluent.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. HPLC-MS Instrumentation and Conditions

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Selected Ion Monitoring (SIM): Monitor for the protonated molecule of this compound ([M+H]⁺ at m/z 283.0/285.0 due to bromine isotopes).

3. Data Analysis

  • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

  • Identify impurities by their mass-to-charge ratio (m/z) and fragmentation patterns if using MS/MS.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound.

G HPLC-MS Analysis Workflow A Sample Preparation (Standard & Sample Solutions) B Filtration (0.22 µm Syringe Filter) A->B C HPLC Injection B->C D Chromatographic Separation (C18 Reversed-Phase Column) C->D E Mass Spectrometric Detection (ESI-MS) D->E F Data Acquisition & Analysis (Purity Calculation & Impurity Identification) E->F

Caption: A flowchart of the HPLC-MS experimental workflow for purity analysis.

Tryptophan Metabolism and Serotonin Synthesis

This compound can be used as an analog to study the metabolic pathways of tryptophan. One of the primary pathways is the synthesis of the neurotransmitter serotonin.

G Simplified Serotonin Synthesis Pathway cluster_0 Tryptophan Metabolism cluster_1 Enzymes Trp Tryptophan FiveHTP 5-Hydroxytryptophan (5-HTP) Trp->FiveHTP TPH Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC TPH Tryptophan Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase

Caption: The enzymatic conversion of tryptophan to serotonin.

References

5-Bromo-DL-Tryptophan as a Hemoglobin S Antigelling Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sickle cell disease (SCD) is a debilitating genetic disorder characterized by the polymerization of hemoglobin S (HbS) under deoxygenated conditions, leading to red blood cell sickling, vaso-occlusion, and severe clinical complications. The primary therapeutic strategy revolves around inhibiting this polymerization. This guide provides a comparative analysis of the efficacy of 5-Bromo-DL-tryptophan as an HbS antigelling agent, placed in context with other notable alternatives, and is supported by available experimental data and detailed protocols.

Executive Summary

Comparative Efficacy of Hemoglobin S Antigelling Agents

The following tables summarize the quantitative data for various HbS antigelling agents. It is important to note the absence of specific data points for this compound, highlighting a gap in the readily available literature.

Table 1: Inhibition of Hemoglobin S Polymerization

CompoundConcentrationDelay Time (relative to control)Method
This compound Data not availableData not availableData not available
Tryptophan Data not availableBaseline for comparisonData not available
5-BrTrp-5-BrTrp Data not available5.9x greater than TryptophanNot specified
Hydroxyurea Not specifiedIncreased[1]Not specified
Voxelotor (GBT440) Not specifiedIncreasedNot specified
MetAP2 Inhibitors Not specifiedIncreased by 17-20%Hypoxia-induced polymerization assay

Table 2: Solubility of Deoxyhemoglobin S (Csat)

CompoundEffect on CsatMethod
This compound Data not availableData not available
Guanidine hydrochloride IncreasedCentrifugation-based solubility assay[2]
Urea Less effective than Guanidine HClCentrifugation-based solubility assay[2]
Ethanol IncreasedCentrifugation-based solubility assay[2]
Dextran (70-kDa) Decreased (apparent Csat)Centrifugation-based solubility assay[3]

Table 3: In Vitro Red Blood Cell Sickling Inhibition

CompoundConcentrationSickling Inhibition (%)Method
This compound Data not availableData not availableData not available
Ethanol Not specifiedUp to 50%Microscopic observation of RBC morphology[2]
Pyridoxal 20 mMReduced sickled cells from 74% to 3%Electron microscopy[4]
Acyclovir 200 µg/mlSignificant inhibitionNot specified[5]
Garcinia kola extract Not specifiedReduced sickling to 6.6% from 51.2%Sodium metabisulphite-induced sickling[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to evaluate the efficacy of HbS antigelling agents.

Hemoglobin S Polymerization Delay Time Assay

This assay measures the time elapsed before the onset of HbS polymerization following deoxygenation. An increase in delay time indicates an inhibitory effect of the test compound.

  • Principle: The polymerization of deoxy-HbS is monitored by a change in a physical property, such as light scattering or birefringence, over time.

  • General Protocol:

    • A solution of purified HbS is prepared in a suitable buffer (e.g., phosphate buffer).

    • The test compound (e.g., this compound) is added to the HbS solution at the desired concentration. A control sample without the compound is also prepared.

    • The solutions are deoxygenated, typically by a rapid temperature jump or laser photolysis to release a photolabile ligand like carbon monoxide.[7][8]

    • The change in turbidity or birefringence is monitored over time using a spectrophotometer or a dedicated instrument.

    • The delay time is determined as the time point at which a significant increase in the signal is observed.

Deoxyhemoglobin S Solubility (Csat) Assay

This assay quantifies the solubility of deoxygenated HbS, which is inversely related to its tendency to polymerize. Higher solubility in the presence of a test compound indicates an antigelling effect.

  • Principle: Deoxy-HbS is induced to polymerize, and the concentration of soluble hemoglobin remaining in the supernatant after centrifugation is measured.

  • General Protocol:

    • A solution of HbS is prepared, and the test compound is added.

    • The solution is deoxygenated (e.g., by gentle flushing with nitrogen or addition of sodium dithionite).

    • The sample is incubated to allow for polymerization and phase separation.

    • The polymerized HbS is pelleted by ultracentrifugation.[9]

    • The concentration of hemoglobin in the supernatant (the Csat) is determined spectrophotometrically.

In Vitro Red Blood Cell Sickling Assay

This assay directly assesses the ability of a compound to prevent or reverse the sickling of red blood cells from individuals with sickle cell disease.

  • Principle: Sickle red blood cells are induced to sickle under hypoxic conditions in the presence and absence of the test compound. The morphology of the cells is then evaluated.

  • General Protocol:

    • Whole blood from an SCD patient is washed to remove plasma and buffy coat.

    • The red blood cells are resuspended in a buffer containing the test compound or a vehicle control.

    • Hypoxia is induced by incubating the cell suspension in a low-oxygen environment (e.g., a gas mixture of 2-4% oxygen balanced with nitrogen) or by chemical deoxygenation with sodium metabisulfite.[6][10]

    • After a defined incubation period, the cells are fixed with a reagent like glutaraldehyde.

    • The percentage of sickled cells is determined by microscopic examination (light or electron microscopy) or by automated imaging systems.[4]

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying processes and experimental designs, the following diagrams illustrate the mechanism of HbS polymerization and a typical workflow for evaluating antigelling agents.

Hemoglobin_S_Polymerization_Pathway Deoxy_HbS Deoxyhemoglobin S (T-state) Nucleation Nucleation (Rate-limiting step) Deoxy_HbS->Nucleation Aggregation Polymer_Growth Polymer Growth Nucleation->Polymer_Growth Elongation Fiber_Alignment Fiber Alignment & Sickling Polymer_Growth->Fiber_Alignment Antigelling_Agent Antigelling Agent (e.g., this compound) Antigelling_Agent->Nucleation Inhibition

Caption: The signaling pathway of Hemoglobin S polymerization and the inhibitory action of antigelling agents.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis HbS_Solution HbS Solution / Sickle RBCs Add_Compound Add Test Compound (e.g., this compound) HbS_Solution->Add_Compound Control Prepare Control (Vehicle only) HbS_Solution->Control Deoxygenation Induce Deoxygenation Add_Compound->Deoxygenation Control->Deoxygenation Polymerization_Assay Measure Polymerization (Delay Time) Deoxygenation->Polymerization_Assay Solubility_Assay Measure Solubility (Csat) Deoxygenation->Solubility_Assay Sickling_Assay Assess RBC Sickling Deoxygenation->Sickling_Assay Data_Comparison Compare Results of Test vs. Control Polymerization_Assay->Data_Comparison Solubility_Assay->Data_Comparison Sickling_Assay->Data_Comparison

Caption: A generalized experimental workflow for evaluating the efficacy of antigelling agents.

Conclusion

This compound stands out as a highly potent, non-covalent inhibitor of hemoglobin S polymerization based on initial research. Its dipeptide derivatives show even greater promise. However, a significant gap exists in the publicly available literature regarding comprehensive quantitative data on its effects on polymerization kinetics and red blood cell sickling. The experimental protocols outlined in this guide provide a framework for conducting such studies to fully elucidate the therapeutic potential of this compound and its analogs. Further research to generate robust quantitative data is essential to benchmark its efficacy against existing and emerging therapies for sickle cell disease.

References

How does 5-Bromo-DL-tryptophan compare to other non-canonical tryptophan analogs?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 5-Bromo-DL-tryptophan and Other Non-Canonical Tryptophan Analogs

Introduction

Non-canonical tryptophan analogs are powerful tools in chemical biology, drug discovery, and materials science. By substituting the natural tryptophan residue, researchers can introduce unique chemical handles, spectroscopic probes, and novel biological activities into peptides and proteins. This compound, a halogenated derivative, is one such analog that has garnered significant interest for its utility in modulating biological systems and serving as a building block for more complex molecules.[1][2] This guide provides a comparative analysis of this compound against other key non-canonical tryptophan analogs, focusing on their physicochemical properties, spectroscopic characteristics, biological effects, and synthetic accessibility, supported by experimental data.

Physicochemical and Spectroscopic Properties

The introduction of different functional groups onto the indole ring of tryptophan dramatically alters its physical and spectroscopic properties. Halogenation, as in 5-bromotryptophan, or the introduction of nitrogen atoms, as in 7-azatryptophan, can shift absorption and emission spectra, providing unique fluorescent signatures that are distinguishable from native tryptophan.[3][4]

Data Comparison

The tables below summarize the key quantitative data for this compound and a selection of other widely used analogs.

Table 1: Physicochemical Properties of Tryptophan Analogs

Analog Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Reference
L-Tryptophan C₁₁H₁₂N₂O₂ 204.23 289 -
This compound C₁₁H₁₁BrN₂O₂ 283.12 264 (dec.) [5]
5-Hydroxytryptophan (5-HTP) C₁₁H₁₂N₂O₃ 220.23 298 (dec.) -
7-Azatryptophan C₁₀H₁₁N₃O₂ 205.21 252 (dec.) -

| 4-Fluorotryptophan | C₁₁H₁₁FN₂O₂ | 222.22 | 252-255 (dec.) | - |

Table 2: Comparative Spectroscopic Properties of Tryptophan Analog Fluorophores

Fluorophore Absorption Max (λabs, nm) Emission Max (λem, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Quantum Yield (Φ) Stokes Shift (nm) Reference
L-Tryptophan 280 ~350 5,400 - 6,900 0.18 ~70 [3][4]
5-Hydroxytryptophan 275 335 - - 60 [6]
7-Azatryptophan 288 400 - 416 6,200 0.01 - 0.25 ~112-128 [4][7]
Tryptophan Analog 'D'¹ 315 391 8,070 0.30 76 [3]
Tryptophan Analog 'E'² 335 413 18,000 0.10 78 [3]
Tryptophan-Coumarin Hybrid 400 505 - 0.52 105 [8]

¹Analog 'D' is 5-(2-((tert-butoxycarbonyl)amino)ethyl)-L-tryptophan. ²Analog 'E' is a tricyclic tryptophan derivative.

The data highlight that analogs like 7-azatryptophan exhibit a significant red-shift in their fluorescence emission compared to native tryptophan, making them excellent probes for selectively monitoring protein conformational changes, even in the presence of multiple native tryptophan residues.[3][4] The tryptophan-coumarin conjugate shows a nearly 17-fold increase in brightness compared to tryptophan, demonstrating the potential of creating highly fluorescent probes through extended conjugation.[8]

Biological Effects and Applications

The utility of a tryptophan analog is defined by its biological behavior: how efficiently it is incorporated into proteins, its effect on protein structure and function, and its inherent bioactivity or toxicity.

Protein Incorporation and Functional Impact

Site-specific incorporation of analogs like 5-bromotryptophan is a well-established technique.[9][10] Studies have shown that many tryptophan analogs can be introduced into proteins with minimal disruption of their function.[3] For example, when various analogs were incorporated into E. coli dihydrofolate reductase (DHFR), the enzyme generally retained its activity.[3] This tolerance allows researchers to use these analogs as probes for studying protein structure, dynamics, and interactions.[1]

However, the position of incorporation can be critical. In one study, replacing Trp22, a residue involved in substrate binding in DHFR, resulted in a greater loss of activity compared to substitutions at other positions.[3]

Bioactivity and Cytotoxicity

Some tryptophan analogs possess intrinsic biological activity.

  • This compound: Has been investigated as a potential antisickling agent for sickle cell anemia.[11][12] It is also used in neuropharmacology to study serotonin pathways.[1]

  • 5-Hydroxytryptophan (5-HTP): As a direct precursor to the neurotransmitter serotonin, 5-HTP is widely used as a supplement to address depression and anxiety.[13][14][15][16]

  • 1-Alkyl-tryptophan Analogs: Compounds like 1-ethyl-tryptophan have been shown to inhibit the proliferation of cancer cell lines in vitro.[17]

  • Toxicity: While L-tryptophan itself is considered safe at recommended doses, high doses can cause mild side effects.[18] The toxicity of analogs must be evaluated on a case-by-case basis. For instance, some tryptophan derivatives can form adducts with aldehydes, a reaction that may play a role in ethanol-induced toxicity.[19]

Below is a diagram illustrating the metabolic conversion of tryptophan to serotonin, a key pathway relevant to the bioactivity of 5-HTP.

G Figure 1: Serotonin Synthesis Pathway tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp Step 1 serotonin Serotonin (5-HT) htp->serotonin Step 2 enzyme1 Tryptophan Hydroxylase enzyme1->tryptophan enzyme2 Aromatic L-amino acid decarboxylase enzyme2->htp

Caption: Metabolic pathway from L-tryptophan to serotonin.

Experimental Protocols

Reliable and reproducible experimental methods are crucial for comparing and utilizing non-canonical amino acids.

Protocol 1: Site-Specific Incorporation of Tryptophan Analogs

This protocol describes a general method for incorporating a non-canonical tryptophan analog at a specific site in a protein using an amber stop codon suppression system in E. coli.[9]

G Figure 2: Workflow for Site-Specific Analog Incorporation cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis gene 1. Mutate target gene: Introduce TAG (amber) at desired codon plasmids 2. Prepare two plasmids: a) Target gene plasmid b) Synthetase/tRNA plasmid gene->plasmids transform 3. Co-transform E. coli with both plasmids plasmids->transform culture 4. Culture cells in media supplemented with the non-canonical analog transform->culture induce 5. Induce protein expression (e.g., with IPTG) culture->induce harvest 6. Harvest cells and lyse to release protein induce->harvest purify 7. Purify the target protein (e.g., via His-tag) harvest->purify verify 8. Verify incorporation (Mass Spectrometry, Spectroscopy) purify->verify

Caption: General workflow for amber codon suppression-based protein engineering.

Methodology:

  • Plasmid Construction: A plasmid carrying the gene of interest is mutated to introduce a TAG (amber) stop codon at the desired incorporation site. A second plasmid is prepared that expresses an orthogonal aminoacyl-tRNA synthetase (aaRS) and its corresponding suppressor tRNA (tRNACUA). The aaRS is engineered to specifically charge the suppressor tRNA with the desired tryptophan analog.[9]

  • Cell Transformation: E. coli expression hosts are co-transformed with both the target gene plasmid and the aaRS/tRNA plasmid.

  • Culture and Induction: The transformed cells are grown in a minimal medium. The tryptophan analog is added to the culture medium. Protein expression is then induced (e.g., with IPTG).

  • Protein Purification and Verification: The expressed protein is purified from the cell lysate, typically using an affinity tag. Successful incorporation of the analog is confirmed using mass spectrometry to detect the expected mass shift.[20]

Protocol 2: Chemoenzymatic Synthesis of 5-Bromo-L-tryptophan

This method provides a highly efficient and stereoselective route to 5-bromo-L-tryptophan, avoiding the multiple steps and lower yields of purely chemical syntheses.[21][22]

G Figure 3: Chemoenzymatic Synthesis of 5-Bromo-L-tryptophan reactants 1. Prepare Reaction Mixture: - 5-Bromoindole - L-Serine - Suitable Buffer (e.g., Tris-HCl) enzyme 2. Add Engineered Enzyme: Tryptophan Synthase (TrpB) (e.g., from Pyrococcus furiosus) reactants->enzyme incubation 3. Incubate at Optimal Temp: (e.g., 60-75°C) Takes advantage of enzyme thermostability and increases substrate solubility. enzyme->incubation crystallization 4. Cool Reaction Mixture: Product (5-Bromo-L-tryptophan) crystallizes directly from solution. incubation->crystallization isolation 5. Isolate Product: Simple filtration and washing. crystallization->isolation

Caption: A streamlined chemoenzymatic route to 5-Bromo-L-tryptophan.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the substrates, 5-bromoindole and L-serine, in an appropriate buffer.[21]

  • Enzymatic Conversion: An engineered, often thermostable, tryptophan synthase β-subunit (TrpB) is added to the mixture.[21][22]

  • Incubation: The reaction is performed at an elevated temperature (e.g., 75°C) which enhances the solubility of the indole substrate and matches the optimal temperature for the thermostable enzyme.[22]

  • Product Isolation: Upon completion, the reaction mixture is cooled. The desired 5-bromo-L-tryptophan product, being less soluble, crystallizes out of the solution and can be easily isolated by filtration.[21]

Protocol 3: Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of tryptophan analogs on cancer cell lines.[17]

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa) in their exponential growth phase are seeded into a 96-well plate at a specific density (e.g., 2 x 10³ cells/well) and incubated for 24 hours.[17]

  • Treatment: The cells are then treated with various concentrations of the tryptophan analogs.

  • Incubation: The plates are incubated for a set period (e.g., 48 hours).

  • MTT Addition: 10 μL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization and Measurement: The medium is removed, and DMSO (150 μL) is added to each well to dissolve the formazan crystals. The absorbance is then measured at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.[17]

Conclusion

This compound is a versatile non-canonical amino acid with valuable applications as a potential therapeutic agent and a tool for protein engineering. When compared to other analogs, its properties are distinct. While it does not possess the pronounced fluorescent shifts of analogs like 7-azatryptophan, its halogen handle is useful for further chemical modification and for probing protein environments. Analogs like 5-HTP have a more direct role in neurobiology as serotonin precursors. The choice of a tryptophan analog ultimately depends on the specific application, whether it is for introducing a fluorescent probe, modulating biological activity, or altering protein structure. The development of efficient chemoenzymatic syntheses has made halogenated tryptophans like the 5-bromo isomer more accessible, furthering their application in research and development.[21]

References

Cross-Validation of Phospho-Akt (Ser473) Quantification: A Comparative Guide to ELISA and Western Blot Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and cell signaling research, the rigorous validation of experimental findings is paramount. Cross-validation, the practice of corroborating results using multiple analytical methods, ensures the reliability and accuracy of data. This guide provides an objective comparison of two cornerstone immunoassays—the Enzyme-Linked Immunosorbent Assay (ELISA) and the Western Blot—for the quantification of phosphorylated Akt at serine 473 (p-Akt Ser473), a critical node in the PI3K/Akt signaling pathway.

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently implicated in diseases such as cancer.[1][2] Consequently, the accurate measurement of key activation events, like the phosphorylation of Akt, is crucial for both basic research and the development of targeted therapeutics.[3] While both ELISA and Western Blot are powerful tools for protein analysis, they operate on different principles and offer distinct advantages and limitations.[4][5]

Data Presentation: A Comparative Analysis

A key aspect of cross-validation is the direct comparison of quantitative data. ELISA is inherently quantitative, providing absolute or relative concentration values, whereas Western Blot is often considered semi-quantitative, though with careful normalization, it can yield reliable relative quantification.[5] The following table presents a representative dataset from a hypothetical study designed to quantify p-Akt (Ser473) in cell lysates from untreated (control) and growth factor-treated cells, illustrating the comparative performance of the two techniques.

Sample IDp-Akt (Ser473) Concentration by ELISA (Relative Luminescence Units - RLU)Relative p-Akt (Ser473) Expression by Western Blot (Normalized to Total Akt)
Control Lysate 115,2341.00
Control Lysate 216,5121.08
Treated Lysate 185,7895.63
Treated Lysate 288,1435.80

Key Observations from the Data:

  • Quantitative Nature: The ELISA provides a direct numerical output (RLU) that is proportional to the concentration of p-Akt. Western Blot data is presented as a relative fold change compared to the control, normalized against the total amount of the target protein.

  • Concordance: Both methods demonstrate a clear and significant increase in p-Akt (Ser473) levels upon treatment with the growth factor, indicating a strong positive correlation between the two techniques.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable results. Below are the methodologies for the quantification of p-Akt (Ser473) using a sandwich ELISA and a quantitative Western Blot.

Phospho-Akt (Ser473) Sandwich ELISA Protocol

This protocol is based on a typical sandwich ELISA format where the target protein is "sandwiched" between a capture antibody coated on a 96-well plate and a detection antibody.[6][7]

  • Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for Akt.

  • Sample Addition: 100 µL of cell lysate samples and standards are added to the appropriate wells. The plate is incubated for 2.5 hours at room temperature or overnight at 4°C.

  • Washing: The plate is washed four times with 300 µL of wash buffer per well to remove unbound substances.

  • Detection Antibody Incubation: 100 µL of a detection antibody specific for Akt phosphorylated at Ser473 is added to each well. The plate is then incubated for 1 hour at room temperature.

  • Secondary Antibody Incubation: After another wash step, 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody is added to each well, followed by a 1-hour incubation at room temperature.

  • Substrate Development: The plate is washed again, and 100 µL of TMB substrate is added to each well. The plate is incubated in the dark for 30 minutes at room temperature, allowing for color development in proportion to the amount of bound p-Akt.

  • Reaction Stoppage and Measurement: 50 µL of stop solution is added to each well to terminate the reaction. The optical density is then measured at 450 nm using a microplate reader.[7]

Quantitative Western Blot Protocol for Phospho-Akt (Ser473)

The Western Blot technique separates proteins by size before antibody-based detection, providing information on both protein presence and molecular weight.[8][9]

  • Sample Preparation: Cell lysates are prepared in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for p-Akt (Ser473).

  • Washing: The membrane is washed three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Detection: After a final wash, the membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using a digital imaging system.

  • Stripping and Reprobing: The membrane can be stripped of the bound antibodies and re-probed with an antibody for total Akt to normalize the p-Akt signal for protein loading.[10]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA cluster_wb Western Blot cluster_analysis Data Analysis & Comparison start Cell Culture (Control vs. Treated) lysis Cell Lysis with Phosphatase Inhibitors start->lysis quant Protein Quantification (BCA Assay) lysis->quant elisa_plate Add Lysate to Coated 96-well Plate quant->elisa_plate Dilute Lysate wb_gel SDS-PAGE quant->wb_gel Prepare Lysate with Loading Buffer elisa_ab Incubate with p-Akt (Ser473) Detection Ab elisa_plate->elisa_ab elisa_hrp Add HRP-conjugated Secondary Ab elisa_ab->elisa_hrp elisa_dev Add TMB Substrate & Stop Solution elisa_hrp->elisa_dev elisa_read Read Absorbance at 450 nm elisa_dev->elisa_read elisa_analysis Calculate p-Akt Concentration elisa_read->elisa_analysis wb_transfer Transfer to PVDF Membrane wb_gel->wb_transfer wb_block Blocking (5% BSA) wb_transfer->wb_block wb_pri_ab Incubate with p-Akt (Ser473) Primary Ab wb_block->wb_pri_ab wb_sec_ab Incubate with HRP-conjugated Secondary Ab wb_pri_ab->wb_sec_ab wb_detect ECL Detection wb_sec_ab->wb_detect wb_reprobe Strip and Reprobe for Total Akt wb_detect->wb_reprobe wb_analysis Densitometry & Normalization wb_reprobe->wb_analysis comparison Cross-Validation of Results elisa_analysis->comparison wb_analysis->comparison

Caption: Experimental workflow for cross-validation.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K 2. Recruitment & Activation PIP3 PIP3 PI3K->PIP3 3. Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt 4. Recruitment to Membrane pAkt p-Akt (Ser473) Akt->pAkt Full Activation Downstream Downstream Effectors pAkt->Downstream 7. Phosphorylation of Targets PDK1 PDK1 PDK1->Akt 5. Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt 6. Phosphorylation (Ser473) CellResponse CellResponse Downstream->CellResponse Cell Survival, Growth, Proliferation GrowthFactor Growth Factor GrowthFactor->RTK 1. Binding & Activation

Caption: PI3K/Akt signaling pathway overview.

References

A Researcher's Guide to Confirming 5-Bromotryptophan Incorporation in Recombinant Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids like 5-bromotryptophan (5-Br-Trp) into a protein sequence is a powerful tool for engineering novel biological functions. However, rigorous analytical confirmation of this incorporation is critical for the validity of subsequent experiments and the advancement of therapeutic candidates. This guide provides a comprehensive comparison of the primary methods used to verify the successful integration of 5-Br-Trp into a protein backbone, complete with experimental protocols and data interpretation guidelines.

The three principal techniques for confirming 5-bromotryptophan incorporation are Mass Spectrometry, Edman Degradation, and UV-Vis Spectroscopy. Each method offers distinct advantages and provides different levels of qualitative and quantitative data.

At a Glance: Comparison of Analytical Methods

FeatureMass Spectrometry (MS)Edman DegradationUV-Vis Spectroscopy
Information Provided Definitive mass confirmation, precise location of incorporation, and quantitative estimation.Sequential N-terminal amino acid identification, confirmation of N-terminal incorporation.Estimation of overall incorporation efficiency.
Sample Requirement High purity, low picomole to femtomole amounts.High purity (>90%), 10-100 picomoles.Moderate purity, microgram to milligram amounts.
Throughput HighLowHigh
Strengths High sensitivity and specificity, provides intact mass and fragmentation data.Provides direct sequence information from the N-terminus.Rapid and non-destructive.
Limitations Can be complex to interpret, potential for ion suppression.Limited to N-terminal sequencing (typically 30-50 residues), will not work if N-terminus is blocked.Provides an average incorporation value, not site-specific information.

In-Depth Analysis and Experimental Protocols

Mass Spectrometry: The Gold Standard for Confirmation

Mass spectrometry is the most powerful and widely used technique for confirming the incorporation of non-canonical amino acids. It directly measures the mass-to-charge ratio of ions, allowing for the precise determination of a protein's or peptide's molecular weight. The incorporation of 5-Br-Trp results in a characteristic mass shift compared to the wild-type protein containing tryptophan.

  • Mass Shift: The mass of a bromine atom is approximately 79.9 Da. Tryptophan has a monoisotopic mass of 186.0793 Da. 5-bromotryptophan has a monoisotopic mass of approximately 263.9898 Da (for 79Br) and 265.9878 Da (for 81Br). The resulting mass increase of approximately 77.9 Da is readily detectable.

  • Isotopic Pattern: Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[1] This creates a characteristic doublet peak in the mass spectrum for any bromine-containing ion, with the two peaks separated by approximately 2 Da and having nearly equal intensity.[2][3] This isotopic signature is a definitive indicator of bromine incorporation.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Protein_Purification Protein Purification Denaturation Denaturation, Reduction, and Alkylation Protein_Purification->Denaturation Digestion Proteolytic Digestion (for Bottom-Up) Denaturation->Digestion Bottom-Up LC_Separation LC Separation Denaturation->LC_Separation Top-Down Digestion->LC_Separation MS_Analysis MS Analysis (Top-Down or Bottom-Up) LC_Separation->MS_Analysis Tandem_MS Tandem MS (MS/MS) Fragmentation MS_Analysis->Tandem_MS Database_Search Database Search Tandem_MS->Database_Search PTM_Analysis PTM Analysis (Mass Shift & Isotopic Pattern) Database_Search->PTM_Analysis Quantification Quantification PTM_Analysis->Quantification

Workflow for Mass Spectrometry Analysis.

a) Top-Down Proteomics:

This approach analyzes the intact protein, providing a direct measurement of its molecular weight.[4][5][6]

  • Sample Preparation: The purified protein is desalted and prepared in a solution compatible with mass spectrometry, such as a mixture of acetonitrile, water, and formic acid.[7]

  • Mass Analysis: The sample is introduced into the mass spectrometer (e.g., ESI-Q-TOF or Orbitrap). The resulting spectrum will show a series of peaks corresponding to the different charge states of the intact protein.

  • Data Analysis: The charge state series is deconvoluted to determine the monoisotopic mass of the protein. This experimental mass is then compared to the theoretical mass of the protein with and without 5-Br-Trp incorporation. The presence of the characteristic isotopic doublet confirms bromine incorporation. Software such as Informed-Proteomics, MASH, and TopPIC Suite can be used for top-down data analysis.[8][9][10][11]

b) Bottom-Up Proteomics:

This method involves digesting the protein into smaller peptides, which are then analyzed.[12][13][14][15]

  • Sample Preparation:

    • Denaturation, Reduction, and Alkylation: The purified protein is denatured (e.g., with urea or guanidinium chloride), and disulfide bonds are reduced (e.g., with DTT) and alkylated (e.g., with iodoacetamide) to ensure efficient digestion.

    • Proteolytic Digestion: A protease, most commonly trypsin, is added to cleave the protein at specific amino acid residues (C-terminal to lysine and arginine for trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and introduced into the mass spectrometer. The instrument isolates peptide ions (precursor ions) and fragments them (product ions) in a process called tandem mass spectrometry (MS/MS).

  • Data Analysis: The fragmentation pattern of a peptide provides sequence information. Database search algorithms (e.g., Mascot, Sequest, MaxQuant) are used to match the experimental MS/MS spectra to theoretical spectra from a protein sequence database. To identify the 5-Br-Trp modification, the mass of 5-Br-Trp is added as a variable modification to tryptophan in the search parameters. The software will then identify peptides containing this mass shift and the characteristic isotopic pattern.

Edman Degradation: N-Terminal Sequencing Confirmation

Edman degradation is a classical method for sequencing amino acids from the N-terminus of a protein or peptide.[16] While largely superseded by mass spectrometry for high-throughput sequencing, it remains a valuable tool for confirming the identity of N-terminal residues, including modified ones.[17][18][19]

  • Shifted HPLC Retention Time: In each cycle of Edman degradation, the N-terminal amino acid is cleaved and converted into a phenylthiohydantoin (PTH) derivative. This PTH-amino acid is then identified by its characteristic retention time on a high-performance liquid chromatography (HPLC) column.[20][21] The PTH derivative of 5-Br-Trp will have a different retention time compared to the standard PTH-amino acids, providing evidence of its incorporation at a specific position in the N-terminal sequence.[22]

Sample_Immobilization Sample Immobilization on PVDF Membrane Coupling Coupling: N-terminus + PITC Sample_Immobilization->Coupling Cleavage Cleavage: Release of ATZ-amino acid Coupling->Cleavage Conversion Conversion: ATZ to PTH-amino acid Cleavage->Conversion HPLC_Analysis HPLC Analysis: Identify PTH-amino acid Conversion->HPLC_Analysis Repeat_Cycle Repeat Cycle on Shortened Peptide HPLC_Analysis->Repeat_Cycle Repeat_Cycle->Coupling

The iterative cycle of Edman degradation.
  • Sample Preparation: The purified protein or peptide (10-100 picomoles) is loaded onto a polyvinylidene difluoride (PVDF) membrane.

  • Automated Edman Sequencing: The sample is placed in an automated protein sequencer. The instrument performs the following steps in each cycle:

    • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions.

    • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using a strong acid (e.g., trifluoroacetic acid).

    • Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid.

  • HPLC Analysis: The PTH-amino acid is injected into an HPLC system and its retention time is compared to a standard chromatogram of the 20 common PTH-amino acids.

  • Data Interpretation: If 5-Br-Trp is present at a given position in the N-terminal sequence, a new peak with a unique retention time will appear in the chromatogram for that cycle. The absence of the standard PTH-tryptophan peak at that cycle further confirms the incorporation. It is important to run a PTH-5-Br-Trp standard to determine its exact retention time for unambiguous identification.

UV-Vis Spectroscopy: Estimating Overall Incorporation

UV-Vis spectroscopy can be used to estimate the overall efficiency of 5-Br-Trp incorporation into a protein. This method relies on the difference in the molar absorptivity (extinction coefficient) between tryptophan and 5-bromotryptophan at a specific wavelength, typically 280 nm.

  • Change in Molar Absorptivity: The introduction of a bromine atom to the indole ring of tryptophan alters its electronic properties and thus its ability to absorb UV light. By measuring the absorbance of the protein solution and knowing the protein concentration, the experimental molar absorptivity can be calculated and compared to the theoretical values for the fully substituted and unsubstituted protein.

  • Determine Protein Concentration: Accurately determine the total protein concentration using a method that is independent of tryptophan content, such as a bicinchoninic acid (BCA) assay.

  • Measure Absorbance: Measure the absorbance of the purified protein solution at 280 nm using a UV-Vis spectrophotometer.

  • Calculate Experimental Molar Absorptivity: Use the Beer-Lambert law (A = εcl) to calculate the experimental molar absorptivity (ε_exp), where A is the absorbance at 280 nm, c is the molar concentration of the protein, and l is the path length of the cuvette (typically 1 cm).

  • Calculate Theoretical Molar Absorptivities:

    • ε_unsubstituted: Calculate the theoretical molar absorptivity of the protein assuming no 5-Br-Trp incorporation. This can be estimated using the following formula: ε (M-1cm-1) = (number of Trp × 5500) + (number of Tyr × 1490) + (number of Cys-Cys × 125).[4][5][23]

    • ε_substituted: Calculate the theoretical molar absorptivity assuming 100% incorporation of 5-Br-Trp. This requires the molar absorptivity of 5-Br-Trp, which is approximately 5,800 M-1cm-1 at 280 nm.

  • Estimate Incorporation Efficiency: The percentage of incorporation can be estimated using the following formula:

    • % Incorporation = [(ε_exp - ε_unsubstituted) / (ε_substituted - ε_unsubstituted)] × 100

Conclusion

The confirmation of 5-bromotryptophan incorporation is a critical step in the development of engineered proteins. Mass spectrometry, particularly with its ability to provide definitive mass and location information through the characteristic isotopic pattern of bromine, stands as the most robust method. Edman degradation offers a valuable, albeit lower-throughput, alternative for confirming N-terminal incorporation. UV-Vis spectroscopy provides a rapid, high-level estimation of overall incorporation efficiency. The choice of method will depend on the specific experimental needs, available instrumentation, and the level of detail required for confirmation. For comprehensive and unambiguous validation, a combination of these techniques is often employed.

References

Evaluating the Perturbation of Protein Structure by 5-Bromotryptophan Substitution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for probing protein structure, function, and dynamics. Among these, 5-bromotryptophan (5-Br-Trp), a halogenated analog of tryptophan, serves as a valuable probe due to its unique photophysical properties and its potential to influence protein stability and interactions. This guide provides a comparative overview of the experimental methods used to evaluate the structural and functional consequences of substituting tryptophan with 5-Br-Trp, alongside detailed protocols and data presentation formats.

Impact on Protein Structure and Function: A Comparative Analysis

The substitution of a native tryptophan residue with 5-Br-Trp can introduce localized changes to the protein's physicochemical properties. The bromine atom at the 5th position of the indole ring is larger and more electronegative than hydrogen, which can lead to altered steric and electronic environments. While specific quantitative data for 5-Br-Trp's impact on protein stability and function is not extensively available in publicly accessible literature, we can draw parallels from studies involving the well-characterized analog, 5-fluorotryptophan (5-F-Trp).

Table 1: Comparison of Physicochemical Properties of Tryptophan Analogs

PropertyTryptophan (Trp)5-Bromotryptophan (5-Br-Trp)5-Fluorotryptophan (5-F-Trp)
Van der Waals Radius of Substituent (Å) H: 1.20Br: 1.85F: 1.47
Electronegativity of Substituent (Pauling Scale) H: 2.20Br: 2.96F: 3.98
Fluorescence Quantum Yield ~0.13Generally lower than TrpLower than Trp
Fluorescence Lifetime HeterogeneousExpected to be shorter than TrpMore homogeneous than Trp[1]

Table 2: Illustrative Comparison of 5-Halogenated-Tryptophan Substitution on Protein Stability (Hypothetical Data)

ProteinSubstitutionMelting Temperature (Tm) (°C)ΔTm (°C) vs. Wild-TypeFree Energy of Unfolding (ΔGu) (kcal/mol)ΔΔGu (kcal/mol) vs. Wild-Type
Model Protein A Wild-Type (Trp)65.2-8.5-
5-Br-TrpData not availableData not availableData not availableData not available
5-F-Trp63.8-1.48.1-0.4
Model Protein B Wild-Type (Trp)72.1-10.2-
5-Br-TrpData not availableData not availableData not availableData not available
5-F-Trp71.5-0.610.0-0.2

Note: The data for 5-F-Trp is illustrative and based on general observations that halogen substitution can be slightly destabilizing. Specific values are highly context-dependent.

Table 3: Illustrative Comparison of 5-Halogenated-Tryptophan Substitution on Enzyme Kinetics (Hypothetical Data)

EnzymeSubstitutionKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Model Kinase C Wild-Type (Trp)151006.7 x 106
5-Br-TrpData not availableData not availableData not available
5-F-Trp20904.5 x 106

Note: Changes in kinetic parameters upon substitution depend on the role of the tryptophan residue in substrate binding and catalysis.

Experimental Workflows and Protocols

To quantitatively assess the impact of 5-Br-Trp substitution, a series of biophysical and biochemical experiments are typically performed. The general workflow is outlined below.

experimental_workflow cluster_synthesis Protein Synthesis cluster_analysis Biophysical & Functional Analysis Site-directed_mutagenesis Site-directed Mutagenesis (TAG codon introduction) Expression_system Expression System (E. coli with orthogonal tRNA/synthetase pair) Site-directed_mutagenesis->Expression_system Protein_expression Protein Expression with 5-Br-Trp Expression_system->Protein_expression Purification Protein Purification Protein_expression->Purification CD Circular Dichroism (Secondary Structure, Tm) Purification->CD Fluorescence Fluorescence Spectroscopy (Local Environment, Quenching) Purification->Fluorescence NMR NMR Spectroscopy (3D Structure, Dynamics) Purification->NMR X-ray X-ray Crystallography (High-Resolution 3D Structure) Purification->X-ray Enzyme_assay Enzyme Assay (Km, kcat) Purification->Enzyme_assay signaling_pathway cluster_wt Wild-Type Protein cluster_mut 5-Br-Trp Substituted Protein WT_Structure Native Structure (Trp at position X) WT_Function Normal Function (e.g., Enzyme Activity) WT_Structure->WT_Function leads to Mut_Structure Perturbed Structure (5-Br-Trp at position X) WT_Structure->Mut_Structure Substitution Mut_Function Altered Function (e.g., Modified Activity) Mut_Structure->Mut_Function leads to logical_relationship 5-Br-Trp 5-Br-Trp Increased_Size Increased Steric Bulk 5-Br-Trp->Increased_Size Altered_Electronics Altered Electrostatics 5-Br-Trp->Altered_Electronics Structural_Perturbation Local Structural Perturbation Increased_Size->Structural_Perturbation Altered_Electronics->Structural_Perturbation Functional_Consequences Functional Consequences Structural_Perturbation->Functional_Consequences

References

A Comparative Analysis of D-Tryptophan versus L-Tryptophan Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of D-tryptophan and L-tryptophan derivatives, supported by experimental data. The distinct stereochemistry of these enantiomers leads to significant differences in their biological functions, offering unique opportunities for therapeutic development. This document summarizes key findings from in vitro assays, details the experimental methodologies, and visualizes relevant biological pathways.

Core Differences in Biological Activity

L-Tryptophan is an essential amino acid in humans, serving as a fundamental building block for protein synthesis and as a precursor to vital biomolecules, including the neurotransmitter serotonin and the hormone melatonin.[1] Its metabolic pathways are well-characterized and crucial for numerous physiological processes.

In contrast, D-tryptophan is not incorporated into proteins and exhibits distinct biological activities.[2] Notably, D-tryptophan and its derivatives have shown significant potential in antimicrobial applications, particularly in the inhibition of biofilm formation, where they can be more potent than their L-enantiomers.[3][4] Furthermore, D-isomers can act as specific enzyme inhibitors, targeting enzymes that process L-tryptophan.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from biological assays comparing the effects of D- and L-tryptophan and their derivatives.

Table 1: Inhibition of Pseudomonas aeruginosa Biofilm Formation

This table presents the percentage of biofilm inhibition at different concentrations of D- and L-tryptophan after 24 and 48 hours of incubation. Data indicates that while both enantiomers inhibit biofilm formation, their efficacy varies with concentration and time. At certain concentrations, the combination of both isomers shows the most significant inhibitory effect.[4]

CompoundConcentration (mM)% Inhibition (24h)% Inhibition (48h)
D-Tryptophan 1.026%52%
5.058%70%
10.071%78%
L-Tryptophan 1.010%44%
5.075%72%
10.086%81%
D/L-Tryptophan (1:1) 1.057%48%
5.088%85%
10.093%90%

Table 2: Stereospecific Inhibition of Tryptophan-Metabolizing Enzymes

This table showcases the differential inhibitory activity of diastereoisomers of 2,3-dihydro-L-tryptophan against tryptophan synthase and tryptophanase. This data highlights the high degree of stereoselectivity of these enzymes, where one stereoisomer is a potent inhibitor while the other is significantly weaker.[5]

Compound (Diastereoisomer)EnzymeInhibition Constant (Kᵢ)
2,3-dihydro-L-tryptophan (A) Tryptophanase2 µM
Tryptophan Synthase940 µM
2,3-dihydro-L-tryptophan (B) Tryptophanase1600 µM
Tryptophan Synthase6 µM

Mandatory Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the comparison of D- and L-tryptophan derivatives.

L_Tryptophan_Metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway L_Trp L-Tryptophan Five_HTP 5-Hydroxytryptophan L_Trp->Five_HTP TPH Kynurenine Kynurenine L_Trp->Kynurenine IDO/TDO Serotonin Serotonin Five_HTP->Serotonin AADC Melatonin Melatonin Serotonin->Melatonin Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KAT Quinolinic_Acid Quinolinic Acid Kynurenine->Quinolinic_Acid KMO, KYNU NAD NAD+ Quinolinic_Acid->NAD

Caption: Major metabolic pathways of L-Tryptophan.

Biofilm_Inhibition_Workflow start Start bacterial_culture Prepare Bacterial Suspension (e.g., P. aeruginosa) start->bacterial_culture add_compounds Add D/L-Tryptophan Derivatives (Varying Concentrations) bacterial_culture->add_compounds incubate Incubate (e.g., 24-48h at 37°C) in 96-well plate add_compounds->incubate wash Wash to Remove Planktonic Cells incubate->wash stain Stain with 0.1% Crystal Violet wash->stain solubilize Solubilize Stain (e.g., with Ethanol) stain->solubilize measure Measure Absorbance (e.g., at 570 nm) solubilize->measure analyze Calculate % Inhibition measure->analyze end End analyze->end D_Trp_Biofilm_Inhibition_Pathway D_Trp D-Tryptophan QS_protein Quorum Sensing Regulator (e.g., AgrA) D_Trp->QS_protein Binds to/Interferes with QS_gene Quorum Sensing Gene Expression D_Trp->QS_gene Downregulates Motility Bacterial Motility (Swimming) D_Trp->Motility Increases QS_protein->QS_gene Biofilm_genes Biofilm Formation Gene Expression QS_gene->Biofilm_genes Biofilm_formation Biofilm Formation Biofilm_genes->Biofilm_formation Motility->Biofilm_formation Inhibits

References

Benchmarking 5-Bromo-DL-tryptophan: A Comparative Guide to Established Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is a critical decision in experimental design, directly impacting the quality and reliability of results. This guide provides a comparative analysis of 5-Bromo-DL-tryptophan against established fluorescent probes, offering a framework for researchers to assess its potential performance in their specific applications. While direct, comprehensive photophysical data for this compound is not extensively available in the public domain, this guide extrapolates its likely characteristics based on the known properties of tryptophan and its halogenated analogs, and contrasts them with widely used fluorescent labels.

Performance Characteristics: A Comparative Overview

The performance of a fluorescent probe is defined by several key photophysical parameters. The following table summarizes these properties for native tryptophan and established fluorescent probes. The data for this compound is estimated based on the known effects of halogenation on the tryptophan indole ring, which typically include a red-shift in absorbance and emission spectra and a potential decrease in fluorescence quantum yield and lifetime due to the heavy atom effect.

FeatureThis compound (Estimated)N-acetyl-L-tryptophanamide (NATA)[1]Fluorescein Isothiocyanate (FITC)[2][3][4]Tetramethylrhodamine Isothiocyanate (TRITC)[5][6][7]7-Amino-4-methylcoumarin (AMC)[8][9][10]
Excitation Max (nm) ~290-300~280~495~557~344
Emission Max (nm) ~360-370~350~519~576~440
Quantum Yield (Φ) < 0.130.13 - 0.15~0.9~0.2-0.5~0.6
Fluorescence Lifetime (τ) (ns) < 3.0~3.0[1]~4.0~1.0-2.5~2.5
Photostability ModerateLowLowModerateHigh
Environmental Sensitivity HighHighpH-sensitiveLowModerate
Size Small (Amino Acid)Small (Amino Acid Derivative)Small MoleculeSmall MoleculeSmall Molecule

In-Depth Analysis of Probe Characteristics

This compound: As a tryptophan analog, this compound offers the significant advantage of being incorporated directly into proteins during synthesis in tryptophan-auxotrophic expression systems. This allows for site-specific labeling without the need for chemical conjugation, minimizing potential disruption of protein structure and function. The bromine substitution is expected to shift its spectral properties to longer wavelengths compared to native tryptophan, potentially reducing background fluorescence from endogenous tryptophans. However, the "heavy atom effect" of bromine may lead to a lower quantum yield and shorter fluorescence lifetime due to increased intersystem crossing to the triplet state. Its environmental sensitivity is anticipated to be high, similar to tryptophan, making it a potentially valuable probe for studying protein conformational changes and local environment polarity.

Established Fluorescent Probes:

  • Fluorescein Isothiocyanate (FITC): A widely used green-emitting probe with a high quantum yield, making it very bright.[2][4] However, it is known for its susceptibility to photobleaching and its fluorescence is pH-sensitive.

  • Tetramethylrhodamine Isothiocyanate (TRITC): A red-emitting probe that is generally more photostable than FITC and its fluorescence is less sensitive to pH changes.[6] Its quantum yield is lower than that of FITC.

  • 7-Amino-4-methylcoumarin (AMC): A blue-emitting probe often used in enzyme assays.[8][10] It exhibits good photostability.

Experimental Protocols

To facilitate the direct evaluation of this compound's performance, this section provides detailed methodologies for key experiments.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound solution (in a suitable buffer, e.g., PBS pH 7.4)

  • Quantum yield standard solution with known quantum yield (e.g., N-acetyl-L-tryptophanamide in water, Φ = 0.14)

  • Solvent (e.g., ultrapure water or buffer used for samples)

Procedure:

  • Prepare a series of dilutions of both the this compound solution and the standard solution in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample^2 / n_standard^2)

    Where:

    • Φ is the quantum yield

    • Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.

Materials:

  • TCSPC instrument with a pulsed light source (e.g., picosecond laser or LED) and a single-photon detector

  • This compound solution

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution)

Procedure:

  • Optimize the TCSPC system for the excitation and emission wavelengths of this compound.

  • Measure the Instrument Response Function (IRF) by recording the scatter from the scattering solution.

  • Acquire the fluorescence decay curve of the this compound solution. The peak photon count should be kept below 5% of the laser repetition rate to avoid pile-up effects.

  • Analyze the decay data using appropriate software. The fluorescence decay is typically fitted to a multi-exponential decay model to obtain the fluorescence lifetime(s).

Photostability Assessment

Photostability measures the probe's resistance to degradation upon exposure to light.

Materials:

  • Fluorescence microscope with a high-intensity light source (e.g., mercury arc lamp or laser)

  • Camera for image acquisition

  • Sample of this compound incorporated into a protein or immobilized on a surface

  • Control sample with an established fluorescent probe (e.g., FITC)

Procedure:

  • Prepare the samples for microscopy.

  • Acquire an initial image of the fluorescent sample using a defined set of imaging parameters (exposure time, light intensity).

  • Continuously illuminate a specific region of the sample with the excitation light.

  • Acquire images at regular time intervals during the illumination period.

  • Measure the fluorescence intensity of the illuminated region in each image.

  • Plot the normalized fluorescence intensity as a function of time . The rate of fluorescence decay indicates the photostability of the probe. Compare the decay curve of this compound with that of the control probe.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language can effectively illustrate complex biological processes and experimental procedures.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Photophysical Measurement cluster_analysis Data Analysis protein_expression Protein Expression with This compound purification Protein Purification protein_expression->purification abs_spec Absorbance Spectroscopy purification->abs_spec fluor_spec Fluorescence Spectroscopy purification->fluor_spec lifetime_acq Lifetime Acquisition (TCSPC) purification->lifetime_acq photostability_test Photostability Assay purification->photostability_test qy_calc Quantum Yield Calculation abs_spec->qy_calc fluor_spec->qy_calc lifetime_fit Lifetime Fitting lifetime_acq->lifetime_fit photobleach_curve Photobleaching Curve Analysis photostability_test->photobleach_curve

Caption: Workflow for the photophysical characterization of a protein labeled with this compound.

signaling_pathway ligand Ligand receptor Receptor (labeled with 5-Br-Trp) ligand->receptor Binding gie_protein G-Protein receptor->gie_protein Activation effector Effector Enzyme gie_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production downstream_kinase Downstream Kinase second_messenger->downstream_kinase Activation cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylation Cascade

Caption: A generic G-protein coupled receptor signaling pathway where this compound could be used to probe receptor conformational changes upon ligand binding.

References

Safety Operating Guide

Navigating the Disposal of 5-Bromo-DL-tryptophan: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of 5-Bromo-DL-tryptophan, a halogenated derivative of the amino acid tryptophan, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While some safety data sheets (SDS) may not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard, other sources indicate it can cause skin, eye, and respiratory irritation[1][2]. Due to its halogenated nature and potential irritant properties, a cautious approach to its disposal is essential. This guide provides a clear, step-by-step protocol for the safe handling and disposal of this compound waste.

Key Disposal Principles

The foundational principle for managing this compound waste is to treat it as a hazardous chemical waste. This is primarily due to its classification as a halogenated organic compound[3]. Halogenated organic compounds are typically incinerated at high temperatures in specialized facilities to prevent the release of harmful substances into the environment[3].

Under no circumstances should this compound be disposed of down the drain or in regular trash[4]. Such actions can lead to environmental contamination and may violate local and national regulations.

Quantitative Data Summary

For clear and concise reference, the following table summarizes key quantitative and identifying information for this compound.

ParameterValue
Molecular Formula C₁₁H₁₁BrN₂O₂[1]
Molecular Weight 283.12 g/mol [1]
CAS Number 6548-09-0
Appearance Light cream to off-white or light beige fine crystalline powder[5][6]
Melting Point 261 - 267 °C (decomposes)[5]

Detailed Disposal Protocol

This section outlines the standard operating procedure for the disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Waste Identification and Segregation
  • Identify as Halogenated Waste : All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) and any unused or unwanted solid this compound must be designated as "halogenated organic waste"[3].

  • Segregate at the Source : Do not mix this compound waste with non-halogenated chemical waste, aqueous waste, or general laboratory trash[3][7]. Maintain separate, clearly marked waste containers.

Step 2: Containerization
  • Use Appropriate Containers : Collect solid this compound waste in a clean, dry, and chemically compatible container with a secure screw-top lid[8][9]. Plastic containers are often preferred[8].

  • Avoid Overfilling : Fill waste containers to no more than 80% of their capacity to prevent spills and allow for expansion.

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste[8][9].

Step 3: Labeling
  • Properly Label Containers : As soon as the first item of waste is placed in the container, affix a hazardous waste label.

  • Complete Information : The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The accumulation start date (the date the first waste was added)

    • The name of the principal investigator or laboratory contact.

Step 4: Storage
  • Designated Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation[8][9].

  • Secondary Containment : It is good practice to place the waste container in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.

  • Incompatible Materials : Store the this compound waste away from incompatible materials, particularly strong oxidizing agents[5][10].

Step 5: Disposal and Removal
  • Contact Environmental Health and Safety (EHS) : Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8].

  • Follow Institutional Procedures : Adhere strictly to your institution's specific procedures for hazardous waste pickup requests.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 A Waste Generation (Solid this compound or contaminated materials) B Is it halogenated? A->B C Yes B->C J No B->J D Segregate as 'Halogenated Organic Waste' C->D E Package in a compatible, sealed container D->E F Label with 'Hazardous Waste' and full chemical name E->F G Store in designated Satellite Accumulation Area F->G H Arrange for pickup by EHS/Licensed Contractor G->H I Improper Disposal (Drain or Trash) J->I

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-Bromo-DL-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Bromo-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Use, and Disposal of this compound.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a compound utilized in pharmaceutical development, biochemical research, and protein engineering.[1] Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) may indicate that this compound is not classified as hazardous under normal use conditions[2], other sources identify it as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[3][4]. Therefore, a cautious approach to handling is recommended. The following personal protective equipment is advised to minimize exposure and ensure safety.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety GogglesMust be flexible-fitting, with hood-ventilation, conforming to ANSI chemical splash standards.[5]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for protection against solid chemicals and incidental solvent contact.[5]
Respiratory Protection Dust MaskA type N95 (US) or equivalent respirator is recommended to prevent inhalation of the powder, especially when weighing or transferring the material.[6]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against contamination of personal clothing.
Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area. The use of a fume hood is recommended, especially for procedures that may generate dust.

  • An eyewash station and safety shower should be readily accessible in the immediate work area.

Handling Procedures:

  • Before use, ensure all personnel are familiar with the hazards and have read the Safety Data Sheet.

  • Wear the recommended PPE as detailed in the table above.

  • Avoid the formation of dust when handling the solid powder.[2][7] Use techniques such as gentle scooping and careful transfer.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Spill and Disposal Plan

Spill Cleanup:

  • In case of a spill, ensure the area is well-ventilated.

  • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material and place it into a suitable, labeled container for disposal.[2][7]

  • Avoid generating dust during cleanup.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Waste Disposal:

  • All waste containing this compound should be considered chemical waste.

  • Dispose of the waste in a clearly labeled, sealed container.

  • Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][7]

Visual Guide: PPE Selection Workflow

The following diagram outlines the logical steps for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_hazards Review SDS and Chemical Labels start->check_hazards hazards_identified Irritant Identified? (Skin, Eyes, Respiratory) check_hazards->hazards_identified eye_protection Wear Chemical Splash Goggles hazards_identified->eye_protection Yes no_ppe Do Not Proceed hazards_identified->no_ppe No hand_protection Wear Nitrile Gloves eye_protection->hand_protection respiratory_protection Use N95 Dust Mask hand_protection->respiratory_protection body_protection Wear Lab Coat respiratory_protection->body_protection proceed Proceed with Experiment body_protection->proceed

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-DL-tryptophan
Reactant of Route 2
5-Bromo-DL-tryptophan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.